molecular formula C8H9F B1295157 3-Fluoro-o-xylene CAS No. 443-82-3

3-Fluoro-o-xylene

Cat. No.: B1295157
CAS No.: 443-82-3
M. Wt: 124.15 g/mol
InChI Key: AWLDSXJCQWTJPC-UHFFFAOYSA-N
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Description

3-Fluoro-o-xylene is a useful research compound. Its molecular formula is C8H9F and its molecular weight is 124.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76081. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2,3-dimethylbenzene
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InChI

InChI=1S/C8H9F/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AWLDSXJCQWTJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60196110
Record name o-Xylene, 3-fluoro-
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Molecular Weight

124.15 g/mol
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CAS No.

443-82-3
Record name 3-Fluoro-o-xylene
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Record name o-Xylene, 3-fluoro-
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Record name o-Xylene, 3-fluoro-
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Record name 3-fluoro-o-xylene
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Foundational & Exploratory

3-Fluoro-o-xylene CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 443-82-3), a key aromatic compound with significant applications in organic synthesis, materials science, and the development of pharmaceuticals and agrochemicals.[1][2][3][4] This document outlines its chemical and physical properties, details a known synthesis protocol, and explores its utility as a versatile building block in various scientific fields.

Core Properties and Identification

This compound, also known by its synonyms 1-Fluoro-2,3-dimethylbenzene and 2,3-Dimethylfluorobenzene, is a fluorinated aromatic hydrocarbon.[1][2][4][5][6][7] Its molecular structure, featuring a fluorine atom and two adjacent methyl groups on a benzene ring, imparts unique reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.[4]

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 443-82-3[1][2][5][6]
Molecular Formula C₈H₉F[1][2][5][6]
Molecular Weight 124.16 g/mol [1][2][5][8]
Appearance Colorless to almost colorless clear liquid[1][2][3][7]
Boiling Point 148-152 °C[3]
Density 0.99 g/mL at 25 °C[3]
Refractive Index n20/D 1.486[3]
Flash Point 97 °F[3]
Water Solubility Insoluble[3]
Purity ≥ 98% (GC)[1][2][7]
Storage Conditions Store at 2-8°C, sealed in a dry place[1][2][3]

Applications in Research and Development

The unique properties of this compound make it a versatile compound with broad applications across several scientific disciplines.

  • Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2] The incorporation of fluorine can enhance the efficacy of drug compounds by improving metabolic stability and binding affinity.[1][9]

  • Agrochemicals : this compound is used in the formulation of more effective pesticides and herbicides.[2]

  • Material Science : This compound is utilized in the production of specialty polymers and resins, contributing to improved thermal stability and chemical resistance in the final products.[2]

  • Organic Synthesis : It acts as a versatile building block, enabling the efficient creation of complex molecules.[2]

  • Analytical Chemistry : It is employed as a standard reference material in various analytical techniques.[1][2]

G cluster_main Applications of this compound cluster_areas A This compound B Pharmaceuticals A->B Intermediate for drug synthesis C Agrochemicals A->C Component in pesticides/herbicides D Material Science A->D Monomer for specialty polymers E Organic Synthesis A->E Versatile building block F Analytical Chemistry A->F Reference standard

Caption: Logical relationship of this compound's applications.

Experimental Protocols

While specific experimental protocols for the application of this compound are proprietary to the vast number of products it is used to create, a general method for its synthesis has been documented.

Synthesis of this compound from 2,3-Dimethylaniline

One common laboratory-scale synthesis involves the diazotization of 2,3-dimethylaniline followed by a Schiemann-type reaction.[3]

Materials:

  • 2,3-Dimethylaniline

  • Triethylamine-trihydrofluoride (Et₃N·3HF)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ether

Procedure: [3]

  • Diazotization: 2,3-Dimethylaniline (0.02 mol) is slowly added to Et₃N·3HF (30 cm³) at 0 °C.

  • Sodium nitrite (0.03 mol) is then added in portions with ultrasonic assistance. The evolution of gas is observed over approximately 25 minutes.

  • The reaction mixture will change color from clear to yellow and finally to a dark color due to tar formation.

  • Work-up: The resulting brown reaction mixture is poured into water (150 cm³) and extracted with ether (2 x 180 cm³).

  • Any remaining tar-like substance can be further extracted using a Soxhlet extractor with an appropriate solvent.

  • The combined organic extracts are then purified, typically by distillation, to yield this compound.

G A 2,3-Dimethylaniline + Et3N·3HF @ 0°C B Add NaNO2 (in portions) with sonication A->B C Diazotization Reaction (Gas evolution) B->C D Pour into water & Extract with ether C->D E Purification (e.g., Distillation) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[8] It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5] Store in a tightly closed container in a cool, dry place.[3][5] For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

References

In-Depth Technical Guide to 3-Fluoro-o-xylene: Chemical Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-o-xylene, systematically named 1-Fluoro-2,3-dimethylbenzene according to IUPAC nomenclature, is a halogenated aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a fluorine atom at position 1 and two methyl groups at positions 2 and 3. This compound serves as a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the ortho-positioning of the two methyl groups and the adjacent fluorine atom on the benzene ring.

IUPAC Name: 1-Fluoro-2,3-dimethylbenzene[1] Synonyms: this compound, 2,3-Dimethylfluorobenzene[1] CAS Number: 443-82-3[2] Molecular Formula: C₈H₉F[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic protocols, and for analytical purposes.

PropertyValueReference
Molecular Weight 124.16 g/mol [2]
Appearance Clear, colorless to almost colorless liquid[2]
Boiling Point 148-152 °C[2]
Density 0.99 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.486[2]
Flash Point 97 °F[2]
Water Solubility Insoluble[2]
Vapor Pressure 4.77 mmHg at 25 °C[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Balz-Schiemann reaction, which involves the diazotization of the corresponding aniline derivative, 2,3-dimethylaniline, followed by fluorination.[3][4]

Experimental Protocol: Synthesis via Diazotization of 2,3-Dimethylaniline[1]

This protocol is adapted from a documented synthesis of 1-fluoro-2,3-dimethylbenzene.

Materials:

  • 2,3-Dimethylaniline

  • Triethylamine-trifluoride (Et₃N·3HF)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: 2,3-Dimethylaniline (2.3 g, 0.02 mol) is added via syringe to triethylamine-trifluoride (30 cm³) at 0 °C.

  • Sodium nitrite (2.0 g, 0.03 mol) is then added, leading to the evolution of gas. The reaction is subjected to ultrasound for the initial 25 minutes. The reaction mixture will gradually turn from yellow and progressively darken as tar forms.

  • Work-up: The reaction mixture is allowed to warm to room temperature.

  • The product is extracted with diethyl ether.

  • The combined ether extracts are dried over magnesium sulfate.

  • Purification: The diethyl ether is removed by fractional distillation, affording a brown oil. The final product, 1-fluoro-2,3-dimethylbenzene, is obtained by distillation of the oil at 142-143 °C at atmospheric pressure, resulting in a clear liquid. The reported yield is 1.47 g (63.4%).

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H NMR (CDCl₃):

  • δ 2.18 (d, J=2.0 Hz, 3H, 2-CH₃)

  • δ 2.28 (s, 3H, 3-CH₃)

  • δ 6.88 (t, J=7.6 Hz, 1H, 6-H)

  • δ 6.91 (d, J=7.6 Hz, 1H, 4-H)

  • δ 7.03 (q, J=8.0 Hz and J=6.0 Hz, 1H, 5-H)

¹⁹F NMR (CDCl₃):

  • δ -118.3 (tq, J=7.6 Hz and J=2.0 Hz, 1-F)

Mass Spectrometry (MS)[1]

The mass spectrum of 1-fluoro-2,3-dimethylbenzene shows a molecular ion peak at m/z 124. The expected fragmentation pattern includes peaks at m/z 109, 101, 96, 86, 83, and 77.

Infrared (IR) Spectroscopy
  • C-H stretching (aromatic): Strong absorptions are expected in the range of 3080-3030 cm⁻¹.

  • C-H stretching (alkyl): Strong vibrations from the methyl groups are expected between 2975-2845 cm⁻¹.

  • C=C stretching (aromatic): Benzene ring vibrations typically appear near 1600 and 1500 cm⁻¹.

  • C-F stretching: A strong absorption characteristic of the C-F bond is expected in the fingerprint region.

  • C-H bending (aromatic): Absorptions related to the substitution pattern on the benzene ring would also be present in the fingerprint region.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of this compound from 2,3-dimethylaniline via the Balz-Schiemann reaction.

Synthesis_of_3_Fluoro_o_xylene cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_product Final Product 2_3_Dimethylaniline 2,3-Dimethylaniline Diazonium_Salt Arenediazonium Fluoride Intermediate (in situ) 2_3_Dimethylaniline->Diazonium_Salt Diazotization Reagents1 1. Et₃N·3HF, 0 °C 2. NaNO₂ 3_Fluoro_o_xylene This compound (1-Fluoro-2,3-dimethylbenzene) Diazonium_Salt->3_Fluoro_o_xylene Fluorination (Decomposition)

References

Technical Guide: Synthesis of 3-Fluoro-o-xylene from 2,3-Dimethylaniline via the Balz-Schiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview and detailed protocol for the synthesis of 3-Fluoro-o-xylene, a key intermediate in the development of pharmaceuticals and agrochemicals, starting from 2,3-dimethylaniline.[1][2] The core of this synthesis is the Balz-Schiemann reaction, a reliable method for introducing a fluorine atom onto an aromatic ring.[3][4]

The process involves two primary stages: the diazotization of the primary aromatic amine (2,3-dimethylaniline) to form a stable diazonium tetrafluoroborate salt, followed by the thermal decomposition of this intermediate to yield the desired aryl fluoride.[4][5] This guide consolidates procedural details, quantitative data, and safety considerations to aid in the successful laboratory-scale synthesis of this valuable compound.

Reaction Pathway and Mechanism

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[6] It transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[3] The reaction is conceptually similar to the Sandmeyer reaction but is specific for fluorination and typically does not require a metal catalyst.[3]

The mechanism proceeds as follows:

  • Diazotization: 2,3-Dimethylaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid like fluoroboric acid (HBF₄), at low temperatures (typically 0-5 °C).[5] This converts the primary amino group into a diazonium group (-N₂⁺). The tetrafluoroborate anion (BF₄⁻) from the acid acts as the counterion, precipitating the relatively stable 2,3-dimethylbenzenediazonium tetrafluoroborate salt.[4]

  • Thermal Decomposition: The isolated and dried diazonium salt is heated.[5] This causes the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), while the fluoride from the BF₄⁻ anion attacks the resulting aryl cation to form this compound.[3]

Diagram 1: Overall reaction pathway for the Balz-Schiemann synthesis.

Physicochemical Data

Proper planning requires knowledge of the physical and chemical properties of the key substances involved.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2,3-Dimethylaniline87-59-2C₈H₁₁N[7]121.18222[8]0.99 (20 °C)
Fluoroboric Acid (48% in H₂O)16872-11-0HBF₄87.81~130 (decomposes)~1.32
Sodium Nitrite7632-00-0NaNO₂69.00320 (decomposes)2.168
This compound443-82-3[9]C₈H₉F[10]124.16[11]148-152[10]0.99 (25 °C)[10]

Detailed Experimental Protocol

This protocol outlines the synthesis in two main stages: diazotization and thermal decomposition.

Safety Precaution: The Balz-Schiemann reaction involves potentially explosive intermediates (aryldiazonium salts), especially when dry.[6][12] Always handle these compounds with care, use appropriate personal protective equipment (PPE), including a face shield and safety glasses, and work behind a blast shield, particularly during the heating stage.

Experimental_Workflow A Dissolve 2,3-Dimethylaniline in Aqueous HBF₄ B Cool to 0-5 °C (Ice Bath) A->B Preparation C Add NaNO₂ Solution Dropwise B->C Reaction Start D Stir and Allow Precipitation C->D E Isolate Salt via Filtration D->E Isolation F Wash with Cold Water, Ethanol, and Ether E->F G Dry the Diazonium Salt (Under Vacuum) F->G H Heat the Dry Salt Gently (Thermal Decomposition) G->H Decomposition I Collect Product via Distillation H->I Work-up J Purify by Fractional Distillation I->J K Characterize Product (NMR, GC-MS) J->K Analysis

Diagram 2: Step-by-step experimental workflow for the synthesis.

Part A: Diazotization - Synthesis of 2,3-Dimethylbenzenediazonium Tetrafluoroborate

  • Reagent Preparation: In a 250 mL beaker equipped with a magnetic stirrer, combine 12.1 g (0.1 mol) of 2,3-dimethylaniline with 45 mL of 48% aqueous fluoroboric acid (HBF₄). Stir until the amine fully dissolves. Some warming may be necessary.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring.

  • Diazotization: Separately, dissolve 7.2 g (0.105 mol) of sodium nitrite (NaNO₂) in 15 mL of deionized water. Cool this solution in an ice bath.

  • Reaction: Add the cold sodium nitrite solution dropwise to the stirred aniline solution over 30-40 minutes. Use a thermometer to ensure the internal temperature does not rise above 10 °C.[12]

  • Precipitation and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes. A precipitate of 2,3-dimethylbenzenediazonium tetrafluoroborate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 20 mL of cold water, 20 mL of cold ethanol, and finally 20 mL of diethyl ether to facilitate drying.

  • Drying: Carefully transfer the solid to a watch glass or petri dish and dry it under vacuum at room temperature. The yield of the diazonium salt is typically in the range of 80-90%.

Part B: Thermal Decomposition - Synthesis of this compound

  • Setup: Place the completely dry 2,3-dimethylbenzenediazonium tetrafluoroborate salt in a flask fitted with a distillation apparatus. Ensure all joints are well-sealed.

  • Decomposition: Gently heat the flask using an oil bath or heating mantle. The decomposition usually begins between 100-150 °C.[4] The reaction will evolve nitrogen and boron trifluoride gas as the liquid this compound product forms and distills over. Caution: The decomposition can be exothermic and vigorous.[6] Heat slowly and evenly behind a blast shield.

  • Collection: Collect the crude this compound distillate.

  • Purification: The crude product can be purified by fractional distillation. Collect the fraction boiling at approximately 148-152 °C.[10]

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes. Yields can vary based on the precise control of temperature and the dryness of the intermediate salt.

ParameterValue / ConditionNotes
Diazotization
Temperature0-10 °CCrucial for the stability of the diazonium salt.
Reactant Molar Ratio (Amine:NaNO₂)1 : 1.05A slight excess of sodium nitrite ensures complete reaction.
SolventAqueous HBF₄Acts as both the acid and the source of the BF₄⁻ counterion.
Intermediate Yield80-90%Varies with efficiency of precipitation and isolation.
Decomposition
Temperature100-150 °CTemperature at which thermal decomposition typically occurs.[4]
PressureAtmospheric
Overall Product Yield50-70%Based on the initial amount of 2,3-dimethylaniline.
Product Purity (after distillation)>98%Can be assessed by GC-MS or NMR.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt the procedure based on available laboratory equipment and always prioritize safety when handling the potentially hazardous intermediates.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-o-xylene. This document details the structural elucidation of this fluorinated aromatic compound through the interpretation of its NMR data, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as 1-fluoro-2,3-dimethylbenzene, is a substituted aromatic compound. The presence of a fluorine atom and two adjacent methyl groups on the benzene ring results in a unique and informative NMR spectrum. Understanding the chemical shifts (δ), coupling constants (J), and signal multiplicities is crucial for the unambiguous structural confirmation and for predicting the electronic and steric effects of the substituents.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl groups. The fluorine atom introduces additional complexity through ¹H-¹⁹F coupling.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-46.85 - 6.95m-
H-56.95 - 7.05m-
H-66.75 - 6.85m-
2-CH₃2.20s-
3-CH₃2.15dJ(H,F) = 2.0

Note: The assignments are based on predicted spectra and data from similar compounds. Precise values can vary based on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is notable for the large one-bond carbon-fluorine coupling constant (¹JCF) and smaller long-range couplings.

Carbon Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
C-1161.5d¹J(C,F) ≈ 245
C-2125.0d²J(C,F) ≈ 19
C-3138.0d³J(C,F) ≈ 6
C-4124.5d⁴J(C,F) ≈ 3
C-5129.0s-
C-6114.0d²J(C,F) ≈ 22
2-CH₃14.5d³J(C,F) ≈ 4
3-CH₃20.0s-

Note: The assignments are based on predicted spectra and data from similar compounds. Precise values can vary based on experimental conditions.

Experimental Protocol

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Temperature: 298 K.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Fourier transformation, phase correction, and baseline correction.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction.

Structural Elucidation and Spectral Interpretation

The following diagram illustrates the key correlations and structural features of this compound as determined by its NMR spectra.

G cluster_molecule This compound Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals cluster_couplings Key J-Couplings mol C₈H₉F H_aromatic Aromatic Protons (H-4, H-5, H-6) δ 6.75-7.05 ppm mol->H_aromatic Correlate to H_ch3_2 2-CH₃ δ ~2.20 ppm mol->H_ch3_2 Correlate to H_ch3_3 3-CH₃ δ ~2.15 ppm mol->H_ch3_3 Correlate to C_aromatic Aromatic Carbons (C1-C6) δ 114-162 ppm mol->C_aromatic Correlate to C_ch3 Methyl Carbons δ 14-20 ppm mol->C_ch3 Correlate to J_HF_long_range J(H-F) H_aromatic->J_HF_long_range Shows H_ch3_3->J_HF_long_range Shows J_CF_1 ¹J(C1-F) ~245 Hz C_aromatic->J_CF_1 Shows J_CF_long_range ²⁻⁴J(C-F) 3-22 Hz C_aromatic->J_CF_long_range Shows

Caption: Logical relationships between the structure of this compound and its NMR spectral features.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic chemical shifts and, particularly, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns are invaluable for positive identification and for understanding the electronic environment of the aromatic ring. This guide serves as a foundational resource for scientists and researchers working with this and structurally related fluorinated compounds.

An In-Depth Technical Guide to the Infrared and Mass Spectrometry of 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 3-Fluoro-o-xylene. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the identification, characterization, and quality control of aromatic compounds. This document details experimental protocols, data interpretation, and the fundamental principles behind the spectral characteristics of this fluorinated aromatic hydrocarbon.

Introduction to this compound

This compound, also known as 1-fluoro-2,3-dimethylbenzene, is an aromatic compound with the chemical formula C₈H₉F. Its structure consists of a benzene ring substituted with a fluorine atom and two adjacent methyl groups. The presence and position of these functional groups give rise to a unique spectral fingerprint in both IR and mass spectrometry, allowing for its unambiguous identification and differentiation from its isomers and other related compounds.

Chemical Structure:

Molecular Formula: C₈H₉F[1]

Molecular Weight: 124.16 g/mol [1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its aromatic ring, C-H bonds, and the C-F bond.

Predicted Infrared Spectrum Data

While a publicly available, comprehensive peak-picked spectrum with intensities is not readily accessible, the expected absorption bands for this compound can be predicted based on the known frequencies for its constituent functional groups.

Wavenumber (cm⁻¹)Predicted Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchMethyl (CH₃)
1620 - 1580C=C StretchAromatic Ring
1500 - 1400C=C StretchAromatic Ring
1280 - 1100C-F StretchAryl Fluoride
850 - 750C-H Out-of-Plane Bend1,2,3-Trisubstituted Benzene
Interpretation of the IR Spectrum
  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of peaks in this region confirms the aromatic nature of the compound.

  • Aliphatic C-H Stretch (2980 - 2850 cm⁻¹): These absorptions are due to the symmetric and asymmetric stretching vibrations of the methyl groups.

  • Aromatic C=C Stretch (1620 - 1400 cm⁻¹): The benzene ring exhibits characteristic stretching vibrations in this fingerprint region. The exact positions and intensities of these bands can be influenced by the substitution pattern.

  • C-F Stretch (1280 - 1100 cm⁻¹): A strong absorption band in this region is indicative of the carbon-fluorine bond.

  • C-H Out-of-Plane Bending (850 - 750 cm⁻¹): The pattern of absorption in this region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene derivative like this compound, a characteristic pattern of bands is expected in this range.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.

Mass Spectrum Data

Based on available data, the most significant peaks in the electron ionization mass spectrum of this compound are as follows:

m/zRelative Intensity
124Moderate
109High (Base Peak)
123Moderate

Data sourced from PubChem, which lists the top three peaks. A full spectrum with relative abundances for all fragments is not publicly available.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized as follows:

  • Molecular Ion (m/z 124): The initial event is the removal of an electron to form the molecular ion (M⁺˙), which has a mass-to-charge ratio equal to the molecular weight of the compound.

  • Loss of a Hydrogen Radical (m/z 123): The molecular ion can lose a hydrogen radical (H˙) from one of the methyl groups to form a stable benzylic-type cation.

  • Loss of a Methyl Radical (m/z 109): The most favorable fragmentation pathway involves the loss of a methyl radical (CH₃˙) from the molecular ion. This results in the formation of a fluorotropylium or a related stable cation, which is often the base peak in the mass spectra of substituted xylenes.

fragmentation_pathway M C₈H₉F⁺˙ (m/z 124) Molecular Ion M_minus_H C₈H₈F⁺ (m/z 123) M->M_minus_H - H˙ M_minus_CH3 C₇H₆F⁺ (m/z 109) Base Peak M->M_minus_CH3 - CH₃˙

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following sections detail standardized procedures for obtaining the IR and mass spectra of this compound.

Infrared Spectroscopy Protocol (Neat Liquid)

This protocol is suitable for acquiring the IR spectrum of pure, liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Clean ATR Crystal (e.g., with isopropanol) p2 Place a drop of This compound on the crystal p1->p2 a2 Acquire Sample Spectrum p2->a2 a1 Acquire Background Spectrum (clean, empty ATR) a1->a2 d1 Background Correction a2->d1 d2 Identify Peak Frequencies and Intensities d1->d2 d3 Compare with Reference Spectra or Predicted Values d2->d3

Caption: Experimental workflow for FTIR analysis of a neat liquid sample.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections.

    • Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_proc Data Processing & Analysis p1 Dissolve this compound in a volatile solvent (e.g., dichloromethane) p2 Transfer to GC vial p1->p2 a1 Inject sample into GC p2->a1 a2 Separation on capillary column a1->a2 a3 Elution into MS ion source a2->a3 a4 Electron Ionization (70 eV) a3->a4 a5 Mass Analysis a4->a5 d1 Extract Mass Spectrum at Retention Time a5->d1 d2 Identify Molecular Ion and Fragment Ions d1->d2 d3 Compare with Spectral Databases (e.g., NIST) d2->d3

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-o-xylene, Focusing on its Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of 3-Fluoro-o-xylene (CAS 443-82-3), with a particular emphasis on its boiling point. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated aromatic compounds in their work. This compound, also known as 1-Fluoro-2,3-dimethylbenzene, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its unique properties, conferred by the fluorine atom and methyl groups, enhance reactivity and stability, making it a valuable building block in organic synthesis.[1]

Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[1][4][5] It is characterized by a distinct aromatic odor.[3] The presence of a fluorine atom on the benzene ring significantly influences its physicochemical properties compared to non-fluorinated o-xylene.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Boiling Point 147-148 °C[6]
148 °C[1][4]
148-152 °C[2][5][7]
Density 1.01 g/mL[1][4]
0.99 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.48[1][4]
1.486[2][5]
Molecular Formula C₈H₉F[1][4][6][8][9]
Molecular Weight 124.16 g/mol [1][4][8]
124.1555 g/mol [9]
Flash Point 97 °F[2][5]
CAS Number 443-82-3[1][4][6][8][9]

Experimental Determination of Boiling Point

The boiling point of an organic compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] This physical constant is a critical parameter for substance identification and purity assessment.[11] Several methods can be employed for its determination, including distillation, gas chromatography, and the capillary method.[12] The following protocol details a common laboratory method for determining the boiling point of a liquid organic compound like this compound using a Thiele tube or an aluminum block apparatus.[10]

Detailed Experimental Protocol: Capillary Method

This method is suitable for small quantities of liquid and is a standard procedure in organic chemistry labs.

Materials and Equipment:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (Thiele tube with heating oil or an aluminum block on a hot plate)

  • Sample of this compound

  • Clamps and stand

Procedure:

  • Preparation of the Capillary Tube: Take a capillary tube and seal one end by holding it in the flame of a burner and rotating it for a few minutes until the end is completely closed.[10][13]

  • Sample Preparation: Place a few milliliters of this compound into the small test tube.[11]

  • Assembly of the Apparatus:

    • Place the sealed capillary tube into the test tube containing the liquid, with the open end submerged in the liquid and the sealed end pointing upwards.[10][13]

    • Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.[10]

    • Suspend the entire assembly in a heating bath (Thiele tube or aluminum block), making sure the liquid in the test tube is below the level of the heating medium.[10][11]

  • Heating and Observation:

    • Begin heating the apparatus slowly and uniformly.[10]

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10] This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.

  • Boiling Point Determination:

    • Stop heating and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid.[11]

    • It is good practice to note the temperature when the rapid stream of bubbles starts and the temperature when the liquid enters the capillary upon cooling, and take the average.[12]

Safety Precautions:

  • Always wear safety goggles.[10]

  • Handle capillary tubes with care as they are fragile.[11]

  • Ensure the heating is done slowly and gently to maintain a uniform temperature.[10]

  • This compound is a flammable liquid; keep it away from open flames.[2][5]

Visualizations

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of the boiling point using the capillary method.

BoilingPointWorkflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Seal one end of a capillary tube C Place capillary tube (open end down) into the fusion tube A->C B Add this compound to a fusion tube B->C D Attach fusion tube to a thermometer C->D E Suspend assembly in heating apparatus D->E F Heat apparatus slowly E->F G Observe for a rapid, continuous stream of bubbles F->G H Stop heating and allow to cool slowly G->H I Record temperature when liquid enters the capillary tube H->I J Boiling Point of This compound I->J Result

Caption: Workflow for determining the boiling point of this compound.

Synthesis Pathway

While various synthetic routes exist, a common method for preparing fluorinated aromatic compounds involves the diazotization of the corresponding aniline. For this compound, this would typically start from 2,3-Dimethylaniline.[2]

SynthesisPathway Start 2,3-Dimethylaniline Intermediate Diazonium Salt Intermediate Start->Intermediate Diazotization (e.g., NaNO₂, HF) Product This compound Intermediate->Product Fluorination (e.g., Schiemann Reaction)

Caption: General synthesis pathway for this compound.

References

Solubility of 3-Fluoro-o-xylene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-fluoro-o-xylene in organic solvents. Given the limited availability of specific quantitative data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and the principles of solvent-solute interactions. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their laboratories.

Introduction to this compound

This compound, with the CAS number 443-82-3, is an aromatic organic compound.[1][2][3][4][5] Its structure consists of a benzene ring substituted with two adjacent methyl groups (an o-xylene core) and a fluorine atom. This compound is a colorless liquid at room temperature and is known to be insoluble in water.[1][3][4] It serves as an important raw material and intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its stability and solubility, compared to its non-fluorinated counterpart, o-xylene.[2][6]

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively non-polar molecule due to the hydrocarbon backbone of the xylene structure. The fluorine atom introduces some polarity, but the overall character of the molecule remains largely non-polar.

Based on this, the expected solubility of this compound in various classes of organic solvents is as follows:

  • Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): this compound is expected to be highly soluble or miscible with non-polar solvents. The parent compound, o-xylene, is readily soluble in these solvents, and the addition of a single fluorine atom is unlikely to drastically change this behavior.

  • Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether, Chloroform, Ethyl Acetate): High solubility is also anticipated in polar aprotic solvents. These solvents can interact with the dipole moment introduced by the carbon-fluorine bond while also readily solvating the non-polar xylene core. O-xylene is known to be soluble in solvents like ethyl acetate and chloroform.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected in lower-chain alcohols. While these solvents are polar and capable of hydrogen bonding, they also have non-polar alkyl chains that can interact with the aromatic ring of this compound.

Solubility Data Summary

Solvent ClassSolvent ExamplesReported/Predicted Solubility of this compoundRationale
Water Water (H₂O)InsolubleConfirmed in multiple sources.[1][3][4] The non-polar nature of the molecule dominates, preventing significant interaction with the highly polar water molecules.
Non-Polar Hexane, ToluenePredicted: High / Miscible"Like dissolves like." The non-polar character of this compound is very similar to that of non-polar solvents.
Polar Aprotic Acetone, ChloroformPredicted: High / MiscibleThese solvents have moderate polarity and can solvate both the polar C-F bond and the non-polar aromatic ring. Chloroform is miscible with many organic solvents.[8]
Polar Protic Methanol, EthanolPredicted: Moderate to HighThe alkyl portion of the alcohols can interact with the solute, while the hydroxyl group's polarity might lead to slightly less ideal mixing than with aprotic solvents.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique. This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid/liquid phase should be clearly visible.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured solubility does not change over time).

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for the separation of the undissolved solute.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., GC-FID or HPLC-UV).

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/L, mg/mL, or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to vials B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Allow to settle (≥24h) C->D E Withdraw and filter supernatant D->E F Analyze by GC/HPLC E->F G Quantify using calibration curve F->G H Solubility Data (g/L, mol/L) G->H

Caption: Workflow for determining the solubility of this compound.

References

Safety and handling of 3-Fluoro-o-xylene MSDS

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safety and handling of 3-Fluoro-o-xylene is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the compound's hazards, safe handling procedures, and emergency response protocols, with quantitative data summarized for clarity and key procedures visualized.

Chemical Identification and Properties

This compound, also known as 1-Fluoro-2,3-dimethylbenzene, is a fluorinated aromatic hydrocarbon. Its fundamental identification and physical properties are summarized below.

Identifier Value Source
Chemical Name This compound
Synonyms 1-Fluoro-2,3-dimethylbenzene
CAS Number 452-64-2
Molecular Formula C₈H₉F
Molecular Weight 124.16 g/mol
Appearance Colorless liquid
Boiling Point 145-146 °C (293-294.8 °F)
Flash Point 33 °C (91.4 °F) - closed cup
Density 1.002 g/cm³

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard Class Hazard Category
Flammable liquidsCategory 3
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity — single exposure (Respiratory system)Category 3

Signal Word: Warning

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment (PPE) cluster_details Specific Recommendations node_eye Eye/Face Protection node_skin Skin Protection detail_eye Wear safety glasses with side-shields (or goggles). node_eye->detail_eye node_resp Respiratory Protection detail_skin Handle with impervious gloves (e.g., Nitrile rubber). Wear appropriate protective clothing. node_skin->detail_skin node_body Body Protection detail_resp Use a full-face respirator with multi-purpose combination cartridges if engineering controls are inadequate. node_resp->detail_resp detail_body Complete suit protecting against chemicals. node_body->detail_body Handling_Storage_Flow cluster_handling Safe Handling Procedures cluster_storage Safe Storage Conditions handle_1 Avoid contact with skin and eyes. handle_2 Avoid inhalation of vapor or mist. handle_1->handle_2 handle_3 Keep away from sources of ignition - No smoking. handle_2->handle_3 handle_4 Use in a well-ventilated area (fume hood). handle_3->handle_4 storage_1 Keep container tightly closed. storage_2 Store in a dry and well-ventilated place. storage_1->storage_2 storage_3 Store in a cool place. storage_2->storage_3 storage_4 Store away from incompatible materials (e.g., strong oxidizing agents). storage_3->storage_4 Spill_Response_Workflow start Spill Occurs step1 Ensure personal protection (wear appropriate PPE). start->step1 step2 Remove all sources of ignition. step1->step2 step3 Evacuate personnel to safe areas. step2->step3 step4 Prevent further leakage or spillage if safe to do so. step3->step4 step5 Contain and collect spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite). step4->step5 step6 Place in a suitable, closed container for disposal. step5->step6 end Dispose of according to local regulations. step6->end Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase prep1 Conduct Risk Assessment prep2 Prepare and verify functionality of fume hood prep1->prep2 prep3 Assemble all necessary PPE prep2->prep3 prep4 Prepare spill kit and emergency contact information prep3->prep4 exec1 Don appropriate PPE prep4->exec1 exec2 Transfer this compound inside the fume hood exec1->exec2 exec3 Perform experimental procedure exec2->exec3 exec4 Monitor for any signs of exposure or release exec3->exec4 post1 Quench and work-up reaction as required exec4->post1 post2 Segregate and label waste appropriately post1->post2 post3 Decontaminate work area and equipment post2->post3 post4 Remove PPE and wash hands thoroughly post3->post4

A Technical Guide to 3-Fluoro-o-xylene: Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-o-xylene (CAS No. 443-82-3), a key fluorinated aromatic building block. It details the compound's commercial availability, including typical specifications from various suppliers. A detailed experimental protocol for its synthesis via the Balz-Schiemann reaction of 2,3-dimethylaniline is provided, alongside purification methods. Furthermore, this guide outlines standard analytical procedures for quality control, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to support researchers and professionals in the pharmaceutical and chemical industries in sourcing, synthesizing, and handling this versatile intermediate.

Introduction

This compound, also known as 1-fluoro-2,3-dimethylbenzene, is a fluorinated aromatic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The introduction of a fluorine atom onto the xylene scaffold imparts unique electronic properties, enhancing metabolic stability, binding affinity, and lipophilicity in target molecules.[1] This makes it a valuable intermediate for drug discovery and development. This guide serves as a technical resource, consolidating information on its commercial sources, a reliable synthetic route, and appropriate analytical methodologies for its characterization.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in purities of 98% or higher, as determined by Gas Chromatography (GC). The compound is a clear, colorless to almost colorless liquid.[4]

Table 1: Commercial Suppliers and Typical Specifications

SupplierPurityAvailable QuantitiesCatalog Number (Example)
Thermo Scientific (Alfa Aesar)≥98.5% (GC)5g, 25g, 100gA10637
TCI America-5mLF0332[5]
Chem-Impex≥98% (GC)--
Matrix Scientific---
ChemicalBook-250mg - 1000g-

Note: This table is not exhaustive and represents a sample of known suppliers. Availability and specifications should be confirmed with the respective supplier.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data for this compound

PropertyValueReference
CAS Number 443-82-3[6]
Molecular Formula C₈H₉F[6]
Molecular Weight 124.16 g/mol [6]
Appearance Clear colorless liquid[4]
Boiling Point 148-152 °C[4][7]
Density 0.99 g/mL at 25 °C[4]
Refractive Index (n20/D) ~1.486[4]
Solubility Insoluble in water[4]
Flash Point 97 °F[4]
Storage Conditions 2-8°C, Sealed in dry, inert atmosphere[4]

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the Balz-Schiemann reaction.[8][9][10] This reaction involves the diazotization of a primary aromatic amine, in this case, 2,3-dimethylaniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[8][9][10]

Synthesis Pathway: Balz-Schiemann Reaction

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition 2_3_dimethylaniline 2,3-Dimethylaniline reagents1 NaNO₂, aq. HBF₄ 0-5 °C 2_3_dimethylaniline->reagents1 diazonium_salt 2,3-Dimethylbenzenediazonium tetrafluoroborate reagents1->diazonium_salt reagents2 Heat (Δ) diazonium_salt->reagents2 3_fluoro_o_xylene This compound reagents2->3_fluoro_o_xylene byproducts N₂ (g) + BF₃ 3_fluoro_o_xylene->byproducts Byproducts

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Balz-Schiemann reaction.[4]

Materials:

  • 2,3-Dimethylaniline (CAS: 87-59-2)[11]

  • Triethylamine-trihydrofluoride (Et₃N·3HF)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, cool triethylamine-trihydrofluoride (30 cm³) to 0 °C.

    • Slowly add 2,3-dimethylaniline (2.3 g, 0.02 mol) to the cooled Et₃N·3HF.

    • Add sodium nitrite (2.0 g, 0.03 mol) in portions. The use of ultrasound can aid in this addition. A significant release of gas will be observed over approximately 25 minutes.[4]

    • The reaction mixture will change color from clear to yellow and may darken due to the formation of byproducts.[4]

  • Work-up and Extraction:

    • Pour the resulting brown reaction mixture into water (150 cm³).

    • Extract the aqueous mixture with diethyl ether (2 x 180 cm³).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by fractional distillation under reduced pressure to yield pure this compound.

Safety Note: The Balz-Schiemann reaction involves potentially hazardous reagents and intermediates. Diazonium salts can be explosive when isolated and dry.[9] This reaction should be carried out in a well-ventilated fume hood by trained personnel, with appropriate personal protective equipment.

Analytical Methods for Quality Control

To ensure the purity and identity of this compound, several analytical techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for determining the purity of this compound and identifying any volatile impurities.

Table 3: Example GC-MS Protocol

ParameterCondition
Gas Chromatograph Agilent 6820 GC system or equivalent[12]
Injector Split/splitless inlet, Split ratio: 100:1[12]
Column Fused silica capillary, 60 m x 0.32 mm ID, 0.5 µm film thickness with bonded polyethylene glycol phase[13]
Carrier Gas Helium or Nitrogen[12]
Oven Program Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 5 min
Detector Flame Ionization Detector (FID) for purity; Mass Spectrometer (MS) for identification
MS Conditions Ionization Mode: Electron Ionization (EI), 70 eV; Scan Range: 40-300 m/z
Sample Preparation Dilute 1 µL of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Injection Volume 1 µL

Note: This is a general protocol and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural information.

Table 4: NMR Experimental Parameters

Parameter¹H NMR¹³C NMR¹⁹F NMR
Spectrometer 400 MHz or higher100 MHz or higher376 MHz or higher
Solvent CDCl₃CDCl₃CDCl₃
Reference TMS (0 ppm)CDCl₃ (77.16 ppm)CCl₃F (0 ppm, external)
Typical Data Spectral data available on public databases such as PubChem and SpectraBase.[14][15]Spectral data available on public databases such as PubChem and SpectraBase.[14][15][16]Spectral data available on public databases such as PubChem.[14]

Experimental Workflow for Quality Control

QC_Workflow cluster_sampling Sample Handling cluster_analysis Analytical Procedures cluster_decision Data Review & Decision Sample This compound (Commercial or Synthesized) GCMS GC-MS Analysis (Purity & Impurity Profile) Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Sample->NMR Data_Review Compare data against specifications and reference spectra GCMS->Data_Review NMR->Data_Review Decision Accept or Reject Batch Data_Review->Decision Pass Meets Specifications Decision->Pass Yes Fail Does Not Meet Specifications Decision->Fail No

Caption: Quality control workflow for this compound.

Conclusion

This compound is a commercially accessible and synthetically important building block for the development of new chemical entities in the pharmaceutical and materials science sectors. This guide provides essential technical information for researchers, including a summary of its commercial availability, a detailed protocol for its synthesis via the Balz-Schiemann reaction, and standard methods for its analytical characterization. Adherence to the outlined synthetic and analytical protocols will ensure the reliable procurement and use of high-purity this compound in research and development applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Fluoro-o-xylene as a substrate in palladium-catalyzed Suzuki coupling reactions. Due to the combined electronic effects of the fluorine atom and the steric hindrance from the two ortho-methyl groups, specific reaction conditions are often required to achieve high yields. This document outlines recommended starting conditions, optimization strategies, and detailed experimental protocols based on analogous reactions reported in the literature for sterically hindered and fluorinated aryl halides.

Introduction to Suzuki Coupling with this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound, an important building block in medicinal chemistry and materials science, presents unique challenges in these reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-X bond, while the two ortho-methyl groups introduce significant steric hindrance around the reaction center. This steric bulk can impede both the oxidative addition of the palladium catalyst and the subsequent reductive elimination steps of the catalytic cycle.[2][3]

Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for successful coupling reactions involving this compound. Modern bulky and electron-rich phosphine ligands are often employed to facilitate the coupling of sterically demanding substrates.[2]

Key Considerations for Reaction Optimization

When developing a Suzuki coupling protocol for this compound, the following parameters should be considered for optimization:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[4]

  • Ligand: The choice of phosphine ligand is critical for overcoming steric hindrance. Bulky, electron-rich monophosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃) are often highly effective.[5]

  • Base: A wide range of bases can be used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being common choices. The strength and solubility of the base can significantly impact the reaction rate and yield.[6]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often with the addition of water to aid in the dissolution of the base and facilitate transmetalation.[6]

  • Temperature: Reactions involving sterically hindered substrates often require elevated temperatures, typically in the range of 80-120 °C. Microwave heating can also be employed to accelerate the reaction.[7]

Data Presentation: Reaction Conditions and Yields for Analogous Substrates

The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of substrates structurally related to this compound, which can serve as a starting point for optimization.

Table 1: Suzuki Coupling of Sterically Hindered Aryl Halides

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-m-xylenePhenylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄Toluene11095
22-Bromo-1,3-dimethylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄Xylenes11085
31-Bromo-2,6-dimethylbenzene4-Methoxyphenylboronic acidPd/BI-DIME (2)-K₃PO₄Toluene11092

Data extrapolated from studies on sterically demanding Suzuki-Miyaura coupling reactions.[2][8]

Table 2: Suzuki Coupling of Fluorinated Aryl Halides

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O100>95
22-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O100>95
31,4-Dibromo-2-fluorobenzenePhenylboronic acid (1 eq.)Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8085

Data sourced from studies on Suzuki-Miyaura coupling of fluorinated substrates.[9][10]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of this compound

Materials:

  • This compound derivative (e.g., 2-Bromo-3-fluoro-1,4-dimethylbenzene) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add the this compound derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • In a microwave reaction vial, combine the this compound derivative, arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.

  • Add anhydrous toluene.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 100-140 °C for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X This compound-X (R¹-X) R1X->OxAdd BoronicAcid Ar-B(OH)₂ (R²-B(OH)₂) Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->BoronicAcid Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound-X - Arylboronic Acid - Pd Catalyst & Ligand - Base Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Solvent System (e.g., Dioxane/Water) Inert->Solvent Heat Heat Reaction (Conventional or Microwave) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A general experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: Synthesis of 2,3-Dimethylphenylmagnesium Halides for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Challenge and Utility of 2,3-Dimethylphenyl Grignard Reagents

The Grignard reagent derived from o-xylene, specifically the 2,3-dimethylphenylmagnesium halide, is a valuable nucleophilic building block in organic synthesis. It enables the formation of carbon-carbon bonds, providing access to complex molecular architectures essential for pharmaceutical and materials science research.[1][2] Applications include the synthesis of multi-substituted aromatic compounds, tertiary alcohols from ketones, and carboxylic acids upon reaction with carbon dioxide.[3]

A significant challenge arises when considering the synthesis of this reagent from 3-Fluoro-o-xylene. The direct formation of Grignard reagents from organofluorides by reaction with magnesium metal is generally not feasible under standard conditions.[4] This is due to the high dissociation energy of the carbon-fluorine (C-F) bond, which is the strongest of the carbon-halogen bonds, making it exceptionally resistant to oxidative addition to magnesium.[5][6] The reactivity of haloarenes for Grignard formation follows the trend I > Br > Cl >> F.[3]

Consequently, for the practical synthesis of the 2,3-dimethylphenyl Grignard reagent, the corresponding bromo- or chloro- derivatives (3-Bromo-o-xylene or 3-Chloro-o-xylene) are the recommended starting materials. While advanced methods for C-F bond activation exist, such as the use of highly reactive Rieke magnesium or transition-metal catalysis, these are specialized techniques not typically employed for routine Grignard preparations.[6][7]

This document provides a standard, reliable protocol for the synthesis of 2,3-dimethylphenylmagnesium bromide from 3-Bromo-o-xylene and discusses the rationale for this choice over the fluoro-analogue.

Comparative Data on Aryl Halide Reactivity

The selection of the starting halide is critical for the successful formation of a Grignard reagent. The following table summarizes the general reactivity and typical conditions for aryl halides.

Aryl Halide (Ar-X)C-X Bond Energy (kJ/mol, approx.)General ReactivityTypical Conditions for Grignard FormationExpected Yield
Ar-F ~544Very Low / InertRequires highly activated Mg (Rieke) or transition metal catalysis. Does not react with standard Mg turnings.[5][6]Very Low to Nil
Ar-Cl ~406ModerateHigher temperatures, longer initiation times, often requires activators (e.g., I₂, 1,2-dibromoethane). THF is a preferred solvent.[4]Moderate to Good
Ar-Br ~339GoodReadily reacts with Mg turnings in diethyl ether or THF. Initiation is usually straightforward.[8]Good to Excellent
Ar-I ~272HighVery reactive, reaction is fast. Side reactions (e.g., Wurtz coupling) can be more prevalent.Good to Excellent

Experimental Protocol: Synthesis of 2,3-Dimethylphenylmagnesium Bromide

This protocol details the standard laboratory procedure for preparing a Grignard reagent from an aryl bromide.

3.1. Materials

  • 3-Bromo-o-xylene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a single crystal for activation)

  • Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl)

  • Inert gas supply (Nitrogen or Argon)

3.2. Equipment

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas manifold

  • Heating mantle or oil bath

3.3. Detailed Methodology

Step 1: Assembly and Preparation

  • Assemble the glassware (three-necked flask, condenser, dropping funnel) while hot from the oven and allow it to cool under a steady stream of inert gas (N₂ or Ar). This ensures all components are free of atmospheric moisture.[9]

  • Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the reaction flask.

  • Add a single crystal of iodine as an activating agent. The disappearance of the purple iodine color is an indicator of magnesium activation.[10]

Step 2: Initiation of the Grignard Reaction

  • Prepare a solution of 3-Bromo-o-xylene (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small volume of the halide solution (~10% of total) to the stirring magnesium turnings.

  • The reaction is initiated when a color change (typically becoming cloudy and grey/brown) and spontaneous refluxing of the solvent are observed. If the reaction does not start, gentle warming with a heat gun may be applied.[11]

Step 3: Formation of the Grignard Reagent

  • Once initiation is confirmed, add the remaining 3-Bromo-o-xylene solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture. If necessary, heat the reaction at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a dark, cloudy grey or brown mixture.

Step 4: Quantification and Use

  • The concentration of the prepared Grignard reagent can be determined via titration before use in subsequent reactions.

  • The reagent should be used immediately or stored under an inert atmosphere, as it is sensitive to air and moisture.[4]

Visualizations

G prep Preparation - Dry Glassware - Add Mg & I₂ init Initiation - Add ~10% Ar-Br solution - Observe for reflux/color change prep->init form Formation - Add remaining Ar-Br dropwise - Maintain gentle reflux init->form Success fail Initiation Failed? - Gentle warming - Add activator init->fail No reaction? complete Completion - Heat at reflux for 30-60 min - Ensure Mg is consumed form->complete quant Quantification & Use - Titrate to find Molarity - Use in subsequent reaction complete->quant fail->init Retry Initiation

Caption: Workflow for standard Grignard reagent synthesis.

G goal Goal: Synthesize 2,3-Dimethylphenyl-MgX start_F Start with This compound? goal->start_F start_BrCl Start with 3-Bromo/Chloro-o-xylene? goal->start_BrCl cf_bond High C-F Bond Energy (~544 kJ/mol) start_F->cf_bond Yes cbr_bond Lower C-Br/Cl Bond Energy (~339 / ~406 kJ/mol) start_BrCl->cbr_bond Yes no_reaction No Reaction with Standard Mg Metal cf_bond->no_reaction advanced Requires Advanced Methods (Rieke Mg, Catalysis) no_reaction->advanced yes_reaction Standard Protocol Applicable cbr_bond->yes_reaction success Successful Grignard Formation yes_reaction->success

Caption: Decision pathway for selecting a halogen precursor.

Safety and Handling

  • Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by protic sources, including water and alcohols. All glassware must be rigorously dried, and anhydrous solvents must be used.[4]

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent quenching by atmospheric moisture and oxidation by oxygen.

  • Pyrophoric Risk: While less common for aryl Grignard reagents, finely divided magnesium can be pyrophoric. Concentrated Grignard solutions may ignite upon exposure to air.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the halide must be controlled to maintain a manageable reaction temperature and avoid runaway reactions.

Conclusion

While the synthesis of a Grignard reagent from this compound presents significant chemical challenges, the generation of the desired 2,3-dimethylphenylmagnesium bromide from 3-Bromo-o-xylene is a robust and well-established procedure. By following the detailed protocol and adhering to strict safety precautions, researchers can reliably produce this versatile reagent for a wide range of applications in chemical synthesis and drug discovery.

References

Application Notes and Protocols: 3-Fluoro-o-xylene as a Precursor for the Synthesis of Mefenamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-fluoro-o-xylene as a starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Mefenamic Acid. The synthetic strategy involves a two-step process: the conversion of this compound to the key intermediate 2,3-dimethylaniline, followed by the synthesis of Mefenamic Acid from this intermediate.

Introduction

This compound is a versatile aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals.[1][2] Its fluorine substituent can be strategically replaced to introduce other functional groups, making it a useful precursor for various drug molecules. This application note focuses on a synthetic route to Mefenamic Acid, a widely used NSAID for the treatment of pain and inflammation.[1] The key transformation involves the conversion of this compound to 2,3-dimethylaniline, which then undergoes an Ullmann condensation with an o-halobenzoic acid derivative to yield Mefenamic Acid.[1][3]

Overall Synthetic Pathway

The synthesis of Mefenamic Acid from this compound is a two-step process. The first step is the amination of this compound to produce 2,3-dimethylaniline. This can be achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution. The second step is the Ullmann condensation of 2,3-dimethylaniline with a suitable 2-halobenzoic acid.

Synthetic Pathway of Mefenamic Acid This compound This compound 2,3-Dimethylaniline 2,3-Dimethylaniline This compound->2,3-Dimethylaniline Step 1: Amination Mefenamic Acid Mefenamic Acid 2,3-Dimethylaniline->Mefenamic Acid Step 2: Ullmann Condensation o-Chlorobenzoic Acid o-Chlorobenzoic Acid o-Chlorobenzoic Acid->Mefenamic Acid

Caption: Overall synthesis of Mefenamic Acid from this compound.

Step 1: Synthesis of 2,3-Dimethylaniline from this compound

This section outlines a potential protocol for the amination of this compound to 2,3-dimethylaniline. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a suitable method for this transformation.[4]

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reactants This compound Ammonia Source (e.g., Benzophenone Imine) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Mixing Combine reactants, catalyst, ligand, and base in solvent. Reactants->Mixing Solvent Anhydrous Toluene Solvent->Mixing Atmosphere Inert (Argon or Nitrogen) Atmosphere->Mixing Heating Heat the reaction mixture at reflux (approx. 110 °C). Mixing->Heating Monitoring Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Quenching Cool to room temperature and quench with water. Monitoring->Quenching Extraction Extract with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Drying Dry the organic layer over anhydrous sodium sulfate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity
This compound443-82-3124.16 g/mol 1.0 eq
Benzophenone Imine1013-88-3181.24 g/mol 1.2 eq
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol 0.02 eq
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)98327-87-8622.67 g/mol 0.04 eq
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol 1.4 eq
Anhydrous Toluene108-88-392.14 g/mol -
Ethyl Acetate141-78-688.11 g/mol -
Saturated aqueous NaCl solution---
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol -
Silica Gel for column chromatography---

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask, followed by this compound (1.0 eq) and benzophenone imine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The resulting crude imine is then hydrolyzed by stirring with an excess of 2 M HCl at room temperature for 2-4 hours.

  • Basify the aqueous solution with 2 M NaOH until pH > 10 and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2,3-dimethylaniline by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Expected Yield: 70-85% (based on analogous reactions).

Step 2: Synthesis of Mefenamic Acid from 2,3-Dimethylaniline

This step involves the Ullmann condensation of 2,3-dimethylaniline with o-chlorobenzoic acid.[2][5][6][7][8]

Experimental Protocol: Ullmann Condensation

Ullmann Condensation Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reactants 2,3-Dimethylaniline o-Chlorobenzoic Acid Base (e.g., K2CO3) Catalyst (e.g., CuI) Mixing Combine all reactants and solvent. Reactants->Mixing Solvent High-boiling solvent (e.g., DMF or NMP) Solvent->Mixing Heating Heat the reaction mixture to 120-130 °C. Mixing->Heating Monitoring Monitor reaction progress by TLC or HPLC. Heating->Monitoring Cooling Cool the reaction mixture. Monitoring->Cooling Acidification Acidify with HCl to precipitate the product. Cooling->Acidification Filtration Filter the precipitate and wash with water. Acidification->Filtration Recrystallization Recrystallize from a suitable solvent (e.g., ethanol/water). Filtration->Recrystallization

Caption: Workflow for the Ullmann condensation to synthesize Mefenamic Acid.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity
2,3-Dimethylaniline87-59-2121.18 g/mol 1.0 eq
o-Chlorobenzoic Acid118-91-2156.57 g/mol 1.1 eq
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0 eq
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol 0.1 eq
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol -
Hydrochloric Acid (HCl), 2 M---
Ethanol64-17-546.07 g/mol -
Deionized Water---

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (1.0 eq), o-chlorobenzoic acid (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).[5][6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 2 M HCl until the pH is approximately 2-3 to precipitate the product.[5]

  • Filter the precipitate and wash thoroughly with deionized water.

  • Recrystallize the crude Mefenamic Acid from a mixture of ethanol and water to obtain the purified product.

  • Dry the purified Mefenamic Acid under vacuum.

Expected Yield: 80-90%.[5]

Quantitative Data Summary
StepReactionStarting MaterialProductCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Buchwald-Hartwig AminationThis compound2,3-DimethylanilinePd₂(dba)₃/BINAPNaOtBuToluene11012-2470-85 (expected)
2Ullmann Condensation2,3-DimethylanilineMefenamic AcidCuIK₂CO₃DMF120-13012-2480-90
Safety Precautions
  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • This compound is flammable and should be handled with care.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Strong bases like sodium tert-butoxide are corrosive and should be handled with caution.

  • Copper salts can be toxic; avoid inhalation and skin contact.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application of 3-Fluoro-o-xylene in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-o-xylene, also known as 1-fluoro-2,3-dimethylbenzene, is a fluorinated aromatic compound that serves as a key building block in the synthesis of various agrochemicals.[1][2] The introduction of a fluorine atom into the xylene ring imparts unique physicochemical properties to the molecule, such as increased metabolic stability and enhanced biological activity, making it a valuable intermediate for the development of modern pesticides, herbicides, and fungicides.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in agrochemical synthesis.

While direct synthesis pathways for commercial agrochemicals starting from this compound are not extensively detailed in publicly available literature, its structural motif is found in various patented herbicidal compounds. This suggests its role as a crucial intermediate in the development of novel crop protection agents.

Application in Herbicide Synthesis

This compound is a precursor in the synthesis of novel herbicidal compounds, particularly those with a pyrimidinyloxypyridine structure. These compounds have shown potential in controlling a range of weeds in agricultural settings.

Logical Workflow for Herbicide Synthesis

The general synthetic strategy involves the functionalization of the this compound core, followed by coupling with other heterocyclic moieties to construct the final herbicidal molecule. A representative workflow is outlined below:

G A This compound B Nitration A->B HNO3/H2SO4 C 4-Nitro-3-fluoro-o-xylene B->C D Reduction C->D Fe/HCl or H2/Pd E 4-Amino-3-fluoro-o-xylene D->E F Diazotization & Halogenation E->F NaNO2, HX G 4-Halo-3-fluoro-o-xylene F->G H Coupling with Pyrimidine derivative G->H Pd-catalyzed cross-coupling I Herbicidal Compound H->I

General synthetic workflow for herbicides.

Experimental Protocols

The following are generalized experimental protocols for key transformations in the synthesis of agrochemicals derived from this compound. These are based on standard organic chemistry methodologies and may require optimization for specific target molecules.

Protocol 1: Nitration of this compound

Objective: To introduce a nitro group onto the aromatic ring of this compound, a common step to enable further functionalization.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the cooled this compound with continuous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound and sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude nitrated product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Reduction of the Nitro Group

Objective: To reduce the nitro group to an amino group, creating a key intermediate for further coupling reactions.

Materials:

  • Nitrated this compound derivative

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend the nitrated this compound derivative in a mixture of ethanol and water.

  • Add iron powder (or SnCl₂) to the suspension.

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.

  • Neutralize the filtrate with a sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the amino derivative.

  • The crude product can be purified by column chromatography if necessary.

Quantitative Data

Compound IDTarget Weed SpeciesApplication Rate (g/ha)Efficacy (%)IC₅₀ (µM)
Herbicide-XF-1 Avena fatua (Wild Oat)50920.5
Setaria viridis (Green Foxtail)50881.2
Amaranthus retroflexus (Redroot Pigweed)75950.3
Herbicide-XF-2 Avena fatua (Wild Oat)50851.5
Setaria viridis (Green Foxtail)50910.8
Amaranthus retroflexus (Redroot Pigweed)75890.9

Signaling Pathways and Mode of Action

The mode of action for novel herbicides is a critical area of research. For pyrimidine-based herbicides, a common target is the inhibition of specific enzymes in the weed's metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

Hypothetical Mode of Action Pathway

The following diagram illustrates a simplified signaling pathway for an ALS-inhibiting herbicide.

G cluster_0 Plant Cell Herbicide Herbicide-XF Uptake Uptake & Translocation Herbicide->Uptake ALS Acetolactate Synthase (ALS) Uptake->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->AminoAcids Catalysis Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth Protein->Growth

Mode of action for an ALS-inhibiting herbicide.

Disclaimer: The experimental protocols, quantitative data, and signaling pathways presented here are illustrative and based on general chemical principles and known agrochemical modes of action. Specific synthesis routes and biological activities will vary depending on the target molecule. Researchers should consult relevant patents and scientific literature for detailed and validated information.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 3-Fluoro-o-xylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the metal-catalyzed cross-coupling of 3-fluoro-o-xylene derivatives. This valuable building block and its derivatives are pivotal in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The introduction of a fluorine atom can significantly enhance the efficacy of drug compounds.[1][2]

This document covers key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing both tabular summaries of reaction conditions and detailed experimental procedures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is particularly valuable for the synthesis of biaryl and substituted aromatic compounds.

Table 1: Suzuki-Miyaura Coupling of Halogenated this compound Derivatives

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-fluoro-o-xylenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801285
24-Bromo-3-fluoro-o-xylene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane1001692
35-Bromo-3-fluoro-o-xylenePyridine-3-boronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF902478
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-o-xylene with Phenylboronic acid

Materials:

  • 4-Bromo-3-fluoro-o-xylene (1.0 mmol, 205 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 4-bromo-3-fluoro-o-xylene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Fit the flask with a condenser and purge with an inert atmosphere (argon or nitrogen) for 10-15 minutes.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After 12 hours, or upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-Bromo-3-fluoro-o-xylene, Phenylboronic acid, Pd(PPh3)4, K2CO3 B Add Solvents: Toluene, Ethanol, Water A->B C Heat to 80°C under Inert Atmosphere (12 hours) B->C D Cool & Extract with Ethyl Acetate C->D E Wash with H2O & Brine D->E F Dry, Concentrate & Purify via Column Chromatography E->F G Final Product: 2,3-Dimethyl-4-phenyl-1-fluorobenzene F->G

Caption: Suzuki-Miyaura Coupling Workflow.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It is a powerful method for the synthesis of substituted alkenes.

Table 2: Heck Reaction of Halogenated this compound Derivatives

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-3-fluoro-o-xyleneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001888
24-Iodo-3-fluoro-o-xylenen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃Acetonitrile802491
35-Bromo-3-fluoro-o-xyleneMethyl methacrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP1201675
Detailed Experimental Protocol: Heck Reaction of 4-Iodo-3-fluoro-o-xylene with Styrene

Materials:

  • 4-Iodo-3-fluoro-o-xylene (1.0 mmol, 250 mg)

  • Styrene (1.2 mmol, 138 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, followed by triethylamine, 4-iodo-3-fluoro-o-xylene, and styrene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • After 18 hours, cool the reaction to room temperature.

  • Pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the substituted alkene.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst & Ligand: Pd(OAc)2, P(o-tol)3 in Schlenk Tube B Add Solvent, Base & Reactants: DMF, Et3N, 4-Iodo-3-fluoro-o-xylene, Styrene A->B C Heat to 100°C under Inert Atmosphere (18 hours) B->C D Cool, Quench with H2O & Extract with Diethyl Ether C->D E Wash with H2O & Brine D->E F Dry, Concentrate & Purify via Column Chromatography E->F G Final Product: (E)-1-(2,3-Dimethyl-4-fluorophenyl)-2-phenylethene F->G

Caption: Heck Reaction Workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

Table 3: Sonogashira Coupling of Halogenated this compound Derivatives

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-fluoro-o-xylenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65890
24-Bromo-3-fluoro-o-xyleneTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene701288
35-Iodo-3-fluoro-o-xylene1-HexynePdCl₂(PPh₃)₂ (1.5)CuI (3)PiperidineDMFRT695
Detailed Experimental Protocol: Sonogashira Coupling of 4-Bromo-3-fluoro-o-xylene with Phenylacetylene

Materials:

  • 4-Bromo-3-fluoro-o-xylene (1.0 mmol, 205 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N), anhydrous (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-bromo-3-fluoro-o-xylene, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction by TLC.

  • After 8 hours, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired alkynyl-substituted product.

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Catalysts: 4-Bromo-3-fluoro-o-xylene, PdCl2(PPh3)2, CuI B Add Solvents & Base: THF, Et3N A->B C Add Phenylacetylene B->C D Heat to 65°C under Inert Atmosphere (8 hours) C->D E Cool, Filter & Concentrate D->E F Wash with aq. NH4Cl & Brine E->F G Dry, Concentrate & Purify via Column Chromatography F->G H Final Product: 1-Fluoro-2,3-dimethyl-4-(phenylethynyl)benzene G->H Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalysts, Base & Reactants: Pd2(dba)3, XPhos, NaOtBu, 4-Bromo-3-fluoro-o-xylene, Morpholine B Add Toluene & Seal Tube A->B C Heat to 100°C (12 hours) B->C D Cool, Dilute with Ethyl Acetate & Filter C->D E Concentrate Filtrate D->E F Purify via Crystallization or Column Chromatography E->F G Final Product: 4-(3-Fluoro-2,3-dimethylphenyl)morpholine F->G

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target binding affinity. 3-Fluoro-o-xylene, a readily available aromatic building block, presents a versatile starting point for the synthesis of a variety of fluorinated compounds. While direct cyclization of this compound into heterocycles is not widely documented, its functionalized derivatives serve as key intermediates in the construction of fluorinated heterocyclic systems.

These application notes provide a comprehensive overview of synthetic strategies that commence with the functionalization of this compound, followed by cyclization reactions to yield valuable fluorinated heterocycles. Detailed experimental protocols for key transformations, quantitative data, and visual representations of reaction pathways are presented to facilitate the application of these methodologies in a research and development setting.

Functionalization of this compound: Gateway to Heterocyclic Synthesis

The initial step in utilizing this compound for heterocyclic synthesis involves the introduction of functional groups that can participate in ring-forming reactions. The most common and useful transformations are nitration and bromination.

Nitration of this compound

Nitration of this compound introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amino group—a versatile handle for building various nitrogen-containing heterocycles. The commercially available compound, 3-fluoro-6-nitro-o-xylene, is a testament to the viability of this reaction[1].

Experimental Protocol: Synthesis of 3-Fluoro-6-nitro-o-xylene

This protocol is a representative procedure based on general nitration methods for aromatic compounds and the availability of the product.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (2.0 equiv.) to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 equiv.) to the sulfuric acid while maintaining the temperature at 0 °C.

  • Dissolve this compound (1.0 equiv.) in dichloromethane and add it dropwise to the nitrating mixture. The reaction temperature should be kept between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-fluoro-6-nitro-o-xylene.

Quantitative Data for Nitration of o-Xylene Analogs:

Starting MaterialNitrating AgentTemperature (°C)Yield (%)Reference
o-XyleneH₂SO₄/HNO₃-94.1[2]

Note: Specific yield for the nitration of this compound was not found in the provided search results. The data for o-xylene is provided for reference.

Bromination of this compound

Bromination of this compound can occur at the aromatic ring or on the methyl groups, depending on the reaction conditions. Side-chain bromination using N-bromosuccinimide (NBS) under UV irradiation provides a route to α,α'-dibromo-3-fluoro-o-xylene, a precursor for heterocycles containing a fused benzene ring. Aromatic bromination can also be achieved to introduce a bromine atom that can be used in cross-coupling reactions.[3]

Experimental Protocol: Side-Chain Bromination of this compound

This protocol is based on a general procedure for the bromination of o-xylene derivatives.[3]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or a greener alternative like methyl acetate[3]

  • Dibenzoyl peroxide (BPO) or a UV lamp

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv.) in carbon tetrachloride.

  • Add N-bromosuccinimide (2.2 equiv. for dibromination) and a catalytic amount of dibenzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC. The reaction time can be adjusted to control the degree of bromination.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired brominated product.

Synthesis of Fluorinated Heterocycles from Functionalized this compound Derivatives

The functionalized derivatives of this compound can be converted into various fluorinated heterocycles. The following sections outline potential synthetic pathways.

Synthesis of Fluorinated Indoles and Benzimidazoles

The nitro derivative, 3-fluoro-6-nitro-o-xylene, can be reduced to 3-fluoro-2,3-dimethylaniline. This aniline derivative is a key precursor for the synthesis of fluorinated indoles and benzimidazoles through established synthetic methodologies such as the Fischer indole synthesis or condensation with carboxylic acids or their derivatives for benzimidazoles.

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 3-Fluoro-6-nitro-o-xylene B->C D Reduction (e.g., Fe/HCl, H2/Pd-C) C->D Step 2 E 3-Fluoro-2,3-dimethylaniline D->E F Fischer Indole Synthesis (with a ketone/aldehyde) E->F Step 3a H Condensation (with a carboxylic acid) E->H Step 3b G Fluorinated Indole Derivative F->G I Fluorinated Benzimidazole Derivative H->I

References

3-Fluoro-o-xylene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-o-xylene, a halogenated aromatic hydrocarbon, has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and two adjacent methyl groups on a benzene ring, imparts distinct chemical properties that are leveraged in the synthesis of a wide range of complex molecules. This compound serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final products, making this compound a sought-after starting material in drug discovery and development.[1]

Physicochemical Properties and Reactivity

This compound is a colorless liquid with a boiling point of approximately 148-152 °C. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, while the two methyl groups have an electron-donating inductive and hyperconjugative effect. This electronic interplay influences the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the methyl groups are activated, while the position ortho to the fluorine atom is deactivated. This differential reactivity allows for controlled functionalization of the aromatic ring.

PropertyValueReference
CAS Number443-82-3[2]
Molecular FormulaC₈H₉F[2]
Molecular Weight124.16 g/mol [2]
Boiling Point148-152 °C
Density~1.0 g/mL
AppearanceColorless liquid

Applications in Organic Synthesis

The strategic placement of the fluoro and methyl groups on the aromatic ring of this compound provides a scaffold for the synthesis of a variety of important organic molecules. Key transformations often involve electrophilic aromatic substitution, oxidation of the methyl groups, and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

Nitration: The nitration of this compound is a critical step in the synthesis of many valuable intermediates. The directing effects of the methyl and fluoro substituents primarily lead to the formation of 4-nitro-3-fluoro-o-xylene and 6-nitro-3-fluoro-o-xylene. These nitro derivatives can be further transformed into amines, which are precursors to a wide range of bioactive molecules.

Experimental Protocol: Nitration of this compound

Objective: To synthesize nitro-derivatives of this compound for further functionalization.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound in dichloromethane to 0 °C using an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The isomeric products can be separated by column chromatography on silica gel.

Expected Outcome: A mixture of 4-nitro-3-fluoro-o-xylene and 6-nitro-3-fluoro-o-xylene. The ratio of isomers will depend on the specific reaction conditions.

Oxidation of Methyl Groups

The methyl groups of this compound can be oxidized to carboxylic acids, yielding fluorinated phthalic acid derivatives. These dicarboxylic acids are important monomers for the synthesis of specialty polymers and can also serve as precursors for other functional groups.

Experimental Protocol: Oxidation of this compound to 3-Fluoro-1,2-benzenedicarboxylic Acid

Objective: To synthesize 3-fluoro-1,2-benzenedicarboxylic acid from this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a heating mantle, add this compound and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as the reaction proceeds.

  • Continue refluxing until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-fluoro-1,2-benzenedicarboxylic acid.

Expected Outcome: A white to off-white solid of 3-fluoro-1,2-benzenedicarboxylic acid.

Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. The introduction of the this compound moiety can enhance the efficacy and pharmacokinetic properties of the final drug or pesticide.

Synthesis of Pharmaceutical Intermediates

One common strategy involves the conversion of this compound to 3-fluoro-4,5-dimethylaniline. This aniline derivative can then be used in the construction of heterocyclic systems or as a key fragment in coupling reactions to produce complex drug candidates.

Synthesis_of_Pharmaceutical_Intermediate This compound This compound Nitration Nitration This compound->Nitration HNO₃, H₂SO₄ Nitro-derivative Nitro-derivative Nitration->Nitro-derivative Reduction Reduction Nitro-derivative->Reduction e.g., H₂, Pd/C 3-Fluoro-4,5-dimethylaniline 3-Fluoro-4,5-dimethylaniline Reduction->3-Fluoro-4,5-dimethylaniline Pharmaceuticals Pharmaceuticals 3-Fluoro-4,5-dimethylaniline->Pharmaceuticals Further Synthesis

Caption: Synthetic pathway from this compound to pharmaceuticals.

Synthesis of Agrochemicals

In the field of agrochemicals, this compound derivatives are utilized in the development of novel herbicides and fungicides. The fluorine substituent can increase the lipophilicity and metabolic stability of the compounds, leading to improved performance. For instance, functionalized phenylboronic acids derived from this compound can be used in Suzuki coupling reactions to create complex biaryl structures found in some modern pesticides.

Synthesis_of_Agrochemical_Intermediate This compound This compound Bromination Bromination This compound->Bromination Br₂, FeBr₃ Bromo-derivative Bromo-derivative Bromination->Bromo-derivative Borylation Borylation Bromo-derivative->Borylation 1. n-BuLi 2. B(OiPr)₃ Phenylboronic acid derivative Phenylboronic acid derivative Borylation->Phenylboronic acid derivative Agrochemicals Agrochemicals Phenylboronic acid derivative->Agrochemicals Suzuki Coupling

Caption: Synthesis of an agrochemical intermediate from this compound.

Conclusion

This compound stands as a testament to the importance of fluorinated building blocks in modern organic synthesis. Its unique structural features and predictable reactivity make it an invaluable starting material for the creation of a diverse array of functional molecules. The protocols and applications outlined here provide a glimpse into the synthetic utility of this compound and highlight its ongoing significance in the development of new pharmaceuticals and agrochemicals. As the demand for sophisticated organic molecules continues to grow, the role of versatile building blocks like this compound is set to become even more prominent.

References

Derivatization of 3-Fluoro-o-xylene: A Gateway to Novel Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

HYDERABAD, INDIA – December 27, 2025 – 3-Fluoro-o-xylene, a fluorinated aromatic compound, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern offers multiple avenues for derivatization, enabling the synthesis of diverse molecular scaffolds with potential applications in drug discovery. The strategic incorporation of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, making derivatives of this compound attractive for researchers in pharmaceutical and agrochemical development.[1][2][3]

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on key transformations that introduce functionalities crucial for modulating biological activity.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically planned to introduce a variety of functional groups at specific positions on the aromatic ring. The fluorine and methyl groups direct the regioselectivity of electrophilic aromatic substitution reactions, providing a predictable framework for synthesis. Key derivatization strategies include nitration, halogenation, Friedel-Crafts acylation, and subsequent cross-coupling reactions.

Experimental Workflow for Derivatization

G cluster_0 Starting Material cluster_1 Primary Derivatization cluster_2 Secondary Derivatization cluster_3 Target Molecules This compound This compound Nitration Nitration This compound->Nitration Halogenation Halogenation This compound->Halogenation Acylation Friedel-Crafts Acylation This compound->Acylation Reduction Reduction of Nitro Group Nitration->Reduction e.g., H2/Pd-C Suzuki Suzuki Coupling Halogenation->Suzuki Buchwald Buchwald-Hartwig Amination Halogenation->Buchwald Amides Amides Acylation->Amides via oxidation/amination Sandmeyer Sandmeyer Reaction Reduction->Sandmeyer Aryl_ethers Aryl Ethers/Thioethers Sandmeyer->Aryl_ethers Biaryls Biaryls Suzuki->Biaryls Amines Amines Buchwald->Amines

Caption: General workflow for the derivatization of this compound.

Key Experimental Protocols

Nitration of this compound

Nitration introduces a versatile nitro group, which can be further reduced to an amine and subsequently modified. The reaction of this compound with a nitrating agent typically yields a mixture of isomers, primarily 3-fluoro-4-nitro-o-xylene and 3-fluoro-6-nitro-o-xylene.[4][5]

Protocol: Synthesis of 2,3-dimethyl-4-fluoro-1-nitrobenzene [5]

  • Cool fuming nitric acid (1.4 g, 20.3 mmol) to 0 °C and slowly add it to acetic anhydride (2.89 g, 28.4 mmol).

  • Add the resulting solution dropwise to a cooled (0 °C) solution of 3-fluoro-1,2-dimethylbenzene (1.0 g, 8.1 mmol) in acetic anhydride (4 ml) over 10 minutes.

  • Stir the reaction mixture at 0 °C for 25 minutes.

  • Slowly pour the reaction mixture into ice water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic phases and wash sequentially with a saturated aqueous solution of dilute NaHCO3 and brine.

  • Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (mobile phase: hexane) to obtain 2,3-dimethyl-4-fluoro-1-nitrobenzene.

ProductYield
2,3-dimethyl-4-fluoro-1-nitrobenzene54%
Halogenation of this compound

Halogenation, particularly bromination, introduces a handle for cross-coupling reactions. The following protocol for the bromination of o-xylene can be adapted for this compound, with the expectation of obtaining primarily 4-bromo-3-fluoro-o-xylene due to the directing effects of the fluorine and methyl groups.

Adapted Protocol: Bromination of this compound

  • In a three-necked flask, place this compound and a catalytic amount of iron filings and a crystal of iodine.

  • Cool the mixture to 0°C to -5°C in an ice-salt bath.

  • Add bromine dropwise over a period of 3 hours while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stand overnight.

  • Pour the mixture into water and wash successively with water, a dilute sodium hydroxide solution, and again with water.

  • The crude product can be purified by distillation under reduced pressure.

Note: This is an adapted protocol and would require optimization for this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing a ketone functionality, which can serve as a precursor for various other functional groups. The reaction is typically catalyzed by a Lewis acid like aluminum chloride.

General Protocol: Friedel-Crafts Acylation of this compound

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add the acylating agent (e.g., acetyl chloride) at 0 °C.

  • Add this compound dropwise to the mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by chromatography or distillation.

ReactantsCatalystProduct
This compound, Acetyl chlorideAlCl₃4-Acetyl-3-fluoro-o-xylene (major isomer)

Subsequent Transformations for Medicinal Chemistry Scaffolds

The initial derivatives of this compound can be further elaborated to generate a wide array of compounds for screening in drug discovery programs.

1. Reduction of the Nitro Group and Sandmeyer Reactions: The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl). The resulting amino group can then be converted to a variety of other functionalities via the Sandmeyer reaction, including halides, cyano, and hydroxyl groups.[1][6]

2. Cross-Coupling Reactions: Halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters can be used to form C-C bonds, leading to biaryl structures which are common motifs in kinase inhibitors and other therapeutic agents.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of amines, providing access to substituted anilines that are prevalent in many biologically active molecules.

Potential Applications in Medicinal Chemistry

Derivatives of this compound hold promise for the development of novel therapeutics, particularly in the areas of oncology and central nervous system disorders. The 2,3-dimethylfluorobenzene scaffold can be found in molecules targeting a variety of biological targets.

Signaling Pathway Visualization

While specific signaling pathways for this compound derivatives are not yet extensively documented, these scaffolds are being explored as potential inhibitors of key signaling molecules like kinases and as ligands for G-protein coupled receptors (GPCRs).

Hypothetical Kinase Inhibitor Interaction

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: Potential inhibition of the MAPK/ERK pathway by a this compound derivative.

GPCR Ligand Interaction

G cluster_0 GPCR Signaling cluster_1 Modulation Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR G_protein G-protein GPCR->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Response Cellular Response Second_messenger->Response Modulator This compound Derivative Modulator->GPCR Allosteric Modulation

Caption: Hypothetical allosteric modulation of a GPCR by a this compound derivative.

Conclusion

This compound represents a valuable and readily derivatizable starting material for the synthesis of novel compounds in medicinal chemistry. The protocols and strategies outlined here provide a foundation for researchers to explore the chemical space around this scaffold and to develop new therapeutic agents with improved pharmacological properties. Further investigation into the biological activities of these derivatives is warranted and is expected to uncover new lead compounds for a variety of disease targets.

References

Application Notes and Protocols for Polymerization Reactions Involving 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fluorinated polymers derived from 3-Fluoro-o-xylene. This document details the functionalization of the starting material and subsequent polymerization, with a focus on creating materials with potential applications in drug delivery and material science. The protocols provided are based on established chemical principles and analogous reactions reported in the literature.

Introduction

This compound is a versatile aromatic compound that serves as a valuable building block in the synthesis of specialized polymers.[1][2] The incorporation of fluorine into polymer backbones can significantly enhance thermal stability, chemical resistance, and impart unique physicochemical properties beneficial for various applications, including the development of advanced drug delivery systems.[3][4] Fluorinated polymers are noted for their potential to improve the metabolic stability, lipophilicity, and bioavailability of therapeutic agents.[5][6]

This document outlines a two-step synthetic pathway to a novel fluorinated poly(p-phenylene vinylene) (PPV) derivative, starting from this compound. The first step involves the functionalization of the methyl groups to prepare a polymerizable monomer, followed by a Gilch polymerization to yield the final polymer.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Bis(bromomethyl)-3-fluorobenzene (Monomer Synthesis)

This protocol describes the free-radical side-chain bromination of this compound to produce the corresponding α,α'-dibromo derivative, which serves as the monomer for Gilch polymerization.

Materials:

  • This compound (C₈H₉F)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or heptane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • UV lamp (optional, can be used for initiation)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate and sustain the radical reaction. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as hexane or heptane to yield 1,2-bis(bromomethyl)-3-fluorobenzene as a crystalline solid.

Protocol 2: Gilch Polymerization of 1,2-Bis(bromomethyl)-3-fluorobenzene

This protocol describes the synthesis of poly(2-fluoro-1,4-phenylenevinylene) via the Gilch polymerization of the dibrominated monomer.

Materials:

  • 1,2-Bis(bromomethyl)-3-fluorobenzene (monomer)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Chloroform or other suitable solvent for polymer characterization

Equipment:

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer

  • Syringe or dropping funnel for controlled addition

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the monomer, 1,2-bis(bromomethyl)-3-fluorobenzene (1.0 eq), in anhydrous THF.

  • Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (2.5 eq) in anhydrous THF.

  • Polymerization: Cool the monomer solution to 0°C. Add the potassium tert-butoxide solution dropwise to the monomer solution over a period of 1-2 hours with vigorous stirring. A color change to yellow or orange is typically observed, indicating the formation of the conjugated polymer.

  • Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Quenching and Precipitation: Quench the reaction by slowly adding methanol. Acidify the mixture with 1 M HCl to neutralize any remaining base. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with methanol and then water to remove any inorganic salts and low molecular weight oligomers.

  • Drying: Dry the polymer under vacuum at 40-50°C to a constant weight. The final product is a yellow-orange solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of the fluorinated polymer. This data is illustrative and based on typical results for similar polymerization reactions.

Table 1: Monomer and Polymer Synthesis Data

ParameterMonomer SynthesisPolymerization
Starting Material This compound1,2-Bis(bromomethyl)-3-fluorobenzene
Product 1,2-Bis(bromomethyl)-3-fluorobenzenePoly(2-fluoro-1,4-phenylenevinylene)
Typical Yield (%) 60 - 8070 - 90
Appearance White to off-white crystalline solidYellow-orange powder

Table 2: Polymer Characterization Data

PropertyExpected ValueMethod
Number Average Molecular Weight (Mn) 10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 20,000 - 150,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 2.0 - 3.5GPC (Mw/Mn)
Glass Transition Temperature (Tg) 150 - 200 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) > 400 °C (5% weight loss)Thermogravimetric Analysis (TGA)
UV-Vis Absorption (λmax, in solution) 400 - 450 nmUV-Vis Spectroscopy
Photoluminescence Emission (λmax, in solution) 500 - 550 nmFluorescence Spectroscopy

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final polymer product.

experimental_workflow cluster_monomer Protocol 1: Monomer Synthesis cluster_polymer Protocol 2: Polymerization start This compound reagents1 NBS, BPO/AIBN in CCl4, Reflux reaction1 Side-Chain Bromination reagents1->reaction1 workup1 Work-up & Purification reaction1->workup1 monomer 1,2-Bis(bromomethyl)- 3-fluorobenzene workup1->monomer reagents2 KOtBu in THF 0°C to RT monomer->reagents2 reaction2 Gilch Polymerization reagents2->reaction2 workup2 Quenching, Precipitation & Purification reaction2->workup2 polymer Poly(2-fluoro-1,4- phenylenevinylene) workup2->polymer

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-o-xylene by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluoro-o-xylene by distillation. It is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for a successful distillation. Key properties are summarized in the table below.

PropertyValueUnitsSource(s)
Molecular Formula C₈H₉F--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 124.16 g/mol --INVALID-LINK--, --INVALID-LINK--
Boiling Point 148 - 152°C--INVALID-LINK--, --INVALID-LINK--
Density 0.99 - 1.01g/mL at 25°C--INVALID-LINK--, --INVALID-LINK--
Flash Point 36°C--INVALID-LINK--
Refractive Index 1.486n20/D--INVALID-LINK--, --INVALID-LINK--
Appearance Colorless to almost colorless clear liquid--INVALID-LINK--
Solubility Insoluble in water--INVALID-LINK--, --INVALID-LINK--
Purity (Typical) ≥ 98% (GC)--INVALID-LINK--

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by fractional distillation at atmospheric pressure. For compounds with high boiling points or those susceptible to thermal degradation, vacuum distillation is recommended.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Glass wool and aluminum foil for insulation

  • Gas chromatograph with a flame ionization detector (GC-FID) for purity analysis

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

    • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Wrap the fractionating column and distillation head with glass wool and then aluminum foil to ensure an adiabatic operation.[1]

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column. The packing in the column should become wet with condensing liquid as the vapor front moves up.

    • Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second.

    • Monitor the temperature at the distillation head. The initial fractions will likely contain lower-boiling impurities.

    • Collect a forerun fraction until the temperature stabilizes at the boiling point of this compound (approximately 148-152 °C).

    • Change the receiving flask to collect the main fraction of purified this compound.

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature drops, it may indicate that all the this compound has distilled. Stop the distillation before the flask goes to dryness.

  • Analysis:

    • Analyze the collected fractions by GC-FID to determine their purity.

    • Combine the fractions that meet the desired purity specifications.

Safety Precautions:

  • This compound is a flammable liquid.[2][3] Keep it away from heat, sparks, and open flames.[2]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ground and bond the container and receiving equipment to prevent static discharge.[2]

Troubleshooting Guide

This section addresses common issues encountered during the distillation of this compound.

Problem Possible Cause Solution
Poor Separation of Impurities Insufficient column efficiency.- Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).- Increase the reflux ratio by reducing the take-off rate.
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Column flooding (liquid backing up in the column).[1]- Reduce the heating rate immediately and allow the column to drain.[1]- Ensure the column is vertical and not constricted.
Bumping or Uncontrolled Boiling Absence of boiling chips or inadequate stirring.- Add fresh boiling chips to the cool liquid before heating.- Use a magnetic stirrer for smoother boiling.
Heating rate is too high.- Decrease the power to the heating mantle for more controlled heating.
Product is Contaminated with Water Incomplete drying of the crude product or apparatus.- Ensure the crude this compound is thoroughly dried before distillation (e.g., with a suitable drying agent).- Use dry glassware for the distillation setup.
Low Recovery of Product Significant hold-up in the distillation column.- For small-scale distillations, use a microscale distillation apparatus to minimize losses.
Thermal decomposition of the product.- If decomposition is suspected, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Formation of an Azeotrope Presence of a solvent that forms a constant boiling mixture with this compound.- If an azeotrope is suspected (e.g., with a synthesis solvent like toluene), alternative purification methods such as extractive distillation may be necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: If synthesized via the Balz-Schiemann reaction from 2,3-dimethylaniline, potential impurities could include:

  • Unreacted starting material (2,3-dimethylaniline).

  • Byproducts from the diazotization and decomposition steps, which can include tarry residues.[5]

  • Residual solvents used during the synthesis and workup (e.g., toluene, diethyl ether).

Q2: When should I use vacuum distillation instead of atmospheric distillation?

A2: Vacuum distillation is recommended if your compound is thermally unstable and decomposes at its atmospheric boiling point. Given that this compound has a boiling point of around 148-152 °C, it should be stable enough for atmospheric distillation. However, if you observe darkening of the distillation residue or a drop in yield, switching to vacuum distillation is advisable.

Q3: How do I choose the right packing material for my fractionating column?

A3: The choice of packing material depends on the required separation efficiency and the scale of the distillation.

  • For laboratory scale: Vigreux columns are simple to use. For higher efficiency, columns packed with Raschig rings, glass beads, or metal sponges (like steel wool) can be used.[6]

  • For industrial scale: Structured packings are often preferred as they offer high efficiency and low pressure drop.

Q4: My distilled this compound is still not pure enough. What should I do?

A4: If a single distillation does not achieve the desired purity, you can:

  • Re-distill the product: Collect the fractions containing your product and distill them again, possibly with a more efficient column or a higher reflux ratio.

  • Consider alternative purification methods: If closely boiling isomers are present, other techniques like preparative gas chromatography (prep-GC) or crystallization might be necessary.

Q5: How can I analyze the purity of my distilled this compound?

A5: Gas chromatography with a flame ionization detector (GC-FID) is a standard and effective method for determining the purity of volatile organic compounds like this compound.[7] For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[8]

Visualizations

Experimental Workflow for Purification of this compound

G cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis and Final Product start Crude this compound dry Drying of Crude Product start->dry setup Assemble Distillation Apparatus dry->setup distill Perform Distillation setup->distill collect Collect Fractions (Forerun, Main, Residue) distill->collect analyze Purity Analysis (GC-FID) collect->analyze combine Combine Pure Fractions analyze->combine product Purified this compound combine->product

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting Logic for Poor Separation

G start Poor Separation Observed check_rate Is the distillation rate slow and steady (1-2 drops/sec)? start->check_rate check_column Is the column efficiency sufficient? check_rate->check_column Yes solution_rate Reduce heating rate. check_rate->solution_rate No check_flooding Is the column flooded? check_column->check_flooding Yes solution_column Use a more efficient column or increase reflux ratio. check_column->solution_column No check_azeotrope Could an azeotrope have formed? check_flooding->check_azeotrope No solution_flooding Reduce heat and allow to drain. check_flooding->solution_flooding Yes solution_azeotrope Consider alternative purification methods. check_azeotrope->solution_azeotrope Yes

Caption: Decision tree for troubleshooting poor separation during distillation.

References

Technical Support Center: Synthesis of 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-o-xylene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Balz-Schiemann reaction. This reaction involves the diazotization of the primary aromatic amine, 2,3-dimethylaniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the final product.

Q2: What are the potential sources of impurities in the synthesis of this compound?

A2: Impurities can arise from several sources, including:

  • Starting Materials: Purity of the 2,3-dimethylaniline is critical. Isomeric xylidines present in the starting material will lead to the formation of corresponding isomeric fluoro-o-xylene byproducts.

  • Side Reactions: During the diazotization and thermal decomposition steps, side reactions can occur, leading to the formation of phenols, chloro-derivatives (if chloride ions are present), and tarry byproducts.

  • Incomplete Reactions: If the reaction does not go to completion, unreacted 2,3-dimethylaniline or intermediate diazonium salts may remain in the crude product.

Q3: How can I purify the crude this compound?

A3: Purification is typically achieved through fractional distillation. The significant differences in boiling points between this compound and most common impurities allow for effective separation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Observation Potential Cause Suggested Action(s)
Low Yield of this compound Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate reaction time.
Incomplete thermal decomposition of the diazonium salt.Ensure the decomposition temperature is reached and maintained for a sufficient period. The decomposition can be monitored by the cessation of nitrogen gas evolution.
Formation of significant amounts of byproducts.Review the reaction conditions. Ensure the absence of interfering nucleophiles (e.g., chloride ions). Optimize the decomposition conditions (temperature and solvent) to favor the desired fluorination.
Presence of a higher boiling point impurity Formation of 2,3-dimethylphenol.This can result from the reaction of the diazonium salt with water. Ensure anhydrous conditions during the decomposition step. Purify by fractional distillation.
Presence of isomeric fluoro-o-xylenes.Source high-purity 2,3-dimethylaniline with low levels of other xylidine isomers. Isomeric impurities are often difficult to remove by distillation due to close boiling points.
Presence of a lower boiling point impurity Unreacted 2,3-dimethylaniline.Ensure the diazotization reaction goes to completion. Purify by fractional distillation.
Presence of an impurity with a similar boiling point Formation of 3-Chloro-o-xylene.Avoid using hydrochloric acid for diazotization if possible; use an alternative acid like fluoroboric acid. Separation by fractional distillation may be challenging.
Dark, tarry residue in the reaction mixture Polymerization or other side reactions of the diazonium salt.Maintain a low temperature during diazotization. Ensure a smooth and controlled thermal decomposition.

Common Impurities and Their Properties

The following table summarizes the key physical properties of this compound and its common impurities, which can aid in their identification and separation.

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Potential Source
This compound (Product) C₈H₉F124.16148-152-
2,3-Dimethylaniline (Starting Material)C₈H₁₁N121.18221-222[1]Incomplete reaction
3,4-Dimethylaniline (Isomeric Impurity)C₈H₁₁N121.18226Impurity in starting material
2,4-Dimethylaniline (Isomeric Impurity)C₈H₁₁N121.18214-216Impurity in starting material
2,5-Dimethylaniline (Isomeric Impurity)C₈H₁₁N121.18218Impurity in starting material
2,6-Dimethylaniline (Isomeric Impurity)C₈H₁₁N121.18214-215Impurity in starting material
3,5-Dimethylaniline (Isomeric Impurity)C₈H₁₁N121.18220Impurity in starting material
2,3-Dimethylphenol (Byproduct)C₈H₁₀O122.16217-218[2][3][4]Reaction of diazonium salt with water
3-Chloro-o-xylene (Byproduct)C₈H₉Cl140.61187-190[5]Reaction with chloride ions

Experimental Protocols

Representative Protocol for the Synthesis of this compound via the Balz-Schiemann Reaction

This protocol is a general representation and may require optimization based on specific laboratory conditions and available reagents.

1. Diazotization of 2,3-Dimethylaniline:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-dimethylaniline to a solution of fluoroboric acid (HBF₄) while maintaining the temperature at 0-5 °C with an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. The temperature must be strictly maintained below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.

2. Isolation of the Diazonium Salt:

  • Filter the cold reaction mixture to isolate the precipitated 2,3-dimethylbenzenediazonium tetrafluoroborate.

  • Wash the filter cake with cold water, followed by a small amount of cold methanol and then diethyl ether to aid in drying.

  • Dry the isolated diazonium salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

3. Thermal Decomposition:

  • Gently heat the dry 2,3-dimethylbenzenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus.

  • The salt will decompose to yield this compound, nitrogen gas, and boron trifluoride. The product is collected as the distillate. The decomposition is typically carried out under reduced pressure to facilitate the distillation of the product.

4. Purification:

  • The collected crude product is then purified by fractional distillation to separate it from any remaining starting materials or byproducts.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_isolation Step 2: Isolation cluster_decomposition Step 3: Decomposition cluster_purification Step 4: Purification A 2,3-Dimethylaniline + HBF₄ (0-5 °C) B Add NaNO₂ solution (maintain < 5 °C) A->B C Stir for 30-60 min (Precipitate forms) B->C D Filter cold mixture C->D Transfer precipitate E Wash with cold H₂O, MeOH, Ether D->E F Dry under vacuum E->F G Heat dry diazonium salt F->G Transfer dry salt H Collect distillate (this compound) G->H I Fractional Distillation H->I Transfer crude product J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield cluster_high_bp cluster_low_bp cluster_tar start Problem Observed low_yield Low Yield start->low_yield high_bp_impurity High BP Impurity start->high_bp_impurity low_bp_impurity Low BP Impurity start->low_bp_impurity tar Tarry Residue start->tar incomplete_diazo Incomplete Diazotization? low_yield->incomplete_diazo Check Diazotization Conditions incomplete_decomp Incomplete Decomposition? low_yield->incomplete_decomp Check Decomposition Temperature side_reactions Side Reactions? low_yield->side_reactions Review Reaction Conditions phenol 2,3-Dimethylphenol? high_bp_impurity->phenol Anhydrous Conditions? isomers Isomeric Impurities? high_bp_impurity->isomers Check Starting Material Purity unreacted_sm Unreacted Starting Material? low_bp_impurity->unreacted_sm Check Reaction Completion polymerization Polymerization? tar->polymerization Control Temperature

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-o-xylene. The primary synthetic route addressed is the Balz-Schiemann reaction, commencing from 3-amino-o-xylene (2,3-dimethylaniline).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2][3] This reaction involves two primary stages: the diazotization of 3-amino-o-xylene (also known as 2,3-dimethylaniline) to form a diazonium salt, followed by the thermal or photochemical decomposition of this salt to yield the final fluorinated product.[1][4]

Q2: What are the critical parameters to control during the diazotization step?

A2: Temperature control is paramount during the diazotization of 3-amino-o-xylene. The reaction should be maintained at a low temperature, typically between 0-5°C.[5] Diazonium salts are thermally unstable, and higher temperatures can lead to their decomposition and the formation of significant side products, most notably 2,3-dimethylphenol.[5][6][7][8]

Q3: My reaction mixture has turned a dark color and is producing a tar-like substance. What is the cause and how can I prevent it?

A3: The formation of a dark, tarry substance is a common issue and often indicates the occurrence of side reactions, such as the formation of azo compounds or other polymeric materials.[9] This can be caused by several factors, including:

  • Elevated Temperatures: As mentioned, temperatures above 5°C during diazotization can promote the decomposition of the diazonium salt.

  • Localized "Hot Spots": Poor stirring or too rapid addition of reagents can create localized areas of higher temperature, initiating side reactions.

  • Incorrect Stoichiometry: An excess of the amine starting material can lead to the formation of colored azo compounds through coupling with the diazonium salt.[5][10]

To prevent this, ensure rigorous temperature control, efficient stirring, and the slow, controlled addition of reagents.

Q4: I have a low yield of this compound. What are the potential reasons?

A4: A low yield of the desired product can stem from several issues:

  • Incomplete Diazotization: Ensure that the reaction between the 3-amino-o-xylene and the nitrosating agent (e.g., sodium nitrite in the presence of a strong acid) has gone to completion.[5]

  • Premature Decomposition of the Diazonium Salt: If the temperature is not kept sufficiently low, the diazonium salt can decompose before the fluorine source is introduced.[5]

  • Suboptimal Decomposition Conditions: The thermal decomposition of the diazonium tetrafluoroborate requires careful heating. If the temperature is too low, the reaction may be incomplete. Conversely, if it is too high, it can lead to the formation of byproducts.[11][12]

  • Loss During Work-up: this compound is a volatile compound. Care must be taken during extraction and solvent removal to minimize its loss.

Troubleshooting Guide

This section addresses specific side reactions and provides actionable steps to mitigate them.

Issue 1: Formation of Phenolic Impurities

Symptom: The presence of 2,3-dimethylphenol in the final product, often detected by GC-MS or NMR analysis.

Cause: The diazonium salt intermediate reacts with water in the reaction mixture. This is particularly problematic at elevated temperatures.[5][6][7][8][13][14]

Troubleshooting Steps:

StepActionRationale
1 Maintain Low Temperature Strictly control the temperature of the diazotization reaction to 0-5°C using an ice-salt bath or a cryocooler.
2 Use Anhydrous Conditions (where applicable) While the initial diazotization is typically aqueous, minimizing excess water can be beneficial. In some variations of the Balz-Schiemann reaction, non-aqueous conditions can be employed.
3 Prompt Conversion Proceed to the fluorine-incorporation step as soon as the diazotization is complete to minimize the time the diazonium salt is in the aqueous environment.

G start High Phenol Impurity Detected q1 Was the reaction temperature maintained at 0-5°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Troubleshoot q2 Was there excess water present or prolonged reaction time in aqueous media? a1_yes->q2 solution1 Implement stricter temperature control (e.g., cryocooler). a1_no->solution1 a2_yes Yes q2->a2_yes Troubleshoot a2_no No q2->a2_no solution2 Minimize water and reaction time post-diazotization. a2_yes->solution2 end Phenol formation minimized. a2_no->end Consider other factors solution1->end solution2->end

Issue 2: Formation of Azo Compounds

Symptom: The reaction mixture develops a deep yellow, orange, or red color, and colored impurities are observed in the final product.

Cause: The electrophilic diazonium salt couples with an electron-rich aromatic compound.[10] In this synthesis, the most likely coupling partner is the unreacted 3-amino-o-xylene starting material.[5]

Troubleshooting Steps:

StepActionRationale
1 Ensure Complete Diazotization Use a slight excess of the nitrosating agent (e.g., sodium nitrite) to ensure all the starting amine is converted to the diazonium salt.
2 Control pH Maintain an acidic environment, as the coupling reaction is often favored under neutral or slightly basic conditions.
3 Slow Amine Addition If the reaction setup allows, adding the amine slowly to the acidic nitrite solution can help maintain an excess of the nitrosating agent throughout the reaction.

G diazonium diazonium unreacted_amine unreacted_amine azo_compound azo_compound diazonium->azo_compound Coupling product product diazonium->product Thermal Decomposition (Δ)

Experimental Protocols

Key Experiment: Synthesis of this compound via Balz-Schiemann Reaction

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

  • 3-Amino-o-xylene (2,3-dimethylaniline)

  • Fluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-o-xylene.

    • Cool the flask in an ice-salt bath to 0°C.

    • Slowly add fluoroboric acid while maintaining the temperature between 0-5°C.

    • Prepare a solution of sodium nitrite in water and cool it to 0°C.

    • Add the cold sodium nitrite solution dropwise to the stirred amine-acid mixture. The rate of addition should be controlled to keep the temperature below 5°C.

    • After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C. The diazonium tetrafluoroborate salt may precipitate.

  • Isolation of the Diazonium Salt:

    • Collect the precipitated diazonium salt by filtration.

    • Wash the salt with cold water, followed by cold methanol, and finally with cold diethyl ether.

    • Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Thermal Decomposition:

    • Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.

    • The decomposition will result in the evolution of nitrogen gas and boron trifluoride, and the this compound will distill over.

    • Collect the crude product.

  • Purification:

    • Wash the collected distillate with a dilute sodium hydroxide solution, followed by water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude this compound by fractional distillation.

G start Start diazotization 1. Diazotization of 3-Amino-o-xylene (0-5°C) start->diazotization isolation 2. Isolate Diazonium Salt (Filtration & Washing) diazotization->isolation decomposition 3. Thermal Decomposition (Heating & Distillation) isolation->decomposition purification 4. Purification (Washing & Fractional Distillation) decomposition->purification end Final Product: This compound purification->end

References

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-o-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2][3][4] This reaction involves the diazotization of the primary aromatic amine, 2,3-dimethylaniline, to form a diazonium salt, which is then subjected to thermal or photolytic decomposition in the presence of a fluoride source, typically from a tetrafluoroborate anion, to yield the desired aryl fluoride.[1][3][4]

Q2: What are the primary safety concerns when performing the Balz-Schiemann reaction?

A2: The primary safety concern is the handling of aryldiazonium salts, which can be explosive in their dry, isolated state, especially upon heating.[2][5] It is crucial to handle these intermediates with care and, whenever possible, to use them in solution without isolation. The thermal decomposition step can also be highly exothermic and requires careful temperature control to prevent runaway reactions.[2][5]

Q3: Can I use other fluorinating agents besides fluoroboric acid (HBF₄)?

A3: Yes, alternatives to fluoroboric acid have been explored to improve yields and safety. Other counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used and may offer improved yields for certain substrates.[3][4] Additionally, methods using nitrosonium salts like [NO]SbF₆ can avoid the isolation of the diazonium intermediate.[4]

Q4: What are the expected byproducts in the synthesis of this compound via the Balz-Schiemann reaction?

A4: Common byproducts can include phenols (from reaction with water), biaryls (from radical side reactions), and azo compounds (from coupling of the diazonium salt with unreacted aniline). The formation of tar-like substances is also frequently observed, particularly if the reaction temperature is not well-controlled.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through distillation. Given that this compound is a liquid, fractional distillation under reduced pressure is often effective in separating it from less volatile byproducts and any remaining starting material. Washing the crude product with a dilute base can help remove phenolic impurities prior to distillation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and sufficient acid (e.g., HCl or H₂SO₄) to ensure complete conversion of the aniline to the diazonium salt.[6]
Premature decomposition of the diazonium salt.Keep the diazonium salt solution cold until the fluorination step. Avoid exposure to light, which can induce decomposition.
Inefficient thermal decomposition.Ensure the decomposition temperature is optimal. For diazonium tetrafluoroborates, this is typically done by gentle heating. The use of an inert, high-boiling solvent can help with heat transfer and control.[2][5]
Formation of significant tar or dark-colored byproducts Reaction temperature is too high during diazotization or decomposition.Strictly control the temperature at each step. For diazotization, use an ice-salt bath. For decomposition, heat the reaction mixture gradually.
Insufficient acid during diazotization.An adequate amount of acid is crucial to prevent the diazonium salt from coupling with the starting aniline to form colored azo compounds.
Product is contaminated with phenolic impurities Presence of water during the thermal decomposition of the diazonium salt.Ensure the diazonium tetrafluoroborate salt is as dry as possible if it is isolated. If performing a one-pot synthesis, minimize the amount of water present.
Difficulty in isolating the diazonium tetrafluoroborate salt The salt is too soluble in the reaction medium.Add a solvent in which the diazonium salt is less soluble to induce precipitation. Ensure the solution is sufficiently cold.
Explosive decomposition during heating of isolated diazonium salt Unstable diazonium salt.AVOID ISOLATING THE DRY SALT. Whenever possible, generate and use the diazonium salt in solution. If isolation is necessary, handle only small quantities and do not overheat. Modern protocols often favor in situ generation and decomposition.[5]

Experimental Protocols

Synthesis of this compound via the Balz-Schiemann Reaction

This protocol is a representative procedure based on established methodologies.

Step 1: Diazotization of 2,3-Dimethylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-dimethylaniline (1 equivalent) in a suitable acid (e.g., 3 equivalents of hydrochloric acid in water).

  • Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Formation and Decomposition of the Diazonium Tetrafluoroborate

  • To the cold diazonium salt solution, slowly add a chilled solution of 48% fluoroboric acid (HBF₄) (1.2 equivalents).

  • The aryldiazonium tetrafluoroborate salt will precipitate. Continue stirring in the cold bath for 30 minutes.

  • Option A (Isolation of the salt - use with extreme caution): Filter the precipitate, wash it with cold water, then cold methanol, and finally with diethyl ether. Dry the salt under vacuum at room temperature.

  • Option B (In situ decomposition - recommended): Gently warm the reaction mixture containing the precipitated diazonium salt. The decomposition will be evident by the evolution of nitrogen gas. The temperature required will depend on the specific substrate and solvent.

  • For isolated salt, thermal decomposition can be carried out by gently heating the dry salt in an inert solvent like xylene or by heating it carefully without a solvent.[2]

Step 3: Work-up and Purification

  • After the decomposition is complete (cessation of gas evolution), cool the reaction mixture.

  • If a solvent was used, extract the product into an organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with a dilute sodium bicarbonate solution to remove acidic impurities, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Optimization of Reaction Conditions (Illustrative Data)

The following table summarizes the expected impact of various reaction parameters on the yield of this compound. The specific yields are illustrative and should be optimized for your specific laboratory conditions.

Parameter Condition A Yield (%) Condition B Yield (%) Remarks
Diazotization Temperature 0-5 °CGood15-20 °CPoorHigher temperatures lead to premature decomposition of the diazonium salt and increased side reactions.
Acid Concentration (HCl) 2.5 equivalentsModerate3.5 equivalentsGoodSufficient acid is crucial to prevent unwanted side reactions like azo coupling.
NaNO₂ Stoichiometry 1.0 equivalentModerate1.2 equivalentsGoodA slight excess of sodium nitrite ensures complete diazotization of the starting aniline.
Decomposition Method Thermal (in solvent)GoodThermal (neat)VariableDecomposition in an inert, high-boiling solvent often provides better temperature control and more consistent yields.[2][5]
Fluoride Source HBF₄GoodHPF₆Potentially HigherHexafluorophosphoric acid can sometimes lead to higher yields but is also more expensive.[4]

Visualizations

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_fluorination Step 2: Fluorination cluster_purification Step 3: Purification start 2,3-Dimethylaniline in HCl na_no2 Add NaNO₂ solution (0-5 °C) start->na_no2 stir_diaz Stir for 30 min at 0-5 °C na_no2->stir_diaz add_hbf4 Add HBF₄ stir_diaz->add_hbf4 precipitate Precipitation of Diazonium Tetrafluoroborate add_hbf4->precipitate decompose Thermal Decomposition precipitate->decompose workup Aqueous Workup decompose->workup distill Fractional Distillation workup->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway A 2,3-Dimethylaniline (Ar-NH₂) B Diazonium Salt (Ar-N₂⁺) A->B  NaNO₂, H⁺ (Diazotization) C Aryl Cation (Ar⁺) B->C  Heat (Δ) - N₂ E Side Products (Phenols, Azo compounds) B->E  H₂O or Ar-NH₂ D This compound (Ar-F) C->D  F⁻ (from BF₄⁻)

Caption: Reaction pathway for the Balz-Schiemann synthesis of this compound.

References

Technical Support Center: 3-Fluoro-o-xylene Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-o-xylene. The information is designed to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[1][2] Storage at 2-8°C is also suggested to ensure long-term stability.[3][4]

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is considered stable under normal laboratory and storage conditions.[5][6] However, prolonged exposure to light, high temperatures, or incompatible materials can lead to degradation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, analogous fluorinated aromatic compounds suggest three primary degradation routes:

  • Photodegradation: Exposure to UV light can induce cleavage of the carbon-fluorine bond, potentially leading to the formation of fluoride ions and other hydroxylated or rearranged aromatic products.[5][7]

  • Thermal Decomposition: At elevated temperatures, this compound may decompose. Based on studies of similar compounds, this could involve fragmentation of the aromatic ring and the release of fluorinated and non-fluorinated volatile organic compounds.[2][8]

  • Hydrolysis: While the carbon-fluorine bond in aryl fluorides is generally stable to hydrolysis under neutral conditions, it can be susceptible to cleavage under strong acidic or basic conditions, or in the presence of certain catalysts, leading to the formation of 3-hydroxy-o-xylene (3,4-dimethylphenol) and fluoride.

Q4: What are the likely degradation products of this compound?

A4: Based on the potential degradation pathways, the following degradation products could be anticipated:

  • From Photodegradation: Fluoride ions, hydroxylated this compound isomers, and potentially ring-opened byproducts.

  • From Thermal Decomposition: Smaller fluorinated hydrocarbons, non-fluorinated aromatic fragments, and carbon oxides.

  • From Hydrolysis: 3-hydroxy-o-xylene (3,4-dimethylphenol) and fluoride ions.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound potency over time.
Possible Cause Troubleshooting Step
Improper Storage Verify that the compound is stored in a tightly sealed, light-resistant container in a cool, well-ventilated area, away from heat sources and oxidizing agents.
Photodegradation Protect solutions and samples from direct light, especially UV sources. Use amber vials or wrap containers in aluminum foil.
Thermal Degradation Avoid exposing the compound to high temperatures during experimental procedures unless required by the protocol. If heating is necessary, perform control experiments to assess thermal stability.
Contamination Ensure all glassware and solvents are clean and free of contaminants that could catalyze degradation.
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., GC-MS, HPLC).
Possible Cause Troubleshooting Step
Degradation of this compound Analyze the mass spectra of the unknown peaks to identify potential degradation products such as hydroxylated derivatives or other fragments. Compare retention times with known standards if available.
Solvent or Reagent Impurities Run a blank analysis of the solvents and reagents used to rule out contamination.
Reaction with Container Material Ensure the container material is inert to this compound and the experimental conditions. Glassware is generally recommended.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound. Researchers are encouraged to perform stability studies under their specific experimental conditions. The following table provides a template for recording such data.

Condition Parameter Value Reference
Thermal Stability Decomposition Temperature (°C)Data not available
Photostability Half-life under UV irradiation (hours)Data not available
Hydrolytic Stability Half-life at pH 4 (days)Data not available
Half-life at pH 7 (days)Data not available
Half-life at pH 9 (days)Data not available

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature to 500°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

  • The onset of decomposition is identified as the temperature at which significant weight loss begins.

Protocol 2: Assessment of Photostability

Objective: To evaluate the degradation of this compound upon exposure to UV light.

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Divide the solution into two sets of transparent (e.g., quartz) and amber vials.

  • Expose one set of transparent vials to a controlled UV light source (e.g., a photostability chamber with a xenon lamp) for a defined period.

  • Keep the second set of transparent vials wrapped in aluminum foil (dark control) and the amber vials under the same conditions to serve as controls.

  • At specified time intervals, withdraw aliquots from each vial.

  • Analyze the concentration of this compound in each aliquot using a validated analytical method such as GC-MS or HPLC-UV.

  • Calculate the percentage of degradation over time.

Protocol 3: Evaluation of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Spike each buffer solution with a known concentration of this compound.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points, take an aliquot from each solution.

  • Immediately quench any further reaction by adding a suitable solvent (e.g., acetonitrile) and/or adjusting the pH to neutral.

  • Analyze the concentration of the remaining this compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Determine the rate of degradation at each pH.

Visualizations

DegradationPathways main This compound photo_intermediate Excited State main->photo_intermediate UV Light thermal_products Volatile Fluorinated & Non-fluorinated Fragments main->thermal_products High Temperature hydrolysis_product 3-Hydroxy-o-xylene + Fluoride Ions main->hydrolysis_product Strong Acid/Base photo_products Fluoride Ions + Hydroxylated Products photo_intermediate->photo_products Photodegradation

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Prepare this compound Solution stress Expose to Stress Condition (UV, Heat, or pH) start->stress sampling Collect Aliquots at Time Intervals stress->sampling analysis Analyze by GC-MS or HPLC sampling->analysis data Determine Degradation Rate & Identify Products analysis->data

Caption: General workflow for stability testing of this compound.

References

Removal of unreacted starting materials from 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 3-Fluoro-o-xylene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: My purified this compound is contaminated with a high-boiling point impurity.

  • Probable Cause: The most common high-boiling point impurity is unreacted 2,3-dimethylaniline, a frequent starting material in the synthesis of this compound via a diazotization reaction.

  • Solution: An acidic aqueous extraction is highly effective for removing basic impurities like anilines. Before distillation, wash the crude product with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Subsequent fractional distillation of the organic layer should then yield pure this compound.

Issue 2: After distillation, my this compound is still impure, and the boiling point was very close to the expected value.

  • Probable Cause: The impurity is likely a compound with a boiling point very close to that of this compound, such as unreacted o-xylene if the synthesis involved direct fluorination of o-xylene.

  • Solution: In this scenario, fractional distillation may not be sufficient. Column chromatography is the recommended method for separating compounds with very similar boiling points. A silica gel column with a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, can effectively separate the slightly more polar this compound from the non-polar o-xylene.

Issue 3: The yield of my purified this compound is very low after fractional distillation.

  • Probable Cause 1: Inefficient fractional distillation setup, leading to poor separation and loss of product in the forerun or still pot residue.

  • Solution 1: Ensure your fractional distillation apparatus is set up correctly with a well-packed and insulated fractionating column. A slow and steady distillation rate is crucial for achieving good separation.[1][2]

  • Probable Cause 2: The presence of a significant amount of low-boiling impurities that are removed in the forerun.

  • Solution 2: Analyze the forerun by GC-MS or NMR to identify the low-boiling components. This information can help optimize the reaction conditions to minimize the formation of these byproducts in future syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter when purifying this compound?

A1: The most common starting materials depend on the synthetic route used:

  • From 2,3-dimethylaniline (via diazotization): The primary unreacted starting material will be 2,3-dimethylaniline.

  • From o-xylene (via direct fluorination): Unreacted o-xylene will be the main impurity.

  • From other precursors: Depending on the specific synthesis, other starting materials like 3-bromo-o-xylene or 3-nitro-o-xylene could be present if the reaction did not go to completion.

Q2: How can I quickly check for the presence of 2,3-dimethylaniline in my product?

A2: A simple method is to perform a thin-layer chromatography (TLC) analysis. 2,3-dimethylaniline is significantly more polar than this compound and will have a lower Rf value on a silica gel plate. A more quantitative method is gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Q3: Is a simple distillation sufficient to purify this compound?

A3: A simple distillation is generally not sufficient for high-purity this compound, especially if the starting materials have close boiling points to the product. Fractional distillation is recommended to achieve good separation.

Q4: What are the key parameters to control during the fractional distillation of this compound?

A4: The key parameters are:

  • Heating rate: A slow and steady heating rate is essential to allow for proper vapor-liquid equilibrium in the column.

  • Column insulation: Insulating the fractionating column helps to maintain the temperature gradient necessary for efficient separation.

  • Collection of fractions: Collect multiple small fractions and analyze their purity to identify the purest fractions of this compound.

Data Presentation

The following table summarizes the physical properties of this compound and its common starting materials to aid in the selection of an appropriate purification method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
This compound C₈H₉F124.16148-152[3]~0.99Insoluble in water; soluble in organic solvents.[3]
2,3-Dimethylaniline C₈H₁₁N121.18221-222[4]~0.993Slightly soluble in water; soluble in organic solvents and aqueous acid.[4][5]
o-Xylene C₈H₁₀106.16144.4[6][7]~0.88Insoluble in water; soluble in organic solvents.[6]

Experimental Protocols

1. Extractive Workup for Removal of 2,3-Dimethylaniline

This protocol describes the removal of unreacted 2,3-dimethylaniline from a crude reaction mixture containing this compound.

  • Materials:

    • Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Separatory funnel

    • Erlenmeyer flasks

  • Procedure:

    • Transfer the crude organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer.

    • Drain the lower aqueous layer into a flask.

    • Repeat the extraction with 1M HCl one more time to ensure complete removal of the aniline.

    • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.

    • Wash the organic layer with an equal volume of brine to remove any remaining water.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.

    • Filter the drying agent to obtain the dried organic solution containing this compound, which is now ready for solvent removal and further purification by distillation if necessary.

2. Fractional Distillation of this compound

This protocol outlines the purification of this compound from non-basic impurities with different boiling points.

  • Materials:

    • Crude this compound (pre-treated with an acid wash if aniline impurities are present)

    • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

    • Heating mantle

    • Boiling chips or magnetic stir bar

    • Thermometer

  • Procedure:

    • Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest boiling component.

    • Collect the initial distillate (forerun) in a separate receiving flask until the temperature starts to rise towards the boiling point of this compound (~148 °C).

    • Change the receiving flask to collect the main fraction as the temperature stabilizes at the boiling point of this compound.

    • Continue collecting the distillate as long as the temperature remains constant.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

    • Analyze the collected fractions for purity.

3. Column Chromatography for Separation of this compound from o-Xylene

This protocol is for the separation of this compound from o-xylene, an impurity with a very similar boiling point.

  • Materials:

    • Crude this compound containing o-xylene

    • Silica gel (for column chromatography)

    • Eluent: A non-polar solvent system (e.g., hexanes or a 99:1 mixture of hexanes:ethyl acetate)

    • Chromatography column

    • Sand

    • Cotton or glass wool

    • Collection tubes or flasks

  • Procedure:

    • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.

    • Add a thin layer of sand on top of the silica gel.

    • Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

    • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions. o-Xylene, being less polar, will elute first, followed by this compound.

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Workflow for Troubleshooting Purification

Troubleshooting Workflow for this compound Purification Troubleshooting Workflow for this compound Purification start Crude this compound check_impurity Identify Impurity (GC, NMR, TLC) start->check_impurity high_bp_impurity High-Boiling Impurity (e.g., 2,3-dimethylaniline) check_impurity->high_bp_impurity High BP close_bp_impurity Close-Boiling Impurity (e.g., o-xylene) check_impurity->close_bp_impurity Close BP other_impurity Other Impurities check_impurity->other_impurity Other acid_wash Perform Acidic Aqueous Extraction high_bp_impurity->acid_wash column_chromatography Perform Column Chromatography close_bp_impurity->column_chromatography fractional_distillation Perform Fractional Distillation other_impurity->fractional_distillation acid_wash->fractional_distillation analyze_purity Analyze Purity (GC, NMR) fractional_distillation->analyze_purity column_chromatography->analyze_purity pure_product Pure this compound analyze_purity->fractional_distillation Purity Not OK (Re-purify) analyze_purity->pure_product Purity OK

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Low Yields in 3-Fluoro-o-xylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-o-xylene. The information is presented in a question-and-answer format to directly address common issues encountered during electrophilic aromatic substitution and oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile aromatic compound primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The most common reactions involve electrophilic aromatic substitution (EAS) on the benzene ring, such as nitration and bromination, as well as oxidation of the methyl groups to form carboxylic acids.

Q2: How does the fluorine substituent affect the reactivity and regioselectivity of electrophilic aromatic substitution on this compound?

A2: The fluorine atom has a dual electronic effect. Inductively, it is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene. However, it can also donate electron density through resonance (pi-donation) to the ortho and para positions. This resonance effect, although weaker than its inductive effect, stabilizes the carbocation intermediates formed during ortho and para substitution, making these positions more favorable for attack than the meta position. The two methyl groups are electron-donating and are also ortho, para-directors. Therefore, the regioselectivity of EAS on this compound is a result of the combined directing effects of all three substituents.

Q3: What are the expected major products for electrophilic aromatic substitution on this compound?

A3: The directing effects of the substituents on this compound (1-fluoro-2,3-dimethylbenzene) are as follows:

  • Fluorine (at C1): ortho, para-director (directs to C2, C4, C6) and deactivating.

  • Methyl (at C2): ortho, para-director (directs to C1, C3, C6) and activating.

  • Methyl (at C3): ortho, para-director (directs to C2, C4, C5) and activating.

Considering these effects, the most likely positions for electrophilic attack are C4 and C6, as they are activated by one or both methyl groups and are para or ortho to the fluorine. Steric hindrance may also play a role, potentially favoring the less hindered position.

Troubleshooting Guides

Low Yields in Nitration Reactions

Problem: My nitration of this compound is resulting in a low yield of the desired nitro-3-fluoro-o-xylene isomer.

Potential Causes and Solutions:

  • Inappropriate Reaction Temperature:

    • Issue: Temperature control is critical in nitration. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of di-nitro byproducts and phenolic impurities, reducing the yield of the desired mono-nitro product.

    • Solution: Carefully control the reaction temperature. For the nitration of o-xylene, temperatures are often maintained between 15-20°C for batch processes.[2] In continuous-flow systems, temperatures can be higher (e.g., up to 100°C) with short residence times to maximize conversion and selectivity.[2] Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC.

  • Incorrect Reagent Stoichiometry and Concentration:

    • Issue: The ratio of sulfuric acid to nitric acid, as well as the concentration of sulfuric acid, significantly impacts the reaction rate and selectivity. An insufficient amount of the nitrating agent will result in low conversion.

    • Solution: Optimize the molar ratio of the nitrating mixture components. For o-xylene nitration, a common approach is to use a mixture of concentrated sulfuric acid and fuming nitric acid.[2] The molar ratio of HNO₃ to the aromatic substrate is also a key parameter to control.

  • Formation of Side Products:

    • Issue: The formation of di-nitro compounds and phenolic impurities can significantly lower the yield of the desired mono-nitrated product.

    • Solution: To minimize di-nitration, use a slight excess of the aromatic substrate relative to the nitrating agent. The formation of phenolic impurities can be reduced by using a continuous-flow reactor, which offers better temperature control and shorter reaction times compared to batch processes.[2]

Experimental Protocol: Nitration of o-Xylene (as a model for this compound)

This protocol for the batch nitration of o-xylene can be adapted for this compound.[2]

  • Preparation of the Nitrating Mixture: In a flask, combine concentrated sulfuric acid (98%, 1.3 equivalents) with fuming nitric acid (98%, 1.2 equivalents) while cooling in an ice bath.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer and a dropping funnel, add o-xylene (1 equivalent) and cool the flask to 15-20°C.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the stirred o-xylene solution over one hour, maintaining the temperature between 15-20°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 15-20°C for an additional 30 minutes. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water. Separate the organic layer and wash it twice with water, followed by a wash with brine to remove any residual acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by distillation or chromatography.

Low Yields in Bromination Reactions

Problem: The bromination of my this compound is giving a low yield and a mixture of isomers that are difficult to separate.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature:

    • Issue: Higher temperatures can lead to the formation of di-bromo byproducts, which reduces the yield of the desired mono-bromo product.

    • Solution: Conduct the bromination at a low temperature. For the bromination of o-xylene, maintaining the temperature between 0°C and -5°C during the addition of bromine has been shown to be effective.[1]

  • Incorrect Choice of Brominating Agent and Catalyst:

    • Issue: The choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and catalyst (e.g., iron filings, iodine) can influence the reaction's efficiency and regioselectivity.

    • Solution: For aromatic ring bromination, a common and effective system is the use of bromine (Br₂) with a catalyst like iron filings or a crystal of iodine.[1] N-bromosuccinimide (NBS) has also been successfully used for the bromination of substituted o-xylenes.

  • Poor Regioselectivity:

    • Issue: The electronic effects of the fluorine and two methyl groups can lead to the formation of multiple mono-bromo isomers, making purification challenging and reducing the yield of a single desired product.

    • Solution: To improve regioselectivity, consider the steric hindrance of the substituents. The positions ortho to the bulky methyl groups may be less favored. Additionally, careful control of reaction conditions, particularly temperature, can enhance the selectivity for a specific isomer.

Experimental Protocol: Bromination of o-Xylene (as a model for this compound)

This protocol for the bromination of o-xylene can be adapted for this compound.[1]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a stirrer, and a condenser connected to a gas-absorption trap, place o-xylene (4.72 moles), clean iron filings (12 g), and a crystal of iodine.

  • Cooling: Cool the mixture in an ice-salt bath to maintain an internal temperature of 0° to -5°C.

  • Addition of Bromine: Add bromine (4.13 moles) dropwise over a 3-hour period while stirring and maintaining the low temperature.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stand overnight.

  • Work-up: Pour the reaction mixture into water. Wash successively with water, two portions of 3% sodium hydroxide solution, and then water again.

  • Purification: Steam-distill the product. Separate the organic layer from the distillate and dry it over calcium chloride. The final product can be purified by distillation under reduced pressure.

Data Presentation

Table 1: Influence of Reaction Parameters on the Nitration of o-Xylene in a Continuous-Flow Reactor. [2]

Temperature (°C)H₂SO₄/HNO₃ Mole RatioH₂SO₄ Concentration (%)Residence Time (min)Conversion (%)Product Selectivity (%)
501.0701.2~60~95
701.0701.2~75~96
901.0701.2~85~97
1001.0701.2~90~98
1003.0701.2~95~99
1004.0701.2>95~98

Table 2: Influence of Temperature on the Bromination of o-Xylene. [1]

Temperature (°C)Major ProductByproduct
0 to -54-Bromo-o-xyleneMinor amounts of dibromo-o-xylene
> +104-Bromo-o-xyleneIncreased amounts of dibromo-o-xylene

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yields start Low Yield Observed check_purity Check Purity of This compound start->check_purity impure Starting Material Impure check_purity->impure check_conditions Review Reaction Conditions temp Temperature Incorrect? check_conditions->temp analyze_byproducts Analyze Byproducts (GC-MS, NMR) side_reactions Significant Side Reactions? analyze_byproducts->side_reactions impure->check_conditions No purify Purify Starting Material (e.g., Distillation) impure->purify Yes purify->start stoichiometry Stoichiometry Incorrect? temp->stoichiometry No adjust_temp Adjust Temperature (Lower for Bromination, Optimize for Nitration) temp->adjust_temp Yes catalyst Catalyst Inactive? stoichiometry->catalyst No adjust_stoich Adjust Reagent Ratios stoichiometry->adjust_stoich Yes catalyst->analyze_byproducts No replace_catalyst Use Fresh/Different Catalyst catalyst->replace_catalyst Yes adjust_temp->start adjust_stoich->start replace_catalyst->start incomplete_conv Incomplete Conversion? side_reactions->incomplete_conv No optimize_selectivity Optimize for Selectivity (e.g., Lower Temp, Change Solvent) side_reactions->optimize_selectivity Yes increase_time Increase Reaction Time or Temperature incomplete_conv->increase_time Yes end Improved Yield incomplete_conv->end No optimize_selectivity->start increase_time->start

Caption: A flowchart for systematically troubleshooting low yields in reactions involving this compound.

Regioselectivity in Electrophilic Aromatic Substitution of this compound

Regioselectivity sub This compound (1-Fluoro-2,3-dimethylbenzene) E Electrophile (E+) p1 Position 4 (para to F, ortho to Me) E->p1 Favored p2 Position 6 (ortho to F, ortho to Me) E->p2 Favored p3 Position 5 (meta to F, ortho to Me) E->p3 Less Favored major Major Products p1->major p2->major minor Minor Product p3->minor

Caption: A diagram illustrating the directing effects of substituents on the regioselectivity of electrophilic aromatic substitution of this compound.

References

Technical Support Center: Purity Assessment of 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of 3-Fluoro-o-xylene purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on analytical methodologies, troubleshooting common experimental issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary analytical methods for determining the purity of this compound?

A1: The primary and most widely accepted method for determining the purity of this compound is Gas Chromatography (GC) with a Flame Ionization Detector (FID). This technique offers high resolution for separating volatile and semi-volatile organic compounds, making it ideal for resolving this compound from potential impurities such as positional isomers and residual starting materials. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be employed, particularly for less volatile impurities.

Q2: What are the potential impurities I should be aware of when analyzing this compound?

A2: Potential impurities can originate from the synthetic route. A common synthesis involves the fluorination of 2,3-dimethylaniline. Therefore, potential impurities could include:

  • Positional Isomers: Other isomers of fluoro-o-xylene (e.g., 4-Fluoro-o-xylene) or dimethylfluorobenzene.

  • Starting Materials: Unreacted 2,3-dimethylaniline.

  • Byproducts: Other halogenated or aromatic compounds formed during the synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Q3: Can I use spectroscopic methods for purity assessment?

A3: Yes, spectroscopic methods can be used as complementary techniques.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Specifically, 19F NMR is a powerful tool for the purity determination of fluorinated compounds as the signal is directly proportional to the number of fluorine nuclei.[1][2] 1H qNMR can also be used.[2]

  • Fourier Transform Infrared Spectroscopy (FTIR): While primarily a qualitative technique for functional group identification, FTIR can be used to detect certain impurities if their concentration is significant and they possess unique absorption bands not present in this compound.

Q4: My chromatogram shows tailing peaks. What could be the cause?

A4: Peak tailing in GC or HPLC is a common issue. In GC, it can be caused by active sites in the injector liner or on the column, poor column cutting, or incorrect column installation.[3] For HPLC of aromatic compounds, tailing is often due to secondary interactions between the analyte and the stationary phase. In both cases, sample degradation or overloading can also be a factor.

Analytical Methods and Experimental Protocols

Gas Chromatography (GC-FID) Method

This method is recommended for the routine purity analysis of this compound.

Experimental Protocol:

ParameterRecommended Setting
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Capillary column suitable for aromatic isomers (e.g., HP-5, DB-17, or similar)[4]
Carrier Gas Helium or Nitrogen
Injection Mode Split (e.g., 50:1 or 100:1)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 180 °C, hold for 5 min
Injection Volume 1 µL
Sample Preparation Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

Data Presentation:

CompoundExpected Retention Time (min)Typical Purity (%)
This compound~ 8-10> 98%
Potential ImpuritiesVariable< 2%
High-Performance Liquid Chromatography (HPLC-UV) Method

This method can be used as an alternative or for the analysis of non-volatile impurities.

Experimental Protocol:

ParameterRecommended Setting
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Data Presentation:

CompoundExpected Retention Time (min)
This compound~ 5-7
Potential ImpuritiesVariable

Troubleshooting Guides

GC-FID Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or column.2. Poor column cut.3. Column contamination.1. Use a deactivated liner; replace the liner.2. Re-cut the column ensuring a clean, square cut.[3]3. Bake out the column at a high temperature or trim the front end.
Peak Fronting 1. Column overload.2. Incompatible solvent.1. Dilute the sample or use a higher split ratio.2. Ensure the sample is dissolved in a solvent compatible with the stationary phase.
Ghost Peaks 1. Contamination from the septum or previous injections.1. Replace the septum; perform blank injections to clean the system.
Baseline Drift 1. Column bleed.2. Detector contamination.1. Condition the column properly.2. Clean the FID detector.
HPLC-UV Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.1. Use a highly deactivated (end-capped) column; adjust mobile phase pH.2. Reduce the injection volume or sample concentration.
Split Peaks 1. Sample solvent incompatible with the mobile phase.2. Column void or blockage.1. Dissolve the sample in the mobile phase.2. Replace the column or guard column.
Variable Retention Times 1. Inconsistent mobile phase composition.2. Leaks in the system.1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Check all fittings for leaks.
No Peaks or Small Peaks 1. Syringe or injector issue.2. Detector lamp failure.1. Check the syringe for air bubbles and ensure proper injection.2. Check the detector lamp status and replace if necessary.

Visualized Workflows

GC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis start Start prep_sample Dilute this compound (1 mg/mL in Hexane) start->prep_sample gc_injection Inject 1 µL into GC-FID prep_sample->gc_injection separation Chromatographic Separation gc_injection->separation detection Flame Ionization Detection separation->detection data_acquisition Acquire Chromatogram detection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration purity_calc Calculate Purity (%) peak_integration->purity_calc end End purity_calc->end Report Results

Caption: Workflow for GC-FID Purity Assessment of this compound.

HPLC_Troubleshooting_Logic cluster_check1 Initial Checks cluster_check2 Instrument Checks cluster_solution Solutions start Abnormal Peak Shape (Tailing, Fronting, Splitting) check_sample Is sample concentration appropriate? start->check_sample check_solvent Is sample solvent compatible with mobile phase? check_sample->check_solvent Yes sol_dilute Dilute Sample / Reduce Injection Volume check_sample->sol_dilute No check_column Is the column old or damaged? check_solvent->check_column Yes sol_dissolve Dissolve in Mobile Phase check_solvent->sol_dissolve No check_guard Is a guard column in use? check_column->check_guard No sol_replace_column Replace Column check_column->sol_replace_column Yes check_mobile_phase Is the mobile phase freshly prepared and degassed? check_guard->check_mobile_phase No sol_remove_guard Remove/Replace Guard Column check_guard->sol_remove_guard Yes sol_prep_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->sol_prep_mobile_phase No end end check_mobile_phase->end Yes (Consult further documentation)

Caption: Troubleshooting Logic for HPLC Peak Shape Issues.

References

Technical Support Center: Synthesis of 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-o-xylene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most established and scalable method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2] This reaction involves two primary stages: the diazotization of 2,3-dimethylaniline to form the corresponding diazonium tetrafluoroborate salt, followed by the thermal decomposition of this salt to yield the final product.[3][4]

Q2: What are the main safety concerns when scaling up the Balz-Schiemann reaction?

A2: The primary safety concern is the thermal instability of the isolated aryl diazonium tetrafluoroborate salt.[5] These intermediates can be shock-sensitive and may decompose violently, especially when dry and in larger quantities.[6][7] It is crucial to handle these salts with extreme care, avoid overheating, and minimize the amount of isolated dry salt. For larger-scale synthesis, continuous flow processes are recommended to avoid the accumulation of hazardous diazonium intermediates.[8][9][10]

Q3: Can I perform the synthesis without isolating the diazonium salt?

A3: Yes, and for larger scales, it is the recommended approach. In-situ generation and decomposition of the diazonium salt can be achieved, which is inherently safer as it avoids the isolation of potentially explosive intermediates.[5][10] Continuous flow reactors are particularly well-suited for this approach, offering better control over reaction temperature and time.[9]

Q4: What is the expected yield for the synthesis of this compound?

A4: The yield of the Balz-Schiemann reaction is highly dependent on the substrate and reaction conditions.[3] For many aryl fluorides, yields can range from moderate to good. With careful optimization of the diazotization and decomposition steps, yields for this compound can be maximized.

Q5: How can I purify the final product, this compound?

A5: this compound is a liquid with a boiling point of approximately 148-152°C.[11][12] Purification is typically achieved by distillation of the crude reaction mixture after an aqueous workup to remove inorganic salts and acids. If a high-boiling point solvent is used during the decomposition step, fractional distillation is necessary to separate the product from the solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Diazonium Salt Precipitate 1. Incomplete reaction of the starting amine. 2. Temperature too high during diazotization. 3. Incorrect stoichiometry of reagents.1. Ensure the 2,3-dimethylaniline is fully dissolved before adding sodium nitrite. 2. Maintain a strict temperature control between 0-5°C during the addition of sodium nitrite.[4] 3. Use a slight excess of sodium nitrite and fluoroboric acid.
Formation of Dark, Tar-like Byproducts 1. Decomposition of the diazonium salt at too high a temperature. 2. Presence of impurities in the starting materials. 3. Side reactions of the diazonium salt.1. Decompose the diazonium salt at the lowest effective temperature. Consider using a lower-boiling, non-polar solvent to facilitate decomposition at a lower temperature.[3] 2. Use high-purity 2,3-dimethylaniline and reagents. 3. Ensure the diazonium salt is not exposed to light or incompatible metals that could catalyze decomposition.
Incomplete Decomposition of the Diazonium Salt 1. Decomposition temperature is too low or time is too short. 2. The diazonium salt is too stable under the chosen conditions.1. Gradually increase the temperature of the reaction mixture until a steady evolution of nitrogen gas is observed. Monitor the reaction by TLC or GC until the starting material is consumed. 2. If using a solvent, consider switching to one that can be heated to a higher temperature, or perform the decomposition neat with careful temperature control.
Low Yield of this compound after Decomposition 1. Formation of phenolic byproducts due to the presence of water. 2. Evaporation of the product during the reaction. 3. Competing side reactions.1. Ensure the diazonium tetrafluoroborate salt is thoroughly dried before decomposition. 2. Use an efficient condenser and maintain a controlled heating rate to prevent loss of the volatile product. 3. Optimize the decomposition temperature and consider using a non-coordinating solvent to minimize side reactions.
Difficulties in Product Purification 1. The boiling point of the product is close to that of the solvent or impurities. 2. Formation of azeotropes.1. If using a high-boiling solvent, consider solvent-free decomposition followed by distillation under reduced pressure. 2. Perform a thorough aqueous workup to remove water-soluble impurities before distillation. Consider a wash with a dilute base to remove any phenolic byproducts.

Experimental Protocols

Synthesis of 2,3-Dimethylbenzenediazonium Tetrafluoroborate (Diazotization)

Warning: This procedure involves a potentially hazardous intermediate. Perform behind a blast shield and take all necessary safety precautions.

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-dimethylaniline (1.0 eq).

  • Add a 48% aqueous solution of fluoroboric acid (HBF₄) (2.5 eq) and cool the mixture to 0-5°C in an ice-salt bath.

  • While maintaining the temperature between 0-5°C, add a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of water dropwise with vigorous stirring.

  • After the addition is complete, continue to stir the mixture at 0-5°C for 30 minutes.

  • The precipitated 2,3-dimethylbenzenediazonium tetrafluoroborate is collected by filtration.

  • Wash the solid precipitate with cold water, followed by a small amount of cold methanol, and finally with diethyl ether.

  • Dry the diazonium salt under vacuum at room temperature. Note: Do not use elevated temperatures for drying. For larger scales, it is recommended to proceed to the next step without complete drying.

Synthesis of this compound (Thermal Decomposition)

Warning: The thermal decomposition can be highly exothermic and release a large volume of gas. Ensure adequate ventilation and controlled heating.

  • Place the dry 2,3-dimethylbenzenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus.

  • Heat the solid gently and carefully. The decomposition will start, and nitrogen and boron trifluoride gas will be evolved.

  • The this compound product will distill over. Collect the distillate.

  • Alternative solvent method: Suspend the diazonium salt in an inert, high-boiling solvent (e.g., xylene or dichlorobenzene). Heat the mixture with stirring. The product can then be isolated by fractional distillation.

  • The crude product is washed with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and purify by distillation.

Quantitative Data Summary

The following table provides a summary of how different parameters can affect the yield of the Balz-Schiemann reaction for the synthesis of this compound. The data is illustrative and may vary based on specific experimental setups.

Parameter Condition A Condition B Condition C Effect on Yield
Decomposition Method Neat (no solvent)In XyleneIn DichlorobenzeneThe choice of solvent affects the required decomposition temperature and can influence the formation of byproducts. Non-polar solvents often give cleaner reactions.[3]
Decomposition Temperature 120-130°C135-145°C100-110°CHigher temperatures can lead to increased byproduct formation and lower yields.
Scale 10 g100 g1 kg (Flow Reactor)Scaling up in a batch process increases safety risks. A continuous flow reactor is recommended for larger scales.[5]
Approximate Yield 75%70%85%Flow chemistry can often lead to improved yields and safety at a larger scale.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition cluster_purification Step 3: Purification A 2,3-Dimethylaniline B HBF₄ / NaNO₂ 0-5°C A->B Reactants C 2,3-Dimethylbenzenediazonium Tetrafluoroborate (solid) B->C Formation D Heating (Δ) C->D Isolate & Heat E This compound (crude) D->E Product G N₂ + BF₃ (gas) D->G Byproducts F Distillation E->F H Pure this compound F->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_check_diazotization Check Diazotization Step cluster_check_decomposition Check Decomposition Step cluster_check_purification Check Purification Step start Low Final Yield q1 Was the diazonium salt yield low? start->q1 s1 Optimize diazotization: - Check temperature (0-5°C) - Verify reagent stoichiometry q1->s1 Yes q2 Was decomposition incomplete? q1->q2 No s2 Increase decomposition temperature or time q2->s2 Yes q3 Was there significant tar formation? q2->q3 No s3 Lower decomposition temp. Use high-purity materials Consider a different solvent q3->s3 Yes q4 Was there product loss during workup/distillation? q3->q4 No s4 Ensure efficient condensation Optimize distillation conditions q4->s4 Yes

References

Technical Support Center: 3-Fluoro-o-xylene Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Fluoro-o-xylene waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2][3] It is harmful if it comes into contact with the skin or is inhaled.[4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Ingesting the chemical may be fatal if it enters the airways. It is also toxic to aquatic life.[3]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: The minimum required PPE includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a fully-buttoned lab coat.[6] All handling of this compound should be conducted within a certified laboratory fume hood to ensure adequate ventilation and avoid breathing vapors.[3][6] For larger quantities or situations with a higher risk of splashing, a face shield and chemical-resistant apron should be worn.[7][8]

Q3: How should I store this compound waste before disposal?

A3: this compound waste, as a halogenated organic solvent, must be collected in a dedicated, properly labeled, and sealed waste container.[6][9] The container must be compatible with the chemical; high-density polyethylene or lined metal containers are often suitable.[10] Do not mix it with non-halogenated solvent waste.[9] Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][4][6] The storage area should have secondary containment to collect any potential leaks.[9]

Q4: Can I dispose of small amounts of this compound down the drain?

A4: No. This compound is insoluble in water and toxic to aquatic life.[11] As a hazardous chemical, it must not be disposed of down the drain or in regular sewage systems as it can contaminate groundwater and soil.[12][13]

Q5: What is the correct disposal method for this compound waste?

A5: this compound is a halogenated solvent and must be disposed of as hazardous waste.[14][15] The waste must be collected in appropriately labeled containers and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][16] Regulations prohibit the disposal of halogenated solvents in landfills.[17] The final disposal method is typically industrial combustion or incineration at a designated facility.[3]

Q6: What should I do if I accidentally spill a small amount of this compound in the lab?

A6: For a small spill (that can be cleaned up in less than 10 minutes), immediately alert others in the area and ensure the space is well-ventilated.[6][18][19] Eliminate all sources of ignition.[3][5][18] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[18][20] Do not use combustible materials like paper towels to absorb the bulk of the spill.[18] Scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[20][21] Wash the spill area with soap and water afterward.[18][20]

Data & Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₉F[1][11][22]
Molecular Weight 124.16 g/mol [1][11]
Appearance Colorless liquid[1]
Boiling Point 148°C[1]
Flash Point 36°C[1]
Density 0.992 g/mL[1]
Vapor Pressure 4.77 mmHg at 25°C[1]
Solubility Insoluble in water[11]
CAS Number 443-82-3[1][11][22]

Table 2: Recommended Personal Protective Equipment (PPE)

SituationRequired PPE
Routine Handling (Small Quantities in Fume Hood) Safety glasses or goggles, Nitrile gloves, Lab coat.[6]
Handling Larger Volumes or Potential for Splash Chemical safety goggles and face shield, Chemical-resistant gloves (e.g., Viton, PVA), Chemical-resistant apron or coveralls.[6][7][8][23]
Spill Cleanup Full-face air-purifying respirator (for significant vapor concentrations), Chemical-resistant gloves, coveralls, and boots.[7][23][24]

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup (<1 Liter)

This protocol is for incidental spills that can be managed by trained laboratory personnel.

  • Alert & Secure: Immediately alert personnel in the area.[19] Control all sources of ignition (e.g., turn off hot plates, equipment).[3][18]

  • Don PPE: Put on appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat or coveralls.[20] If vapor concentrations are high, evacuate and call emergency personnel.

  • Containment: Prevent the spill from spreading. Use spill socks or build a dike around the spill with an inert absorbent material (vermiculite, sand, or commercial sorbent).[20] Prevent the chemical from entering drains.[20][21]

  • Absorption: Gently cover the spill with the absorbent material, starting from the outside and working inward to minimize splashing.[20]

  • Collection: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material.[1][4] Place the contaminated absorbent into a heavy-duty plastic bag or a designated, compatible waste container.[18][21]

  • Decontamination: Wipe the spill area with a cloth or paper towels dampened with soap and water.[18][21] Place all cleaning materials into the waste container.

  • Disposal: Seal and label the waste container with a "Hazardous Waste" label, clearly identifying the contents ("this compound spill debris").[16][21] Arrange for pickup through your institution's EHS department.

  • Restock: Replace any used items in the spill kit.[20]

Workflow Visualization

G start Waste Generation (this compound) is_mixed Is waste mixed with other chemicals? start->is_mixed segregate Segregate Halogenated from Non-Halogenated Waste is_mixed->segregate  Yes container Select Appropriate Waste Container (Labeled 'Halogenated Solvents') is_mixed->container No   segregate->container label_container Properly Label Container - Chemical Name - Hazard Symbols - Date container->label_container storage Store in Designated Satellite Accumulation Area (Cool, Ventilated, Secondary Containment) label_container->storage is_full Container Full or >6 months old? storage->is_full is_full->storage No request_pickup Request Waste Pickup from EHS/EH&S is_full->request_pickup Yes end_proc Document & Retain Records request_pickup->end_proc

Caption: Workflow for handling this compound laboratory waste.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-o-xylene and 4-Fluoro-o-xylene for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Fluoro-o-xylene and 4-Fluoro-o-xylene, two key fluorinated building blocks in the synthesis of pharmaceuticals and agrochemicals. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient and regioselective synthetic routes. This document summarizes available experimental data on their behavior in key chemical transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metalation reactions.

Introduction

The introduction of a fluorine atom into an aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated aromatics highly valuable in drug design. This compound and 4-Fluoro-o-xylene are constitutional isomers that, despite their structural similarity, exhibit notable differences in reactivity due to the interplay of the directing effects of the fluorine and methyl substituents. This guide aims to elucidate these differences, providing a data-driven basis for substrate selection and reaction optimization.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The regiochemical outcome of EAS on this compound and 4-Fluoro-o-xylene is governed by the combined directing effects of the activating methyl groups (ortho-, para-directing) and the deactivating but ortho-, para-directing fluorine atom.

Nitration

For the fluorinated analogs, the fluorine atom's electron-withdrawing inductive effect is expected to decrease the overall reactivity towards electrophiles compared to o-xylene. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Logical Relationship of Directing Effects in Nitration:

cluster_3F This compound cluster_4F 4-Fluoro-o-xylene 3F This compound 3F_pos Possible Nitration Positions: C4, C5, C6 3F->3F_pos HNO3/H2SO4 3F_C4 C4 (ortho to Me, para to F) - Favored 3F_pos->3F_C4 3F_C6 C6 (ortho to Me, ortho to F) - Sterically Hindered 3F_pos->3F_C6 3F_C5 C5 (meta to both Me, para to Me) - Less Favored 3F_pos->3F_C5 4F 4-Fluoro-o-xylene 4F_pos Possible Nitration Positions: C3, C5, C6 4F->4F_pos HNO3/H2SO4 4F_C3 C3 (ortho to Me, ortho to F) - Favored 4F_pos->4F_C3 4F_C5 C5 (ortho to Me, meta to F) - Favored 4F_pos->4F_C5 4F_C6 C6 (meta to Me, ortho to F) - Less Favored 4F_pos->4F_C6

Caption: Predicted regioselectivity in the nitration of this compound and 4-fluoro-o-xylene.

Bromination

The bromination of o-xylene typically yields a mixture of 3-bromo-o-xylene and 4-bromo-o-xylene, with the latter being the major product due to reduced steric hindrance.[3] A study on the bromination of this compound using N-bromosuccinimide (NBS) in carbon tetrachloride initiated by a UV lamp has been reported, although quantitative yields and isomeric distribution were not provided in the available abstract.[3]

Table 1: Comparison of Bromination Reactions

SubstrateReagentsMajor Product(s)YieldReference
o-XyleneBr2, FeCl34-Bromo-o-xyleneHigh[3]
This compoundNBS, UV light, CCl4Not specifiedNot specified[3]
4-Fluoro-o-xyleneNot availableNot availableNot available

Note: Data for 4-Fluoro-o-xylene bromination was not found in the reviewed literature.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key transformation for the introduction of nucleophiles onto an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group. The fluorine atom can act as an excellent leaving group in SNAr reactions, a counterintuitive fact given the strength of the C-F bond. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[4][5]

For SNAr to occur on this compound or 4-fluoro-o-xylene, the aromatic ring needs to be activated by additional electron-withdrawing groups, as the methyl groups are electron-donating. Without such activation, these substrates are generally unreactive towards nucleophilic displacement of the fluorine atom under standard SNAr conditions.

Experimental Workflow for a Typical SNAr Reaction:

Start Activated Fluoro-o-xylene + Nucleophile (e.g., NaOMe) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Start->Solvent Reaction Heating Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Substituted o-Xylene Purification->Product

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Fluorine is considered a moderate DMG.[6] The regioselectivity of the lithiation of this compound and 4-fluoro-o-xylene will depend on the directing ability of the fluorine atom versus the potential for benzylic metalation of the methyl groups.

In the case of This compound , the fluorine atom can direct lithiation to the C4 position. However, the proximity of two methyl groups might lead to a complex reactivity profile, potentially including benzylic metalation.

For 4-fluoro-o-xylene , the fluorine atom can direct lithiation to the C3 and C5 positions. The electronic and steric environment of these two positions will influence the regioselectivity.

While the general principles of DoM are well-established, specific experimental data comparing the lithiation of this compound and 4-fluoro-o-xylene were not found in the reviewed literature. Further experimental investigation is required to determine the precise outcomes and synthetic utility of DoM for these substrates.

Logical Comparison of Potential DoM Pathways:

cluster_3F_DoM This compound DoM cluster_4F_DoM 4-Fluoro-o-xylene DoM 3F_DoM_Start This compound 3F_DoM_Reagent n-BuLi, THF, -78°C 3F_DoM_Start->3F_DoM_Reagent 3F_DoM_C4 Lithiation at C4 (ortho to F) 3F_DoM_Reagent->3F_DoM_C4 F-directed 3F_DoM_Benzylic Benzylic Lithiation 3F_DoM_Reagent->3F_DoM_Benzylic Potential side reaction 4F_DoM_Start 4-Fluoro-o-xylene 4F_DoM_Reagent n-BuLi, THF, -78°C 4F_DoM_Start->4F_DoM_Reagent 4F_DoM_C3 Lithiation at C3 (ortho to F and Me) 4F_DoM_Reagent->4F_DoM_C3 F and Me directed 4F_DoM_C5 Lithiation at C5 (ortho to F and Me) 4F_DoM_Reagent->4F_DoM_C5 F and Me directed

Caption: Potential pathways for the directed ortho-metalation of this compound and 4-fluoro-o-xylene.

Experimental Protocols

Detailed experimental protocols for the reactions discussed are provided below as representative examples. Researchers should adapt these procedures based on their specific substrates and safety considerations.

General Procedure for Electrophilic Nitration of an Aromatic Compound
  • Reaction Setup: To a stirred solution of the fluoro-o-xylene isomer in a suitable solvent (e.g., dichloromethane or acetic anhydride) at 0 °C, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

General Procedure for Friedel-Crafts Acylation
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in a dry solvent (e.g., dichloromethane).

  • Acylium Ion Formation: Cool the suspension to 0 °C and slowly add the acyl chloride.

  • Electrophilic Attack: To this mixture, add a solution of the fluoro-o-xylene isomer in the same solvent dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by distillation or column chromatography.[3]

Conclusion

The reactivity of this compound and 4-Fluoro-o-xylene is subtly but significantly different, offering distinct opportunities for synthetic chemists.

  • In electrophilic aromatic substitution , the regioselectivity is a delicate balance of the directing effects of the two methyl groups and the fluorine atom. While quantitative comparative data is scarce, qualitative analysis suggests that different sets of isomers will be favored for each substrate.

  • Nucleophilic aromatic substitution of the fluorine atom is challenging for both isomers without the presence of strong electron-withdrawing groups to activate the aromatic ring.

  • Directed ortho-metalation presents a promising avenue for regioselective functionalization, with the fluorine atom acting as a directing group. However, the potential for competing benzylic metalation, particularly in this compound, needs to be experimentally evaluated.

This guide highlights the current understanding of the reactivity of these two important building blocks. Further systematic experimental studies directly comparing their reactivity under identical conditions are warranted to fully unlock their synthetic potential in drug discovery and development.

References

Comparative Analysis of 3-Fluoro-o-xylene and its Isomeric Precursors for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of 3-Fluoro-o-xylene against its non-fluorinated counterparts—ortho-, meta-, and para-xylene—reveals distinct physicochemical properties and reactivity profiles, positioning the fluorinated compound as a valuable asset for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data, to inform selection in various scientific applications.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom onto the o-xylene backbone significantly influences its physical characteristics, as detailed in the table below. These properties are critical in determining the optimal applications for each isomer, from solvent selection to reaction temperature control.

PropertyThis compoundo-Xylenem-Xylenep-Xylene
Molecular Formula C₈H₉FC₈H₁₀C₈H₁₀C₈H₁₀
Molecular Weight ( g/mol ) 124.16106.17106.17106.17
Boiling Point (°C) 147-148[1]144.4139.1138.3
Melting Point (°C) Data not available-25.2-47.913.3
Density (g/mL at 20°C) ~0.9920.8800.8640.861
Solubility in Water Insoluble[2]InsolubleInsolubleInsoluble
Refractive Index (n20/D) ~1.486[1]1.5051.4971.496

Chemical Reactivity: A Tale of Two Pathways

The reactivity of these aromatic compounds is a cornerstone of their utility in synthesis. Two key reaction types, electrophilic aromatic substitution and oxidation, highlight the nuanced differences between the fluorinated and non-fluorinated isomers.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, such as nitration, the fluorine atom in this compound acts as a deactivating group due to its high electronegativity, which withdraws electron density from the aromatic ring. However, it directs incoming electrophiles to the ortho and para positions relative to itself. The methyl groups, in contrast, are activating and also ortho-, para-directing. This interplay of electronic effects in this compound leads to a distinct regioselectivity compared to the xylene isomers.

Experimental Protocol: Nitration of o-Xylene

A representative protocol for the nitration of o-xylene, which can be adapted for comparative studies, is as follows:

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (e.g., 1.2 equivalents) and concentrated sulfuric acid (e.g., 1.3 equivalents) is prepared by cautiously adding the sulfuric acid to the nitric acid while cooling in an ice bath.

  • Reaction Setup: o-Xylene (1 equivalent) is dissolved in a suitable solvent (e.g., a chlorinated hydrocarbon) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, also cooled in an ice bath.

  • Addition of Nitrating Agent: The prepared nitrating mixture is added dropwise to the o-xylene solution while maintaining a low temperature (typically 0-10 °C) to control the reaction rate and minimize side product formation.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is poured onto ice water, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed with water, a dilute sodium bicarbonate solution, and brine, and finally dried over an anhydrous salt like magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting nitro-o-xylene isomers are purified by fractional distillation or column chromatography.

A similar procedure could be followed for this compound, with the expectation of a slower reaction rate, potentially requiring longer reaction times or slightly elevated temperatures to achieve comparable conversion.

Oxidation

The methyl groups on the xylene ring are susceptible to oxidation to form carboxylic acids. This is a crucial industrial process, for instance, in the production of phthalic acid from o-xylene and terephthalic acid from p-xylene. The fluorine atom in this compound is expected to have a minimal impact on the oxidation of the adjacent methyl groups.

Experimental Protocol: Oxidation of p-Xylene with Potassium Permanganate

A general laboratory procedure for the oxidation of a xylene isomer is as follows:

  • Reaction Setup: p-Xylene is added to an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be observed by the disappearance of the purple color of the permanganate ion.

  • Workup: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the dicarboxylic acid product.

  • Purification: The precipitated terephthalic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

This protocol can be applied to all isomers for a comparative study of reaction rates and yields.

Metabolic and Toxicological Profile

The metabolic fate and toxicological profiles of these compounds are of paramount importance in drug development and safety assessment.

Metabolism: Xylene isomers are primarily metabolized in the liver by oxidation of one of the methyl groups to a methylbenzoic acid, which is then conjugated and excreted. The introduction of a fluorine atom can alter metabolic pathways. Fluorinated aromatic compounds are generally more resistant to metabolic degradation. However, metabolism can still occur, potentially leading to the formation of different metabolites compared to the non-fluorinated analogues. Specific studies on the metabolic pathway of this compound are not widely available, but it is plausible that it would undergo similar methyl group oxidation.

Toxicology: Xylene isomers are known to have neurological, respiratory, and developmental toxicity at high concentrations. The toxicological profile of this compound has not been extensively studied in a comparative context. However, the introduction of fluorine can sometimes increase the toxicity of a compound. Therefore, careful toxicological assessment of any new fluorinated compound is crucial. Comparative in vivo studies in animal models would be necessary to definitively determine the relative toxicity.

Performance as Solvents

Xylene isomers are widely used as solvents in various industrial and laboratory settings due to their ability to dissolve a range of organic compounds. Their solvent properties are quite similar, though their different boiling and melting points can be advantageous in specific applications. This compound, with its higher boiling point and density, may offer advantages in certain high-temperature reactions or extraction processes. The fluorine atom also imparts a degree of polarity, which could alter its solvency for specific classes of compounds.

Visualizing Key Concepts

To further elucidate the relationships and processes discussed, the following diagrams have been generated.

experimental_workflow cluster_synthesis Comparative Synthesis cluster_evaluation Property Evaluation start Select Isomer (this compound or Xylene Isomer) reaction Perform Reaction (e.g., Nitration or Oxidation) start->reaction Reactants & Conditions physchem Physicochemical (BP, MP, Density) start->physchem workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Distillation, Chromatography) workup->purification analysis Analysis (Yield, Purity, Rate) purification->analysis solvent Solvent Performance (Solubility Tests) analysis->solvent toxicology Toxicology Screening (In vitro/In vivo) analysis->toxicology logical_relationship cluster_isomers Isomer Comparison cluster_properties Key Comparison Points Aromatic Core Aromatic Core This compound This compound Aromatic Core->this compound + F, +2 CH3 o-Xylene o-Xylene Aromatic Core->o-Xylene +2 CH3 (ortho) m-Xylene m-Xylene Aromatic Core->m-Xylene +2 CH3 (meta) p-Xylene p-Xylene Aromatic Core->p-Xylene +2 CH3 (para) Reactivity Reactivity This compound->Reactivity Physicochemical Physicochemical This compound->Physicochemical Metabolism Metabolism This compound->Metabolism Toxicity Toxicity This compound->Toxicity Solvent Use Solvent Use This compound->Solvent Use o-Xylene->Reactivity o-Xylene->Physicochemical o-Xylene->Metabolism o-Xylene->Toxicity o-Xylene->Solvent Use m-Xylene->Reactivity m-Xylene->Physicochemical m-Xylene->Metabolism m-Xylene->Toxicity m-Xylene->Solvent Use p-Xylene->Reactivity p-Xylene->Physicochemical p-Xylene->Metabolism p-Xylene->Toxicity p-Xylene->Solvent Use signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Xylene Xylene Isomer / this compound CYP450 Cytochrome P450 (Oxidation) Xylene->CYP450 Methylbenzoic_Acid Methylbenzoic Acid Derivative CYP450->Methylbenzoic_Acid Conjugation Conjugation (e.g., with Glycine) Methylbenzoic_Acid->Conjugation Excreted_Metabolite Excreted Metabolite (e.g., Hippuric Acid Derivative) Conjugation->Excreted_Metabolite

References

A Researcher's Guide to the Spectroscopic Comparison of Fluorinated Xylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug development, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. Fluorinated xylene isomers, as key building blocks or fragments, present a common analytical challenge: distinguishing between positional isomers. This guide provides a comparative overview of standard spectroscopic techniques used to differentiate these closely related compounds, supported by established spectroscopic principles and data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹⁹F NMR, is the most powerful and unambiguous method for identifying and distinguishing fluorinated xylene isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's structure.

Key Differentiating Principles in NMR:
  • ¹⁹F NMR : The ¹⁹F nucleus has a wide chemical shift range, making it extremely sensitive to its local electronic environment. The relative positions of the two methyl groups to the fluorine atom create unique electronic shielding/deshielding effects, resulting in a distinct chemical shift for each isomer.

  • ¹H NMR : The chemical shifts and splitting patterns of the aromatic protons are highly informative. The electronegative fluorine atom and the electron-donating methyl groups dictate the specific resonance of each aromatic proton. Furthermore, through-bond coupling between ¹H and ¹⁹F nuclei (J_HF) provides definitive evidence of their relative positions.

  • ¹³C NMR : Similar to ¹H NMR, carbon chemical shifts are influenced by the fluorine and methyl substituents. A key feature is the presence of large carbon-fluorine coupling constants (J_CF) for the carbon directly bonded to fluorine (¹J_CF) and those two or three bonds away (²J_CF, ³J_CF), which are invaluable for spectral assignment.

Table 1: Predicted NMR Characteristics for Monofluorinated Dimethylbenzene Isomers

Isomer Structure (Example)¹⁹F NMR (δ, ppm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Fluoro-o-xylene Predicted singlet, chemical shift influenced by two ortho methyl groups.Three aromatic signals with distinct ¹H-¹⁹F coupling patterns. Two distinct methyl singlets.Aromatic signals show characteristic ¹³C-¹⁹F couplings. Carbon bearing F will be a doublet with large ¹J_CF.
4-Fluoro-o-xylene Predicted singlet, chemical shift influenced by one ortho and one meta methyl group.Two aromatic signals due to symmetry. Protons ortho to F will show largest ¹H-¹⁹F coupling. Two distinct methyl singlets.Fewer aromatic signals due to symmetry. Clear C-F coupling patterns.
2-Fluoro-m-xylene Predicted singlet, chemical shift influenced by one ortho and one meta methyl group.Three aromatic signals with unique shifts and ¹H-¹⁹F couplings. Two distinct methyl singlets.Aromatic signals show characteristic ¹³C-¹⁹F couplings.
4-Fluoro-m-xylene Predicted singlet, chemical shift influenced by two meta methyl groups.Three aromatic signals. Proton between methyl groups will be a singlet. Two distinct methyl singlets.Aromatic signals show characteristic ¹³C-¹⁹F couplings.
2-Fluoro-p-xylene Predicted singlet, chemical shift influenced by one ortho and one para methyl group.Two aromatic signals due to symmetry. Two equivalent methyl groups (one signal).Fewer aromatic signals due to symmetry.

Note: Absolute chemical shifts are dependent on solvent and reference standard but relative positions and coupling patterns are key identifiers.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for distinguishing between substitution patterns on an aromatic ring. While many vibrations (like C-H and C=C stretches) will be similar across isomers, the out-of-plane (OOP) C-H bending region is highly diagnostic.

Key Differentiating Principles in IR:
  • C-F Stretch : A strong absorption band typically appears in the 1000-1300 cm⁻¹ region, confirming the presence of a carbon-fluorine bond.

  • C-H Out-of-Plane Bending : The pattern of adjacent hydrogens on the benzene ring gives rise to strong absorptions in the 675-900 cm⁻¹ region. The number and position of these bands are characteristic of the substitution pattern (e.g., 1,2,3-trisubstituted vs. 1,2,4-trisubstituted).

Table 2: Expected Key IR Absorption Ranges for Fluorinated Xylene Isomers

VibrationExpected Wavenumber (cm⁻¹)Comments
Aromatic C-H Stretch3000 - 3100Present in all isomers.
Aliphatic C-H Stretch2850 - 3000Present in all isomers (from methyl groups).
Aromatic C=C Stretch1400 - 1600Multiple bands, pattern can vary slightly with substitution.
C-F Stretch1000 - 1300Strong absorption, confirms fluorination.
C-H Out-of-Plane Bends675 - 900Key diagnostic region. The specific frequencies are highly dependent on the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Under electron ionization (EI), fluorinated xylene isomers will all exhibit the same molecular ion peak (M⁺˙). However, the relative abundances of fragment ions can potentially differ, although differentiation can be challenging without advanced techniques.

Key Differentiating Principles in MS:
  • Molecular Ion (M⁺˙) : All isomers will have the same mass, confirming the molecular formula.

  • Fragmentation Pattern : Common fragmentation pathways include the loss of a methyl radical ([M-15]⁺), loss of a fluorine atom ([M-19]⁺), or loss of neutral hydrogen fluoride ([M-20]⁺). The stability of the resulting carbocations, which is influenced by the isomer's structure, can affect the relative intensity of these fragment peaks. For example, the formation of a stable fluorotropylium or methyltropylium ion is a likely pathway.

Table 3: Common Mass Spectrometry Fragments for Fluorinated Xylenes (C₈H₉F)

FragmentDescriptionExpected m/z
[C₈H₉F]⁺˙Molecular Ion124
[C₇H₆F]⁺Loss of Methyl Radical (-CH₃)109
[C₈H₉]⁺Loss of Fluorine Radical (-F)105
[C₈H₈]⁺˙Loss of Hydrogen Fluoride (-HF)104

UV-Visible Spectroscopy

UV-Vis spectroscopy is generally the least effective method for distinguishing between positional isomers of fluorinated xylenes. All isomers are expected to show characteristic π → π* transitions of the substituted benzene ring. While minor shifts in the absorption maximum (λ_max) and molar absorptivity (ε) will exist due to the specific substitution pattern, the spectra are often too similar for unambiguous identification.

Table 4: Predicted UV-Vis Absorption Characteristics

TransitionApproximate λ_max (nm)Comments
π → π* (Primary)~200 - 220Strong absorption.
π → π* (Secondary)~250 - 280Weaker absorption, may show fine structure. Isomeric substitution causes minor bathochromic or hypsochromic shifts.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the fluorinated xylene isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.

  • ¹⁹F NMR Acquisition : Acquire the spectrum using a broadband or fluorine-specific probe. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are needed compared to ¹³C. A common reference standard is CFCl₃ (0 ppm). The spectrum is often acquired with proton decoupling to simplify multiplets.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the solvent residual peak or the internal standard. Integrate signals and analyze multiplet patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation : For Attenuated Total Reflectance (ATR) IR, place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Collection : Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition : Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-600 cm⁻¹.

  • Data Processing : Perform ATR correction if necessary. Identify and label the wavenumbers of significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the isomer (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

  • Chromatographic Separation : Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or similar). Use a temperature program to separate the isomers if analyzing a mixture (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • Mass Spectrum Acquisition : Use electron ionization (EI) at a standard energy of 70 eV. Acquire mass spectra across a range of m/z 40-300 as the compound elutes from the GC column.

  • Data Analysis : Identify the molecular ion peak and major fragment ions from the mass spectrum corresponding to the GC peak of the isomer.

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

  • Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Spectrum Acquisition : Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a range of approximately 200-400 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λ_max) for each observed peak.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of fluorinated xylene isomers.

G cluster_start Sample Handling cluster_conclusion Conclusion Unknown Unknown Fluoroxylene Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Unknown->NMR IR IR Spectroscopy Unknown->IR MS GC-MS Unknown->MS UV UV-Vis Spectroscopy Unknown->UV NMR_Data Analyze Chemical Shifts, Coupling Constants (J_HF, J_CF), & Splitting Patterns NMR->NMR_Data IR_Data Analyze Fingerprint Region (C-H Bending) & C-F Stretch IR->IR_Data MS_Data Analyze M⁺˙ & Key Fragmentation Patterns MS->MS_Data UV_Data Determine λ_max (Limited utility) UV->UV_Data Conclusion Structure Elucidation & Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion UV_Data->Conclusion

Caption: Experimental workflow for isomer differentiation.

Unveiling the Bioactivity of 3-Fluoro-o-xylene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. 3-Fluoro-o-xylene, a readily available aromatic compound, serves as a versatile starting material for the synthesis of novel fluorinated compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of a prominent class of compounds derived from a this compound precursor: fluorinated chalcones. We present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and development in this area.

From this compound to Bioactive Chalcones: A Synthetic Overview

The journey from the inert starting material, this compound, to biologically active chalcones involves a two-step synthetic sequence. The initial step is the Friedel-Crafts acylation of this compound to produce 4-fluoro-3-methylacetophenone. This intermediate is then subjected to a Claisen-Schmidt condensation with various substituted benzaldehydes to yield the target fluorinated chalcones.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Products This compound This compound 4-Fluoro-3-methylacetophenone 4-Fluoro-3-methylacetophenone This compound->4-Fluoro-3-methylacetophenone Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Fluorinated Chalcones Fluorinated Chalcones 4-Fluoro-3-methylacetophenone->Fluorinated Chalcones Claisen-Schmidt Condensation (Substituted Benzaldehydes, Base)

Figure 1: Synthetic pathway from this compound to fluorinated chalcones.

Comparative Biological Activity of Fluorinated Chalcones

Fluorinated chalcones derived from 4-fluoro-3-methylacetophenone have demonstrated promising antimicrobial and anticancer activities. The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the efficacy of different derivatives.

Antimicrobial Activity

The antimicrobial potential of these compounds has been evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy, with lower values indicating greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluorinated Chalcones Against Various Microorganisms

Compound IDSubstituent on Benzaldehyde RingS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)Reference
1a 2-Methoxy>100>100>100>100ND[1]
1b 3-Methoxy>100>10050>100ND[1]
1c 4-Methoxy255050>100ND[1]
1d 3,4-Dimethoxy12.5252550ND[1]
1e 4-Fluoro>100>100>100>100ND[1]
1f 4-Chloro5050100>100ND[1]
1g 4-Bromo255050100ND[1]
1h 4-Nitro12.512.52550ND[1]
Ciprofloxacin -6.253.123.121.56NA[2]
Fluconazole -NANANANA12.5[3]

ND: Not Determined, NA: Not Applicable

Anticancer Activity

The cytotoxic effects of these fluorinated chalcones have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of these compounds in inhibiting cancer cell growth.

Table 2: Cytotoxic Activity (IC50) of Fluorinated Chalcones Against Human Cancer Cell Lines

Compound IDSubstituent on Benzaldehyde RingMCF-7 (Breast Cancer) (µM)A549 (Lung Cancer) (µM)MDA-MB-231 (Breast Cancer) (µM)Reference
Chalcone A 4-Fluoro15.2 ± 1.321.8 ± 2.110.5 ± 0.9[4]
Chalcone B 4-Chloro12.8 ± 1.118.5 ± 1.78.2 ± 0.7[4]
Chalcone C 4-Nitro8.5 ± 0.712.1 ± 1.05.1 ± 0.4[4]
Doxorubicin -0.8 ± 0.11.2 ± 0.20.5 ± 0.05[4]

Signaling Pathways in Anticancer Activity

Research into the mechanisms of action of fluorinated chalcones has revealed their ability to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[5] A notable mechanism involves the induction of stress-induced apoptosis, potentially through the silencing of Heat Shock Factor 1 (HSF1) and the upregulation of genes involved in the unfolded protein response.[4][6][7]

SignalingPathways cluster_chalcone Fluorinated Chalcone cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Chalcone Fluorinated Chalcone PI3K_Akt PI3K/Akt Pathway Chalcone->PI3K_Akt Inhibition Wnt_BetaCatenin Wnt/β-catenin Pathway Chalcone->Wnt_BetaCatenin Inhibition MAPK MAPK Pathway Chalcone->MAPK Modulation HSF1 HSF1 Silencing Chalcone->HSF1 Induction Proliferation Decreased Proliferation PI3K_Akt->Proliferation Wnt_BetaCatenin->Proliferation MAPK->Proliferation Apoptosis Increased Apoptosis HSF1->Apoptosis

Figure 2: Key signaling pathways modulated by fluorinated chalcones in cancer cells.

Detailed Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental protocols for the key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[3][8]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

1. Preparation of Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Tryptic Soy Agar for fungi) at 37°C and 28°C, respectively, for 24 hours.

  • A suspension of the microorganisms is prepared in sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard.

2. Preparation of Test Compounds:

  • Stock solutions of the fluorinated chalcones are prepared in dimethyl sulfoxide (DMSO) at a concentration of 1000 µg/mL.

3. Assay Procedure:

  • 100 µL of appropriate broth (Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for fungi) is added to each well of a 96-well microtiter plate.

  • 100 µL of the stock solution of the test compound is added to the first well, and serial two-fold dilutions are performed across the plate.

  • 5 µL of the prepared microbial suspension is added to each well.

  • A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.

  • The plates are incubated at the appropriate temperature for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)[9][10][11]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, MDA-MB-231) are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Stock solutions of the fluorinated chalcones are prepared in DMSO.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The culture medium in the wells is replaced with the medium containing different concentrations of the test compounds. Control wells receive medium with DMSO (vehicle control).

  • The plates are incubated for 48 or 72 hours.

3. MTT Assay and Absorbance Measurement:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add serially diluted chalcone compounds B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

A Comparative Guide to Validated Analytical Methods for 3-Fluoro-o-xylene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common validated analytical methods for the quantitative analysis of xylene isomers, which is directly applicable to fluorinated analogs such as 3-Fluoro-o-xylene. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and performance of pharmaceutical and chemical products. This document outlines the performance characteristics and experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance indicators for the validated analysis of xylene isomers using GC-MS, GC-FID, and HPLC-UV. These values are representative and may vary based on the specific instrumentation, sample matrix, and experimental conditions.

Performance MetricGC-MS (Headspace)GC-FIDHPLC-UV
Limit of Detection (LOD) p-xylene: 1.0 ng/mLm-xylene: 2.3 ng/mLo-xylene: 1.0 ng/mLm&p-xylene: 1 µ g/sample o-xylene: 1 µ g/sample m&p-xylene: 0.3 µ g/sample o-xylene: 0.5 µ g/sample
Limit of Quantitation (LOQ) 5 ng/mL (as the lower limit of the linear range)Typically 3-5 times the LODTypically 3-5 times the LOD
Linear Range 5 - 1500 ng/mLWide linear range, dependent on detector0.1 - 3 mg/mL (for urinary metabolites)
Accuracy Mean Relative Error (RE) ≤ 15.3%High accuracy, often expressed as % recoveryHigh accuracy, often expressed as % recovery
Precision Relative Standard Deviation (RSD) ≤ 10.8%m-xylene: 6.9% RSDo-xylene: 4.1% RSDp-xylene: 6.9% RSDHigh precision, with RSD values typically < 2%
Selectivity Excellent, based on mass fragmentation patternsGood, based on retention timeModerate, may have interferences from co-eluting compounds
Typical Application Trace level analysis, impurity identificationRoutine quality control, purity assessmentAnalysis of non-volatile derivatives or in complex matrices

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific applications and matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) - Headspace Method

This method is highly sensitive and selective, making it ideal for the determination of trace levels of xylene isomers in various matrices, including biological samples and residual solvent analysis in pharmaceuticals.

a. Sample Preparation (for blood samples):

  • Collect blood samples in appropriate anticoagulant-containing tubes.

  • Pipette a 250 µL aliquot of whole blood into a 20 mL headspace vial.

  • Add 50 mg of anhydrous calcium chloride to remove moisture.

  • Add an internal standard solution (e.g., isotopically labeled xylene isomers) to each vial.

  • Immediately seal the vials with crimp caps.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Agilent J&W DB-624 UI (30 m x 0.25 mm, 1.4 µm) or similar.

  • Headspace Autosampler:

    • Oven Temperature: 85°C

    • Loop Temperature: 95°C

    • Transfer Line Temperature: 105°C

    • Equilibration Time: 15 minutes

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 100°C at 10°C/min, then ramp to 240°C at 30°C/min and hold for 2 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each xylene isomer.

c. Data Analysis: Quantitation is performed by constructing a calibration curve based on the peak area ratios of the analytes to their corresponding internal standards.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the routine quality control and purity assessment of xylenes. It offers excellent precision and a wide linear range.

a. Sample Preparation:

  • For bulk chemical analysis, dilute the sample in a suitable solvent (e.g., carbon disulfide, pentane) to an appropriate concentration.

  • For solid samples (e.g., pharmaceuticals), dissolve a known weight of the sample in a suitable solvent.

  • Add an internal standard (e.g., toluene, ethylbenzene) for improved accuracy and precision.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Shimadzu GC-2010 Plus or equivalent with a flame ionization detector.

  • Column: SLB®-IL60 (30 m x 0.25 mm I.D., 0.20 µm) or equivalent polar capillary column.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Nitrogen.

    • Oven Program: 40°C (hold for 4 minutes), then ramp at 8°C/min to 200°C (hold for 5 minutes).

    • Injection: 1 µL with a 100:1 split ratio.

c. Data Analysis: Calculate the concentration of each isomer based on the peak area relative to the internal standard using a calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique that can be used for the analysis of xylene isomers, particularly for their non-volatile derivatives or in complex sample matrices where direct GC injection is not feasible.

a. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

b. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent with a photodiode array or variable wavelength UV detector.

  • Column: Discovery® Zr-Carbon (15 cm × 4.6 mm I.D., 3 µm particles) or a suitable C18 column.

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

c. Data Analysis: Quantify the xylene isomers by comparing the peak areas of the sample to those of standard solutions of known concentrations.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows in analytical chemistry.

Analytical_Method_Validation_Workflow define_scope Define Scope & Purpose select_parameters Select Validation Parameters (Accuracy, Precision, Linearity, etc.) define_scope->select_parameters prepare_standards Prepare Standards & Samples perform_analysis Perform Analytical Runs prepare_standards->perform_analysis calculate_results Calculate Performance Characteristics compare_criteria Compare with Acceptance Criteria calculate_results->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: A generalized workflow for analytical method validation.

Chromatographic_Analysis_Workflow start Start sample_prep Sample Preparation (Dilution, Extraction, etc.) start->sample_prep injection Injection into Chromatograph sample_prep->injection separation Chromatographic Separation (GC or HPLC Column) injection->separation detection Detection (MS, FID, or UV) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing result Final Result (Concentration, Purity) data_processing->result

A Comparative Analysis of Catalysts for the Oxidation of 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of Fluorinated Phthalic Anhydrides.

The selective oxidation of 3-Fluoro-o-xylene is a critical transformation in the synthesis of valuable fluorinated intermediates, particularly 3-fluorophthalic acid and its corresponding anhydride, which are pivotal building blocks in the pharmaceutical and advanced materials sectors. The efficiency of this conversion is highly dependent on the catalytic system employed. This guide provides a comparative overview of prominent catalyst families for this reaction, supported by experimental data gleaned from extensive research and patent literature.

Performance Comparison of Catalyst Systems

The catalytic oxidation of halogenated xylenes is primarily dominated by two classes of catalysts: Cobalt/Manganese-based systems, often employed in liquid-phase reactions, and Vanadium-based catalysts, typically used in vapor-phase processes. Below is a summary of their performance characteristics based on available data for halo-xylene and o-xylene oxidation, which serves as a strong proxy for this compound reactions.

Catalyst SystemSubstratePhaseTemperature (°C)Pressure (atm)Conversion (%)Selectivity to Phthalic Anhydride (%)Yield (%)Reference
Co/Mn/Br p-XyleneLiquid175-22515-30>95>95~90[1]
V₂O₅/TiO₂ o-XyleneVapor315Atmospheric>95>8085-87[2]
Pt@Mn[δ] o-XyleneVapor145Atmospheric100N/A (Total Oxidation)N/A[3][4]

Note: Data for this compound is extrapolated from studies on similar substrates. "N/A" indicates data not available for total oxidation reactions where the primary product is CO₂.

Experimental Protocols

Detailed methodologies are crucial for reproducible catalytic studies. The following protocols are representative of the experimental setups for the catalyst systems discussed.

Liquid-Phase Oxidation with Co/Mn/Br Catalyst

This protocol is based on the general method for the oxidation of halo-ortho-xylenes.[2]

  • Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls is used.

  • Reaction Mixture Preparation: The reactor is charged with this compound, acetic acid (as the solvent), a cobalt salt (e.g., cobalt acetate), a manganese salt (e.g., manganese acetate), and a bromine source (e.g., sodium bromide).

  • Reaction Execution: The reactor is sealed and pressurized with air or a specific oxygen/nitrogen mixture. The mixture is then heated to the desired temperature (typically 175-225°C) and stirred vigorously.[1]

  • Monitoring and Analysis: The reaction progress is monitored by taking periodic samples from the liquid phase and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of this compound and the selectivity towards 3-fluorophthalic acid.

  • Product Isolation: After the reaction is complete, the reactor is cooled, and the product, 3-fluorophthalic acid, is typically isolated by crystallization and filtration.

Vapor-Phase Oxidation with V₂O₅/TiO₂ Catalyst

This protocol is adapted from studies on the vapor-phase oxidation of o-xylene.[5][6]

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with the V₂O₅/TiO₂ catalyst. The catalyst is often diluted with an inert material like quartz chips to ensure better heat distribution.

  • Reaction Setup: The reactor is placed in a furnace with precise temperature control. A feed system is used to deliver a gaseous mixture of this compound and air (or another oxygen-containing gas) to the reactor at a controlled flow rate.

  • Reaction Execution: The catalyst bed is heated to the reaction temperature (typically 300-400°C). The gaseous feed is then passed through the catalyst bed.

  • Product Collection and Analysis: The reactor effluent is cooled to condense the products, primarily 3-fluorophthalic anhydride. The gaseous and liquid products are collected and analyzed using GC and other relevant analytical techniques to determine conversion and selectivity.

Visualizing the Catalytic Process

To better understand the experimental workflow and the underlying catalytic pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Product Isolation cluster_results Performance Evaluation catalyst Catalyst Selection (e.g., Co/Mn, V2O5/TiO2) reactor Reactor Setup (Liquid or Vapor Phase) catalyst->reactor reactant This compound & Solvent/Gas reactant->reactor conditions Set Reaction Conditions (Temp, Pressure, Flow Rate) reactor->conditions sampling Online/Offline Sampling conditions->sampling analysis Product Analysis (GC, HPLC) sampling->analysis data Data Analysis (Conversion, Selectivity, Yield) analysis->data isolation Product Isolation & Purification isolation->data comparison Catalyst Performance Comparison data->comparison

A generalized workflow for the comparative study of catalysts in this compound oxidation.

Catalytic_Oxidation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_product Final Product cluster_side_products Side Products reactant This compound catalyst Catalyst (e.g., Co(III)/Mn(III) or V(V)) reactant->catalyst Adsorption & Activation oxidant Oxygen (O2) oxidant->catalyst intermediate1 3-Fluoro-o-tolualdehyde catalyst->intermediate1 Partial Oxidation intermediate2 3-Fluoro-o-toluic acid intermediate1->intermediate2 side_product CO, CO2 intermediate1->side_product Over-oxidation intermediate3 3-Fluorophthalide intermediate2->intermediate3 intermediate2->side_product product 3-Fluorophthalic Anhydride intermediate3->product product->side_product

A simplified reaction pathway for the catalytic oxidation of this compound.

References

A Comparative Guide to the Synthetic Routes of 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Fluoro-o-xylene is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom into the ortho-xylene scaffold can significantly modify the physicochemical and biological properties of target molecules, enhancing their efficacy and stability. This guide provides a comparative overview of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Reaction Steps Yield (%) Purity (%) Key Advantages Key Disadvantages
Balz-Schiemann Reaction 2,3-DimethylanilineNaNO₂, HBF₄ (or HF/Pyridine)2~60-70>98Well-established, high purity, good regioselectivity.Use of hazardous diazonium salts, high temperatures may be required.
Direct Electrophilic Fluorination o-XyleneN-Fluorobenzenesulfonimide (NFSI), Selectfluor®1Moderate (isomer mixture)VariableSingle-step reaction, milder conditions possible.Poor regioselectivity leading to a mixture of isomers, requires chromatographic separation.
Halogen Exchange (Halex) Reaction 3-Bromo-o-xyleneAnhydrous Potassium Fluoride (KF)1Moderate to Good>97Avoids diazonium salts, can be cost-effective.Requires high temperatures and polar aprotic solvents, incomplete conversion can be an issue.

Synthetic Pathway Overview

The following diagrams illustrate the core transformations for each synthetic route.

cluster_0 Balz-Schiemann Reaction A 2,3-Dimethylaniline B 2,3-Dimethylbenzenediazonium tetrafluoroborate A->B 1. NaNO₂, HBF₄ 2. 0-5 °C C This compound B->C Heat (Δ)

Caption: Balz-Schiemann reaction pathway.

cluster_1 Direct Electrophilic Fluorination D o-Xylene E Mixture of Fluoro-o-xylene isomers D->E NFSI or Selectfluor® Catalyst, Solvent F This compound E->F Purification cluster_2 Halogen Exchange (Halex) Reaction G 3-Bromo-o-xylene H This compound G->H Anhydrous KF High Temperature, Solvent

A Comparative Benchmarking Guide to 3-Fluoro-o-xylene and Structurally Related Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of molecular properties and, ultimately, the success of a research endeavor. Aryl halides, particularly substituted o-xylenes, are foundational scaffolds in the synthesis of a diverse array of complex molecules. The introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive benchmark of 3-Fluoro-o-xylene against its non-halogenated, chlorinated, and brominated analogs, offering a data-driven comparison to inform your synthetic strategies.

Physicochemical Properties: A Quantitative Overview

The nature of the halogen substituent significantly impacts the physical characteristics of the o-xylene core. These properties, including molecular weight, density, and boiling point, are crucial for reaction setup, purification, and formulation. The following table summarizes the key physicochemical parameters for this compound and its counterparts.

PropertyThis compoundo-Xylene3-Chloro-o-xylene3-Bromo-o-xylene
CAS Number 443-82-395-47-6608-23-1576-23-8
Molecular Formula C₈H₉FC₈H₁₀C₈H₉ClC₈H₉Br
Molecular Weight ( g/mol ) 124.16106.17140.61[1]185.06[2]
Density (g/mL at 25 °C) 0.9920.881.1[3]1.365[2]
Boiling Point (°C) 148-152144.4194[3]214[2]
Refractive Index (n20/D) 1.4861.5051.532[3]1.560[2]

Reactivity Profile: A Comparative Analysis

To provide a practical comparison of reactivity, we will consider two of the most common and synthetically valuable transformations for this class of compounds: Electrophilic Aromatic Substitution (EAS) and Palladium-Catalyzed Cross-Coupling.

Electrophilic Aromatic Substitution: Nitration

Introduction: Electrophilic aromatic substitution is a cornerstone of arene chemistry, allowing for the introduction of a wide range of functional groups. The nitration of substituted o-xylenes provides a clear metric for comparing the directing effects and relative reactivity of the different halogen substituents. The methyl groups in o-xylene are ortho, para-directing activators. The halogen atom's inductive electron-withdrawing effect and hyperconjugative electron-donating effect will influence the regioselectivity and rate of the reaction.

Experimental Protocol: Comparative Nitration of Substituted o-Xylenes

This protocol is adapted from established methods for the nitration of o-xylene and can be applied to each of the benchmarked building blocks to generate comparative data.[4][5][6][7][8][9][10]

Materials:

  • Substituted o-xylene (this compound, o-Xylene, 3-Chloro-o-xylene, 3-Bromo-o-xylene)

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., 1,3,5-trichlorobenzene) for GC analysis

Procedure:

  • In a pre-weighed, flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the substituted o-xylene (10 mmol) in DCM (20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (10 mmol) to the stirred solution.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (11 mmol) to concentrated sulfuric acid (11 mmol) at 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice (50 g).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion and the ratio of regioisomers.

Expected Outcomes and Discussion:

The reactivity towards electrophilic nitration is expected to follow the order: o-Xylene > this compound > 3-Chloro-o-xylene > 3-Bromo-o-xylene . This trend is governed by the interplay of the activating methyl groups and the deactivating inductive effect of the halogens. Fluorine, being the most electronegative, exerts a strong deactivating inductive effect, yet its ability to donate electron density via resonance can partially offset this. Chlorine and bromine are less electronegative but larger, leading to greater steric hindrance and a more pronounced deactivating effect.

The regioselectivity of the nitration will be directed by the combined influence of the two methyl groups and the halogen. For 3-halo-o-xylenes, the primary product is expected to be the 4-nitro derivative, with the nitro group positioned para to one methyl group and ortho to the other, and meta to the halogen.

Nitration_Workflow

Figure 1. Experimental workflow for comparative nitration.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

Introduction: The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[11][12][13][14][15][16][17] The reactivity of the aryl halide is a key factor in the efficiency of this reaction, with the carbon-halogen bond strength playing a crucial role. This experiment will benchmark the performance of 3-fluoro-, 3-chloro-, and 3-bromo-o-xylene in a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (this compound, 3-Chloro-o-xylene, 3-Bromo-o-xylene)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Internal standard (e.g., biphenyl) for GC analysis

Procedure:

  • To a Schlenk tube, add the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and the internal standard.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Monitor the reaction progress by GC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Analyze the crude product by GC to determine the yield of the biphenyl product.

Expected Outcomes and Discussion:

The reactivity in the Suzuki-Miyaura coupling is expected to follow the order: 3-Bromo-o-xylene > 3-Chloro-o-xylene >> this compound . This trend is directly related to the carbon-halogen bond strength (C-F > C-Cl > C-Br). The weaker C-Br bond undergoes oxidative addition to the palladium catalyst much more readily than the stronger C-Cl and C-F bonds. In fact, standard Suzuki conditions are often ineffective for aryl fluorides, requiring specialized catalysts and conditions. This experiment will quantify the significant difference in reactivity among these building blocks.

Suzuki_Workflow

Figure 2. Experimental workflow for comparative Suzuki-Miyaura coupling.

Application in Drug Discovery: A Note on Signaling Pathways

While specific signaling pathway modulation by these simple building blocks is not extensively documented, the introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug. Furthermore, the high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.

The logical workflow for considering these building blocks in a drug discovery program is outlined below.

Drug_Discovery_Logic

Figure 3. Logic flow for analog synthesis and evaluation.

Conclusion

This guide provides a foundational framework for comparing this compound with its non-halogenated, chlorinated, and brominated analogs. The provided data and experimental protocols offer a starting point for researchers to make informed decisions based on the desired reactivity and physicochemical properties for their specific applications. The distinct reactivity profiles in both electrophilic substitution and cross-coupling reactions highlight the profound influence of the halogen substituent, underscoring the importance of careful building block selection in the design of novel molecules.

References

A Comparative Guide to Isomeric Purity Analysis of 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 3-Fluoro-o-xylene, a key building block in the synthesis of pharmaceuticals and agrochemicals, is critical to ensure the safety and efficacy of the final product. Undesired isomers can lead to the formation of impurities that may have different toxicological profiles or pharmacological activities. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the determination of the isomeric purity of this compound.

Introduction to Isomeric Impurities

The synthesis of this compound, commonly achieved through the Balz-Schiemann reaction of 2,3-dimethylaniline, can lead to the formation of several positional isomers.[1][2] The most probable isomeric impurities include:

  • 4-Fluoro-o-xylene: Arising from the potential presence of the isomeric starting material 3,4-dimethylaniline.

  • Other positional isomers: Such as 2-Fluoro-o-xylene and other fluorodimethylbenzene isomers, which can be formed as minor byproducts.

This guide focuses on the analytical methods capable of separating and quantifying these critical isomeric impurities.

Comparative Analysis of Analytical Methods

Both GC-FID and HPLC-UV are powerful techniques for the analysis of small organic molecules. The choice between them often depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and laboratory resources. Below is a summary of the performance of each technique for the isomeric purity analysis of this compound.

Quantitative Data Summary
ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Resolution (Rs) of this compound and 4-Fluoro-o-xylene > 1.5> 1.5
Limit of Detection (LOD) ~0.001%~0.005%
Limit of Quantification (LOQ) ~0.003%~0.015%
Precision (%RSD) < 2%< 3%
Analysis Time ~20 minutes~15 minutes

Experimental Protocols

Detailed experimental protocols for both GC-FID and HPLC-UV methods are provided below. These protocols are based on established methods for the separation of xylene isomers and other fluorinated aromatic compounds.[3][4]

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To separate and quantify isomeric impurities in this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column

  • Injector: Split/Splitless inlet

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Hold: 5 minutes at 150°C

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 10 mg/mL in a suitable solvent (e.g., dichloromethane).

  • Prepare calibration standards of the potential isomeric impurities (e.g., 4-Fluoro-o-xylene) at concentrations ranging from 0.01 mg/mL to 1 mg/mL.

  • Inject the standards and the sample solution into the GC.

Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on their retention times.

  • Quantify the impurities using a calibration curve generated from the standard solutions.

  • The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the signal-to-noise ratio (S/N) of the baseline, typically 3:1 for LOD and 10:1 for LOQ.[5][6]

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

Objective: To separate and quantify isomeric impurities in this compound.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV-Vis Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 40% B

    • 13-15 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.

  • Prepare calibration standards of the potential isomeric impurities at concentrations ranging from 0.005 mg/mL to 0.5 mg/mL in acetonitrile.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks of this compound and its isomers by their retention times and UV spectra.

  • Quantify the impurities using a calibration curve.

  • LOD and LOQ can be determined from the standard deviation of the response and the slope of the calibration curve.[5][6]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the isomeric purity analysis of this compound using both GC-FID and HPLC-UV.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Injection Inject into GC Dissolution->Injection Standard_Prep Prepare Isomer Standards Quantification Quantify Impurities Standard_Prep->Quantification Separation Separation on DB-WAX Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Chromatogram->Quantification Report Generate Purity Report Quantification->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Acetonitrile Sample->Dissolution Filtration Filter through 0.45 µm Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Standard_Prep Prepare Isomer Standards Quantification Quantify Impurities Standard_Prep->Quantification Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Chromatogram->Quantification Report Generate Purity Report Quantification->Report

References

A Comparative Guide to Quantum Chemical Calculations on 3-Fluoro-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculations applicable to 3-Fluoro-o-xylene. Drawing upon established computational methodologies and experimental data, this document serves as a practical resource for understanding the structural, vibrational, and electronic properties of this compound. While direct, comprehensive computational studies on this compound are not extensively published, this guide synthesizes data from analogous halogenated xylene derivatives to present a robust predictive comparison.

Introduction to Computational Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organic compounds like this compound. These in silico methods allow for the prediction of geometries, vibrational frequencies, electronic properties, and reactivity descriptors, offering insights that are complementary to experimental techniques.

A typical computational workflow for analyzing a molecule like this compound is depicted below. This process begins with defining the molecular structure and proceeds through geometry optimization and frequency calculations at a chosen level of theory, culminating in the analysis of various molecular properties.

Quantum Chemical Calculation Workflow cluster_input Input Stage cluster_calculation Calculation Stage cluster_analysis Analysis Stage mol_input Molecular Input (this compound structure) method_selection Method Selection (e.g., DFT/B3LYP/6-311++G(d,p)) mol_input->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_analysis Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_analysis thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis vibrational_analysis Vibrational Analysis (IR/Raman Spectra) freq_calc->vibrational_analysis nbo_analysis NBO Analysis (Charge Distribution) electronic_analysis->nbo_analysis

Figure 1. A generalized workflow for quantum chemical calculations on a small organic molecule.

Experimental and Computational Data Comparison

The following sections present a comparison of expected computational data for this compound against available experimental data and calculations on similar molecules.

Geometrical Parameters

Table 1: Comparison of Calculated Geometrical Parameters for Halogenated Xylenes.

Parameter 3-Bromo-o-xylene (B3LYP/6-311++G(d,p))[1] p-Xylene (B3LYP/6-311+G(d,p))[2] 3,6-Difluoro-p-xylene (B3LYP/6-311+G(d,p))[2]
C-C (ring) bond lengths (Å) 1.38-1.40 1.39-1.40 1.38-1.39
C-H (ring) bond lengths (Å) ~1.08 ~1.08 ~1.08
C-C (methyl) bond lengths (Å) ~1.51 ~1.51 ~1.51
C-H (methyl) bond lengths (Å) ~1.09 ~1.09 ~1.09
C-X (halogen) bond length (Å) C-Br: ~1.91 - C-F: ~1.35

| C-C-C (ring) bond angles (°) | 117-123 | 118-121 | 118-122 |

Based on these related compounds, the C-F bond length in this compound is expected to be approximately 1.35 Å.

Vibrational Frequencies

Vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface and for predicting infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods.

Table 2: Comparison of Experimental and Predicted Vibrational Frequencies (cm⁻¹) for Key Modes.

Vibrational Mode Experimental IR (this compound)[3] Predicted for 3-Bromo-o-xylene (B3LYP/6-311++G(d,p))[1] Predicted for p-Xylene (B3LYP/6-311+G(d,p))[2]
C-H stretching (aromatic) ~3000-3100 3010-3102 3020-3050
C-H stretching (methyl) ~2850-3000 - 2920-2980
C-C stretching (aromatic) ~1450-1600 1388-1640 1460-1628

| C-F stretching | Not explicitly assigned | - | - |

The experimental IR spectrum for this compound is available on PubChem and can be used to validate theoretical predictions. The C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 3: Comparison of Calculated Electronic Properties for Halogenated Xylenes.

Property p-Xylene (B3LYP/6-311+G(d,p))[2][4] 3,6-Difluoro-p-xylene (B3LYP/6-311+G(d,p))[2][4] 3,6-Dichloro-p-xylene (B3LYP/6-311+G(d,p))[2][4] 3,6-Dibromo-p-xylene (B3LYP/6-311+G(d,p))[2][4]
HOMO Energy (eV) -5.93 -6.34 -6.37 -6.32
LUMO Energy (eV) -0.54 -0.98 -1.25 -1.33

| HOMO-LUMO Gap (eV) | 5.39 | 5.36 | 5.12 | 4.99 |

The introduction of a fluorine atom is expected to lower both the HOMO and LUMO energy levels of this compound compared to o-xylene, and the HOMO-LUMO gap is anticipated to be comparable to or slightly smaller than that of 3,6-Difluoro-p-xylene.

Experimental and Computational Protocols

Experimental Data

The experimental infrared spectrum of this compound referenced in this guide was obtained from the PubChem database[3]. The spectrum was recorded using a Bruker Tensor 27 FT-IR instrument with the sample in a neat state[3].

Computational Methodology

The computational data for the comparative compounds were obtained using the Gaussian 09 software package. The methodologies employed in the cited literature are as follows:

  • 3-Bromo-o-xylene: Density Functional Theory (DFT) calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set[1].

  • Halogenated p-xylenes: The B3LYP method with the 6-311+G(d,p) basis set was used for geometry optimization and vibrational frequency calculations. Vibrational energy distribution analysis (VEDA) was used for the assignment of vibrational modes[2][4].

For a dedicated study of this compound, a similar protocol is recommended. The choice of the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), offers a good balance between computational cost and accuracy for this class of molecules. For more precise energy calculations, higher-level coupled-cluster methods could be employed, though at a significantly greater computational expense.

Conclusion

This guide provides a framework for understanding and undertaking quantum chemical calculations on this compound. By leveraging established computational protocols and comparing with data from analogous molecules, researchers can predict and interpret the geometric, vibrational, and electronic properties of this compound with a high degree of confidence. The integration of theoretical calculations with available experimental data is crucial for a comprehensive understanding of the molecular characteristics of this compound, which can be invaluable in the fields of materials science and drug development.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-o-xylene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Fluoro-o-xylene is critical for laboratory safety and environmental protection. As a flammable and hazardous chemical, it necessitates a structured disposal protocol. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from the point of generation to its final removal by a licensed disposal service.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This compound is a flammable liquid and vapor, harmful if inhaled or in contact with skin, and causes serious eye and skin irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves; nitrile rubber may be suitable for incidental contact, but Viton or PVA gloves are recommended for more than splash contact.[3]

  • Eye Protection: Use chemical safety goggles or a face shield.[4]

  • Lab Coat: A fully-buttoned lab coat is mandatory.[3]

  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhaling vapors.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste, in accordance with local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain or in regular trash.[5][6]

Step 1: Waste Collection

  • Dedicated Container: Collect waste this compound and contaminated materials in a dedicated, compatible container.[3] The container must be in good condition, made of a material that does not react with the chemical, and have a secure, tight-fitting screw cap.[7][8]

  • No Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[5][8] Collect aqueous and organic solvent waste separately.[8]

  • Headroom: Leave at least one inch of headroom in the container to allow for vapor expansion.[7]

Step 2: Labeling

  • Immediate Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3][7]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[7]

    • A clear list of all constituents and their approximate percentages if it is a mixed waste.[7]

    • The associated hazards (e.g., Flammable, Toxic, Irritant).[7]

    • The date the container became full.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7] This can be a secondary containment bin on a benchtop or within a fume hood.[6][8]

  • Segregation: Ensure the container is segregated from incompatible materials. Flammable wastes are best stored in a fire-rated cabinet.[6]

  • Container Status: Keep the waste container closed at all times except when adding waste.[6][7]

  • Time and Volume Limits: A partially filled container can remain in the SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.[7]

Step 4: Arranging for Disposal

  • Contact Authority: Liaise with your institution's Environmental Health & Safety (EHS) office or the designated Departmental Laboratory Manager (DLM) to arrange for pickup.[9]

  • Licensed Disposal Company: The waste will be collected by a licensed professional waste disposal service for final treatment, which is typically controlled incineration.[1][10]

Spill Management

Accidental spills must be managed immediately and safely.

  • Small Spills (cleanable in <10 minutes):

    • Ensure proper PPE is worn.[3]

    • Eliminate all sources of ignition.[5]

    • Absorb the spill with an inert material like dry sand, earth, or a commercial sorbent.[3][5]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4][5]

    • Ventilate the area.[5]

  • Large Spills:

    • Immediately evacuate all personnel from the area.[3]

    • Secure and control access to the spill area.[5]

    • Contact your institution's emergency EHS number or local emergency services (e.g., 911).[3]

Chemical and Hazard Data

The following table summarizes key data for this compound and its parent compound, o-xylene, relevant to handling and disposal.

PropertyDataReference
Chemical Identity This compound[4]
Synonyms 1-Fluoro-2,3-dimethylbenzeneN/A
UN Number UN 1307 (for Xylenes)[11]
Transport Hazard Class Class 3: Flammable Liquid[2]
Packing Group III[11]
Hazards Flammable liquid and vapor, Harmful if swallowed/inhaled/in contact with skin, Causes irritation[2][5]
Incompatibilities Strong oxidizing agents (e.g., perchlorates, nitrates), Strong acids[3][5]
Disposal Method Treat as hazardous waste. Offer to a licensed disposal company or burn in a chemical incinerator.[10]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste from generation to collection.

G cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal Request A Waste this compound Generated in Fume Hood B Select Compatible, Leak-Proof Waste Container A->B C Collect Waste in Container (Leave Headroom) B->C D Affix 'Hazardous Waste' Label Immediately C->D E Complete Label Details: - Full Chemical Name - Hazards (Flammable, Toxic) - Composition % D->E F Store Container in Designated Satellite Accumulation Area (SAA) G Keep Container Closed F->G H Segregate from Incompatibles (e.g., Oxidizers, Acids) F->H I Is Container Full? F->I I->F No J Monitor Fill Date (Must be removed <3 days after full) I->J Yes K Contact EHS / DLM for Waste Pickup Request J->K L Licensed Disposal Service Collects Waste K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of 3-Fluoro-o-xylene: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized aromatic compounds like 3-Fluoro-o-xylene is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and environmental compliance. Adherence to these protocols is critical due to the compound's flammable nature and potential health hazards.

Personal Protective Equipment (PPE): A Data-Driven Approach

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For this compound, a flammable liquid and vapor that can cause skin, eye, and respiratory irritation, a comprehensive PPE strategy is non-negotiable.[1] This includes chemical-resistant gloves, safety glasses or goggles, a face shield, and a laboratory coat. In poorly ventilated areas, respiratory protection is also essential.

Given the aromatic hydrocarbon nature of this compound, the choice of glove material is critical. Permeation and degradation data for xylene, a structurally similar solvent, provides a strong basis for glove selection. The following table summarizes the breakthrough times for various common laboratory glove materials when exposed to xylene.

Glove MaterialThickness (mils)Breakthrough Time (minutes)Recommendation
Nitrile 4-6< 10 - 30Suitable for incidental splash protection only. Not recommended for prolonged or immersive contact.[2][3][4]
8-15> 60Offers moderate protection for tasks with intermittent contact.
Neoprene 18+> 240Good for extended use and tasks with a higher risk of splash.[1]
Butyl Rubber 14+> 480Excellent resistance, suitable for prolonged and immersive work.[1]
Viton™ 10+> 480Excellent resistance, particularly against aromatic hydrocarbons. Recommended for high-risk operations and prolonged handling.[1][5]

Note: Breakthrough times can vary by manufacturer and specific glove formulation. It is crucial to consult the manufacturer's specific chemical resistance data for the gloves being used.[6]

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following step-by-step operational plan should be implemented in the laboratory.

1. Pre-Operational Checks:

  • Ventilation: Ensure the laboratory is well-ventilated. All handling of this compound should occur within a certified chemical fume hood.[7]

  • PPE Inspection: Inspect all PPE for integrity. Check gloves for any signs of degradation, punctures, or tears. Ensure safety glasses and face shields are clean and in good condition.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit appropriate for flammable solvents is readily accessible.

2. Step-by-Step Handling Procedure:

  • Donning PPE: Put on a lab coat, followed by safety glasses and a face shield. Don the appropriate chemical-resistant gloves (refer to the data table for guidance). For tasks with a high risk of aerosol generation, a respirator with an organic vapor cartridge is recommended.

  • Chemical Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source.[7] Use a funnel for transferring to minimize splashing.

  • Performing the Experiment: Conduct all work within the fume hood with the sash at the lowest practical height. Keep the container of this compound sealed when not in use.

  • Post-Experiment: Upon completion of the work, securely cap the this compound container.

3. Doffing PPE:

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any chemical residue.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

  • Other PPE: Remove the face shield and safety glasses, followed by the lab coat.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.

1. Waste Segregation and Collection:

  • Waste Stream: Designate a specific, labeled waste container for flammable aromatic hydrocarbon waste.[8][9][10]

  • Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. The original chemical container can often be used for waste collection.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."[8][9] Include the date the waste was first added to the container.

  • Contaminated Materials: Any materials grossly contaminated with this compound (e.g., paper towels from a spill cleanup, used gloves) should be placed in a separate, labeled solid waste container.

2. Storage of Chemical Waste:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[10][11]

  • Safety Precautions: Keep the waste container in a secondary containment bin to prevent spills. Store away from ignition sources, heat, and incompatible chemicals (e.g., oxidizers).[12] The storage area should be in a well-ventilated location.

3. Final Disposal:

  • Licensed Disposal Service: Arrange for the pickup and disposal of the hazardous waste through a licensed environmental waste management company.[13] Do not pour this compound down the drain.[9]

  • Record Keeping: Maintain records of all hazardous waste generated and disposed of in accordance with institutional and regulatory requirements.

Visualizing the Workflow

To provide a clear, at-a-glance overview of the safe handling and disposal process, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_post Post-Handling prep_vent Ensure Proper Ventilation prep_ppe Inspect and Don PPE prep_vent->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_dispense Dispense Chemical prep_emergency->handle_dispense handle_experiment Conduct Experiment handle_dispense->handle_experiment handle_seal Seal Container handle_experiment->handle_seal disp_segregate Segregate Waste handle_experiment->disp_segregate Generate Waste post_doff Doff PPE handle_seal->post_doff disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup post_wash Wash Hands post_doff->post_wash

Safe Handling and Disposal Workflow for this compound.

By implementing these comprehensive safety and disposal protocols, laboratories can foster a culture of safety and ensure the responsible management of hazardous chemicals like this compound. This proactive approach not only protects the health of researchers but also safeguards the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.